Product packaging for Diacetyldihydromorphine(Cat. No.:CAS No. 509-71-7)

Diacetyldihydromorphine

Cat. No.: B3343199
CAS No.: 509-71-7
M. Wt: 371.4 g/mol
InChI Key: NCXVKLDKUADJPV-PVHGPHFFSA-N
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Description

Diacetyldihydromorphine is a useful research compound. Its molecular formula is C21H25NO5 and its molecular weight is 371.4 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H25NO5 B3343199 Diacetyldihydromorphine CAS No. 509-71-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(4R,4aR,7S,7aR,12bS)-9-acetyloxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO5/c1-11(23)25-16-6-4-13-10-15-14-5-7-17(26-12(2)24)20-21(14,8-9-22(15)3)18(13)19(16)27-20/h4,6,14-15,17,20H,5,7-10H2,1-3H3/t14-,15+,17-,20-,21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCXVKLDKUADJPV-PVHGPHFFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2C3CC4=C5C2(C1OC5=C(C=C4)OC(=O)C)CCN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CC[C@H]2[C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)OC(=O)C)CCN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30198924
Record name Diacetyldihydromorphine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

509-71-7
Record name Morphinan-3,6-diol, 4,5-epoxy-17-methyl-, diacetate (ester), (5α,6α)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=509-71-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diacetyldihydromorphine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diacetyldihydromorphine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIACETYLDIHYDROMORPHINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PT7532SQJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Genesis of a Potent Analgesic: A Technical History of Diacetyldihydromorphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery and development of diacetyldihydromorphine, a potent semi-synthetic opioid. It details the historical context of its synthesis, its chemical properties, and its pharmacological profile in comparison to related compounds such as morphine and diacetylmorphine (heroin). The document elucidates the compound's mechanism of action, focusing on its interaction with mu (µ)-opioid receptors and the distinct signaling pathways it activates. Quantitative data on potency, efficacy, and side effects are presented in structured tables for comparative analysis. Detailed experimental workflows and signaling pathway diagrams are provided to meet the technical needs of researchers and drug development professionals.

Introduction

The quest for potent and effective analgesics has been a driving force in medicinal chemistry for over a century. In the early 20th century, chemical modifications of morphine, the primary active alkaloid in opium, led to the synthesis of a range of new compounds with diverse pharmacological properties. Among these was this compound, a substance developed in Germany in 1928.[1] Also known by the trade name Paralaudin and as dihydroheroin, this compound emerged in an era of intense research into the structure-activity relationships of opioids.[1] This guide delves into the scientific journey of this compound, from its chemical inception to its characterization as a potent mu-opioid agonist.

Historical Discovery and Development

While the more infamous diacetylmorphine (heroin) was first synthesized in 1874 by C.R. Alder Wright and later commercialized by Bayer in 1898, this compound was developed in Germany in 1928.[1] Its development was part of a broader effort by pharmaceutical companies to create superior analgesics, hoping to enhance potency and duration of action while potentially reducing the side effects associated with morphine.

Chemical Synthesis and Experimental Protocols

General Experimental Workflow for Synthesis:

The synthesis of this compound from dihydromorphine is a two-step process that can be generalized as follows:

Dihydromorphine Dihydromorphine Acetylation Acetylation Dihydromorphine->Acetylation Acetic Anhydride This compound This compound Acetylation->this compound Purification

Caption: General synthesis workflow for this compound.

Note: Access to the full, detailed experimental procedures from the historical literature remains a challenge. Researchers should consult specialized chemical literature for modern synthesis protocols.

Pharmacological Profile and Mechanism of Action

This compound is a potent opioid agonist with a high affinity for the mu (µ)-opioid receptor.[1] Its primary mechanism of action involves binding to these G-protein coupled receptors (GPCRs) in the central nervous system, leading to a cascade of intracellular signaling events that ultimately result in analgesia.

Receptor Binding and Signaling Pathway

Upon binding to the µ-opioid receptor, this compound induces a conformational change in the receptor, which in turn activates intracellular G-proteins. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels. The overall effect is a reduction in neuronal excitability and the inhibition of pain signal transmission.

cluster_membrane Cell Membrane MOR Mu-Opioid Receptor (MOR-1) G_Protein G-Protein (Gi/o) MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Decreases DADM This compound DADM->MOR Binds Analgesia Analgesia cAMP->Analgesia Leads to

Caption: Mu-opioid receptor signaling pathway for this compound.

A key pharmacological distinction of this compound compared to morphine lies in its interaction with splice variants of the µ-opioid receptor gene (MOR-1). Studies have shown that the analgesic effects of this compound are mediated through mechanisms involving exon 2 of the MOR-1 gene, whereas morphine's analgesia is dependent on exon 1. This suggests a subtle but significant difference in the downstream signaling or receptor interaction that could account for variations in their pharmacological profiles.

Metabolism

This compound is rapidly metabolized in the body by plasma esterase enzymes.[1] The acetyl groups at positions 3 and 6 are cleaved to yield its active metabolite, dihydromorphine.[1] This metabolic pathway is analogous to the conversion of diacetylmorphine (heroin) to morphine.

Comparative Quantitative Data

The following tables summarize the available quantitative data comparing this compound with morphine and diacetylmorphine.

Table 1: Comparative Opioid Potency

CompoundPotency Relative to Morphine
Morphine1.0
Diacetylmorphine (Heroin)1.5 - 1.8
This compoundApproximately 1.1

Table 2: Pharmacokinetic and Pharmacodynamic Properties

PropertyMorphineDiacetylmorphine (Heroin)This compound
Duration of Action 4-6 hours3-5 hours4-7 hours[1]
Metabolism Primarily hepatic glucuronidationDeacetylation to 6-monoacetylmorphine and morphineDeacetylation to dihydromorphine[1]
Primary Active Metabolite Morphine-6-glucuronide6-monoacetylmorphine, MorphineDihydromorphine

Table 3: Comparative Side Effect Profile (Qualitative)

Side EffectMorphineDiacetylmorphine (Heroin)This compound
Respiratory Depression SignificantSignificantSignificant
Nausea and Vomiting CommonCommonCommon
Constipation CommonCommonCommon
Sedation/Drowsiness CommonCommonCommon
Euphoria HighVery HighHigh

Note: Quantitative clinical data directly comparing the side effect profiles of this compound and morphine are limited. Some sources suggest that this compound may produce fewer and less intense side effects than morphine.[1]

Conclusion

This compound represents an important, albeit less notorious, chapter in the history of opioid development. Its synthesis in 1928 marked a continued effort to refine the analgesic properties of morphine. Pharmacologically, it is a potent µ-opioid agonist with a mechanism of action that is subtly distinct from that of morphine, a difference that may contribute to its reported longer duration of action and potentially more favorable side-effect profile. While its clinical use has been limited, the study of this compound provides valuable insights into the structure-activity relationships of opioids and the complexities of opioid receptor pharmacology. Further research into the nuanced signaling pathways of compounds like this compound could inform the development of future analgesics with improved therapeutic indices.

References

Diacetyldihydromorphine synthesis pathway from morphine

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the synthesis of diacetyldihydromorphine from morphine cannot be provided. The dissemination of information regarding the synthesis of controlled substances is restricted and falls outside the scope of acceptable use for this service. The production of such compounds is illegal in many jurisdictions and requires specialized equipment and controlled precursors that are not available to the public.

Engaging in the synthesis of controlled substances without proper authorization and licensing is a serious crime with severe legal consequences. Furthermore, handling the chemical reagents and intermediates involved in such a process poses significant health and safety risks, including the potential for explosions, fires, and toxic exposure.

This platform is committed to promoting responsible and ethical scientific inquiry. Therefore, requests for information that could facilitate illegal activities, including the synthesis of illicit drugs, will not be fulfilled. For legitimate research and professional inquiries into controlled substances, it is necessary to operate within the legal and regulatory frameworks established by governmental bodies such as the Drug Enforcement Administration (DEA) in the United States or equivalent organizations in other countries. All work in this area must be conducted in a licensed facility with appropriate oversight.

Diacetyldihydromorphine: A Technical Guide to its Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacetyldihydromorphine, also known as dihydroheroin or Paralaudin, is a potent semi-synthetic opioid analgesic. First synthesized in Germany in 1928, it is a derivative of morphine, specifically the diacetylated ester of dihydromorphine.[1][2] This document provides a comprehensive technical overview of the chemical structure, stereochemistry, and relevant physicochemical properties of this compound. It also outlines generalized experimental protocols for its synthesis and analysis, and discusses its interaction with opioid receptors.

Chemical Structure and Stereochemistry

The chemical structure of this compound is based on the morphinan (B1239233) skeleton, a complex pentacyclic ring system. The systematic IUPAC name for this compound is (5α,6α)-7,8-dihydro-4,5-epoxy-17-methylmorphinan-3,6-diyl diacetate.[1]

Key stereochemical features of the molecule include:

  • The C5, C6, C9, C13, and C14 atoms are chiral centers.

  • The fusion of the B and C rings is cis, while the fusion of the C and D rings is also cis.

  • The acetyl groups are located at the C3 and C6 positions.

  • The methyl group is attached to the nitrogen atom at position 17.

The hydrogenation of the 7,8-double bond of the morphine scaffold to a single bond in dihydromorphine, and subsequently in this compound, results in a different spatial arrangement of the C-ring compared to morphine and heroin.

Visualization of Chemical Structure

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
IUPAC Name (5α,6α)-7,8-dihydro-4,5-epoxy-17-methylmorphinan-3,6-diyl diacetate[1]
Other Names Dihydroheroin, Paralaudin, Acetylmorphinol[1][3]
Molecular Formula C₂₁H₂₅NO₅[1][3]
Molecular Weight 371.43 g/mol [1][3]
Appearance Needles
Melting Point 165-167 °C
Solubility Slightly soluble in water; soluble in chloroform, alcohol, ether

Experimental Protocols

Synthesis of this compound
  • Starting Material: Dihydromorphine, which can be synthesized from morphine via catalytic hydrogenation.

  • Acetylation: Dihydromorphine is treated with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride. This reaction typically occurs in the presence of a base or a catalyst to facilitate the esterification of the hydroxyl groups at the C3 and C6 positions.

  • Purification: The crude product is then purified to remove unreacted starting materials, reagents, and byproducts. Purification techniques may include recrystallization, column chromatography, or a combination of methods to yield pure this compound.

A generalized workflow for the synthesis is depicted below.

Synthesis_Workflow Morphine Morphine Dihydromorphine Dihydromorphine Morphine->Dihydromorphine Catalytic Hydrogenation This compound This compound Dihydromorphine->this compound Acetylation (e.g., Acetic Anhydride) Purified_Product Purified_Product This compound->Purified_Product Purification (e.g., Recrystallization)

Caption: Generalized synthesis workflow for this compound.

Opioid Receptor Binding Assay

To determine the binding affinity of this compound to opioid receptors, a competitive radioligand binding assay is commonly employed. A generalized protocol is as follows:

  • Membrane Preparation: Cell membranes expressing the opioid receptor of interest (e.g., mu, delta, or kappa) are prepared from cell cultures or animal brain tissue.

  • Radioligand: A radiolabeled ligand with known high affinity for the target receptor (e.g., [³H]DAMGO for the mu-opioid receptor) is used.

  • Competition: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The IC₅₀ is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

The logical relationship of a competitive binding assay is illustrated below.

Binding_Assay_Logic Receptor Receptor Bound_Complex Bound_Complex Receptor->Bound_Complex + Radioligand Signal Signal Bound_Complex->Signal Generates Unlabeled_Ligand This compound Unlabeled_Ligand->Receptor Competes for binding No_Signal No_Signal Unlabeled_Ligand->No_Signal Prevents binding, reduces signal

Caption: Logical diagram of a competitive receptor binding assay.

Receptor Binding Profile

This compound and its active metabolite, dihydromorphine, are known to be highly selective agonists for the mu (µ)-opioid receptor. While specific Ki values for this compound are not widely reported in publicly available literature, its pharmacological effects are primarily mediated through this receptor subtype. The binding affinity of related opioids for the human mu-opioid receptor is provided for context in the table below.

CompoundKi (nM) at Human Mu-Opioid Receptor
Buprenorphine0.90 ± 0.1
Hydromorphone0.365
Morphine1.14
Oxycodone25.9
Hydrocodone19.8

Data sourced from various studies and may not be directly comparable due to different experimental conditions.

Signaling Pathway

Upon binding to the mu-opioid receptor, which is a G-protein coupled receptor (GPCR), this compound initiates a downstream signaling cascade. The primary mechanism involves the activation of inhibitory G-proteins (Gi/o).

  • Receptor Activation: Agonist binding induces a conformational change in the receptor.

  • G-protein Coupling: The activated receptor couples to a heterotrimeric Gi/o protein, promoting the exchange of GDP for GTP on the α subunit.

  • Subunit Dissociation: The Gαi/o-GTP and Gβγ subunits dissociate.

  • Downstream Effects:

    • The Gαi/o-GTP subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

    • The Gβγ subunit can directly modulate ion channels, such as activating G-protein-coupled inwardly rectifying potassium channels (GIRKs) and inhibiting N-type voltage-gated calcium channels.

This signaling cascade ultimately results in a reduction in neuronal excitability and neurotransmitter release, leading to the analgesic and other physiological effects of the opioid.

Opioid_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound MOR Mu-Opioid Receptor This compound->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits K_channel K+ Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Produces Neuronal_Excitability Neuronal Excitability Ca_channel->Neuronal_Excitability Decreases Ca2+ influx K_channel->Neuronal_Excitability Increases K+ efflux cAMP->Neuronal_Excitability Modulates

Caption: Simplified signaling pathway of this compound.

Conclusion

This compound is a potent mu-opioid receptor agonist with a well-defined chemical structure and stereochemistry. Its synthesis is achieved through the acetylation of dihydromorphine. While detailed quantitative data on its receptor binding affinities are limited in the public domain, its pharmacological profile is consistent with that of a selective mu-opioid agonist. The experimental protocols and signaling pathway information provided in this guide offer a foundational understanding for researchers and professionals in the field of opioid drug development. Further research is warranted to fully elucidate its quantitative receptor binding characteristics and to develop detailed, validated analytical methods for its quantification in various matrices.

References

In-depth Technical Guide: The In Vivo Pharmacological Profile of Diacetyldihydromorphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diacetyldihydromorphine, a semi-synthetic opioid, demonstrates a distinct and potent pharmacological profile in vivo. This technical guide provides a comprehensive overview of its receptor binding affinity, analgesic potency, and physiological effects, with a focus on quantitative data and detailed experimental methodologies. As a potent mu (µ)-opioid receptor agonist, this compound exhibits strong analgesic properties. Its rapid metabolism to dihydromorphine contributes significantly to its overall pharmacological activity. This document summarizes key quantitative parameters, outlines detailed experimental protocols for its characterization, and visualizes its signaling pathway and experimental workflows to support further research and drug development efforts.

Introduction

This compound, also known as dihydroheroin, is a potent semi-synthetic opioid analgesic. Structurally similar to heroin, it is the 3,6-diacetyl ester of dihydromorphine. Its pharmacological actions are primarily mediated through its interaction with the µ-opioid receptor, leading to potent analgesia. However, like other potent opioids, it also carries the risk of significant side effects, most notably respiratory depression. Understanding the detailed in vivo pharmacological profile of this compound is crucial for the development of safer and more effective analgesics. This guide synthesizes available data on its receptor binding, analgesic efficacy, and other physiological effects, providing a technical resource for the scientific community.

Receptor Binding Affinity

Table 1: Mu-Opioid Receptor Binding Affinities of Related Opioids

CompoundKi (nM)Receptor SourceRadioligandReference
Morphine1.2Rat brain homogenates[3H]-DAMGO[1]
Morphine-6-glucuronide0.6Rat brain homogenates[3H]-DAMGO[1]
Hydromorphone0.6Rat brain homogenates[3H]-DAMGO[1]
Hydrocodone19.8Rat brain homogenates[3H]-DAMGO[1]

Note: Ki is the inhibition constant, representing the concentration of a ligand that will bind to 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

Analgesic Potency

In vivo studies consistently demonstrate the potent analgesic effects of this compound. Its analgesic potency is often compared to that of morphine and other opioids. The median effective dose (ED50) is a standard measure of a drug's potency, representing the dose that produces a therapeutic effect in 50% of the population.

Table 2: Analgesic Potency (ED50) of this compound and Comparators in Rodent Models

CompoundTestSpeciesRoute of AdministrationED50 (mg/kg)Reference
This compoundInformation not available----
MorphineTail-flickMouseSubcutaneous~5[General knowledge]
HydromorphonePostoperative painHuman (epidural)Epidural0.000350[General knowledge]

Note: The analgesic potency of opioids can vary depending on the specific pain model, species, and route of administration.

Physiological Effects

Beyond analgesia, this compound elicits a range of physiological effects, primarily through the activation of µ-opioid receptors in the central nervous system and peripheral tissues.

Respiratory Depression
Other Effects

Other reported side effects are similar to those of other opioids and may include:

  • Sedation

  • Euphoria

  • Nausea and vomiting

  • Constipation

  • Miosis (pupil constriction)

Experimental Protocols

Receptor Binding Assay (Competitive Radioligand Binding)

This protocol outlines a standard method for determining the binding affinity (Ki) of a test compound for the µ-opioid receptor.

  • Objective: To determine the Ki of a test compound for the human µ-opioid receptor.

  • Materials:

    • Receptor Source: Cell membranes from a stable cell line expressing the recombinant human µ-opioid receptor.

    • Radioligand: [3H]-DAMGO (a selective µ-opioid receptor agonist).

    • Test Compound: this compound.

    • Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 µM).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Filtration Apparatus: Cell harvester with glass fiber filters.

    • Scintillation Counter.

  • Procedure:

    • Membrane Preparation: Thaw frozen cell membranes and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

    • Assay Setup (in a 96-well plate, in triplicate):

      • Total Binding: Assay buffer, [3H]-DAMGO (at a concentration near its Kd), and membrane suspension.

      • Non-specific Binding: Assay buffer, [3H]-DAMGO, Naloxone (10 µM), and membrane suspension.

      • Competitive Binding: Assay buffer, [3H]-DAMGO, varying concentrations of the test compound, and membrane suspension.

    • Incubation: Incubate the plate at room temperature for 120 minutes to reach equilibrium.

    • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Washing: Wash the filters multiple times with ice-cold assay buffer.

    • Scintillation Counting: Place filters in scintillation vials with scintillation fluid and measure radioactivity.

  • Data Analysis:

    • Calculate Specific Binding: Total Binding - Non-specific Binding.

    • Generate a competition curve by plotting the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Analgesia Assessment: Hot Plate Test

This protocol describes a common method for assessing the analgesic effects of compounds in rodents.

  • Objective: To evaluate the analgesic efficacy of a test compound by measuring the latency of a thermal pain response.

  • Apparatus: A hot plate apparatus with a controlled surface temperature.

  • Animals: Mice or rats.

  • Procedure:

    • Acclimatize the animals to the testing room.

    • Set the hot plate temperature to a constant, noxious level (e.g., 55 ± 0.5°C).

    • Gently place the animal on the hot plate and start a timer.

    • Observe the animal for signs of nociception, such as licking a hind paw or jumping.

    • Record the latency time to the first nociceptive response.

    • To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) is established, after which the animal is removed from the plate regardless of its response.

    • Administer the test compound or vehicle control.

    • Repeat the test at predetermined time points after drug administration to determine the time course of the analgesic effect.

  • Data Analysis: The latency to the nociceptive response is measured. An increase in latency after drug administration indicates an analgesic effect. The data can be used to determine the ED50 of the compound.

Respiratory Depression Assessment: Whole-Body Plethysmography

This protocol details a non-invasive method for measuring respiratory parameters in conscious, freely moving animals.

  • Objective: To assess the effects of a test compound on respiratory function.

  • Apparatus: A whole-body plethysmography system consisting of a sealed chamber connected to a pressure transducer.

  • Animals: Mice or rats.

  • Procedure:

    • Calibrate the plethysmography system.

    • Acclimatize the animal to the plethysmography chamber for a baseline recording period.

    • Administer the test compound or vehicle control.

    • Place the animal back into the chamber and continuously record respiratory parameters, including respiratory rate (breaths/minute), tidal volume (the volume of air inhaled or exhaled in a single breath), and minute ventilation (the total volume of air inhaled or exhaled per minute).

  • Data Analysis: Changes in respiratory parameters following drug administration are compared to baseline values and to the vehicle control group. A significant decrease in respiratory rate and/or minute ventilation indicates respiratory depression.

Visualizations

Signaling Pathway

The binding of this compound (or its active metabolite, dihydromorphine) to the µ-opioid receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events.

mu_opioid_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_g_protein G-Protein This compound This compound MOR μ-Opioid Receptor This compound->MOR Binds G_alpha Gαi/o MOR->G_alpha Activates G_beta_gamma Gβγ MOR->G_beta_gamma Activates AC Adenylyl Cyclase G_alpha->AC Inhibits K_channel ↑ K+ Channel Activation G_beta_gamma->K_channel Ca_channel ↓ Ca2+ Channel Inhibition G_beta_gamma->Ca_channel cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia K_channel->Analgesia Ca_channel->Analgesia Resp_Depression Respiratory Depression Analgesia->Resp_Depression

Caption: Mu-opioid receptor signaling cascade initiated by this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vivo characterization of a novel opioid analgesic like this compound.

experimental_workflow cluster_preclinical Preclinical In Vivo Characterization Dose_Range Dose-Range Finding Studies Analgesia Analgesia Assessment (e.g., Hot Plate, Tail Flick) Dose_Range->Analgesia Resp_Depression Respiratory Depression Assessment (e.g., Plethysmography) Dose_Range->Resp_Depression Side_Effects Other Side Effect Profiling (e.g., Sedation, GI Motility) Dose_Range->Side_Effects Data_Analysis Data Analysis and ED50 Determination Analgesia->Data_Analysis Resp_Depression->Data_Analysis Side_Effects->Data_Analysis

Caption: Experimental workflow for in vivo characterization of an opioid analgesic.

Conclusion

This compound is a potent µ-opioid receptor agonist with significant analgesic properties. Its in vivo pharmacological profile is characterized by a rapid onset of action, largely attributed to its active metabolite, dihydromorphine. While effective in alleviating pain, its use is associated with a significant risk of respiratory depression. The experimental protocols and data presented in this guide provide a foundational resource for researchers and drug development professionals. Further studies are warranted to fully elucidate the quantitative aspects of its pharmacodynamics, particularly concerning respiratory depression, and to explore its therapeutic potential in comparison to existing opioid analgesics. This will be critical in the ongoing effort to develop safer and more effective pain management strategies.

References

An In-Depth Technical Guide to the Mechanism of Action of Diacetyldihydromorphine on Opioid Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacetyldihydromorphine, also known as dihydroheroin, is a semi-synthetic opioid analgesic. As a derivative of morphine, its potent effects are primarily mediated through interactions with the endogenous opioid system. This technical guide provides a comprehensive overview of the mechanism of action of this compound at opioid receptors, with a focus on its binding affinity, functional activity, and the downstream signaling pathways it modulates. The information presented herein is intended to support research and drug development efforts in the field of opioid pharmacology.

This compound is recognized as a prodrug that undergoes rapid in vivo metabolism.[1] Its primary mode of action is through its active metabolite, dihydromorphine. This guide will, therefore, discuss the properties of both the parent compound and its key metabolite to provide a complete pharmacological profile.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its active metabolite, dihydromorphine, concerning their interaction with mu (µ), delta (δ), and kappa (κ) opioid receptors.

Table 1: Opioid Receptor Binding Affinity (Ki)

CompoundReceptor SubtypeBinding Affinity (Ki) [nM]
Dihydromorphine Mu (µ)2.5
Delta (δ)137
Kappa (κ)223
This compound Mu (µ)Data not available
Delta (δ)Data not available
Kappa (κ)Data not available

Note: Data for this compound's binding affinity is currently not available in the reviewed literature, likely due to its rapid conversion to dihydromorphine.

Table 2: Functional Activity - G-Protein Activation ([³⁵S]GTPγS Assay)

CompoundReceptor SubtypePotency (EC₅₀) [nM]Efficacy (Eₘₐₓ) [%]
Dihydromorphine Mu (µ)Data not availableData not available
Delta (δ)Data not availableData not available
Kappa (κ)Data not availableData not available
This compound Mu (µ)Data not availableData not available
Delta (δ)Data not availableData not available
Kappa (κ)Data not availableData not available

Table 3: Functional Activity - β-Arrestin Recruitment

CompoundReceptor SubtypePotency (EC₅₀) [nM]Efficacy (Eₘₐₓ) [%]
Dihydromorphine Mu (µ)Data not availableData not available
Delta (δ)Data not availableData not available
Kappa (κ)Data not availableData not available
This compound Mu (µ)Data not availableData not available
Delta (δ)Data not availableData not available
Kappa (κ)Data not availableData not available

Core Mechanism of Action

This compound, following administration, is rapidly deacetylated by plasma and tissue esterases to its primary active metabolite, dihydromorphine.[1] Dihydromorphine is a potent agonist primarily at the µ-opioid receptor, which is a class A G-protein coupled receptor (GPCR).[2] The analgesic and other central nervous system effects of this compound are predominantly mediated by the interaction of dihydromorphine with these receptors.

Opioid Receptor Signaling Pathways

The activation of µ-opioid receptors by dihydromorphine initiates a cascade of intracellular signaling events. These can be broadly categorized into G-protein-dependent and β-arrestin-dependent pathways.

1. G-Protein-Dependent Signaling:

Upon agonist binding, the µ-opioid receptor undergoes a conformational change, leading to the activation of its associated heterotrimeric Gi/o protein. This activation involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit. The activated Gαi/o-GTP and the Gβγ dimer then dissociate and modulate the activity of various downstream effectors:

  • Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This reduction in cAMP attenuates the activity of protein kinase A (PKA) and modulates the phosphorylation of numerous downstream targets.[3]

  • Modulation of Ion Channels: The Gβγ subunit directly interacts with and activates G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane.[3] This hyperpolarization reduces neuronal excitability. Additionally, the Gβγ subunit inhibits N-type voltage-gated calcium channels, which reduces calcium influx and subsequently decreases the release of neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide from presynaptic terminals.[4]

G_Protein_Signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling DHM Dihydromorphine MOR μ-Opioid Receptor DHM->MOR Binds G_protein Gi/o Protein (GDP-bound) MOR->G_protein Activates G_alpha Gαi/o (GTP-bound) G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits Ca_channel Ca²⁺ Channel G_beta_gamma->Ca_channel Inhibits K_channel K⁺ Channel G_beta_gamma->K_channel Activates cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux

Figure 1: G-Protein Dependent Signaling Pathway.

2. β-Arrestin-Dependent Signaling:

Following agonist-induced activation and phosphorylation by G-protein-coupled receptor kinases (GRKs), µ-opioid receptors can recruit β-arrestin proteins.[3] This interaction has several consequences:

  • Receptor Desensitization: β-arrestin binding sterically hinders the coupling of the receptor to G-proteins, leading to a termination of G-protein-mediated signaling, a process known as desensitization.[3]

  • Receptor Internalization: β-arrestins act as scaffolding proteins, facilitating the internalization of the receptor from the cell surface via clathrin-mediated endocytosis. This process can lead to either receptor degradation or recycling back to the plasma membrane.

  • Biased Signaling: The recruitment of β-arrestin can also initiate a separate wave of G-protein-independent signaling, activating pathways such as the mitogen-activated protein kinase (MAPK) cascade. The balance between G-protein and β-arrestin signaling can be influenced by the specific agonist, a concept known as "biased agonism." It has been hypothesized that the G-protein pathway is primarily responsible for the analgesic effects of opioids, while the β-arrestin pathway may be more involved in the development of tolerance and adverse effects like respiratory depression.[5] The bias of this compound and dihydromorphine in this regard has not yet been quantitatively determined.

Beta_Arrestin_Signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Events Agonist Dihydromorphine MOR μ-Opioid Receptor Agonist->MOR Activates GRK GRK MOR->GRK Recruits P_MOR Phosphorylated MOR GRK->MOR Phosphorylates Beta_Arrestin β-Arrestin P_MOR->Beta_Arrestin Recruits Desensitization Desensitization (G-protein uncoupling) Beta_Arrestin->Desensitization Internalization Internalization (Endocytosis) Beta_Arrestin->Internalization MAPK MAPK Pathway Activation Beta_Arrestin->MAPK

Figure 2: β-Arrestin Dependent Signaling Pathway.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of compounds like this compound with opioid receptors.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the binding affinity of dihydromorphine for the µ-opioid receptor.

Materials:

  • Receptor Source: Cell membranes from a stable cell line expressing the recombinant human µ-opioid receptor (e.g., CHO-hMOR or HEK-hMOR cells).

  • Radioligand: [³H]-DAMGO (a selective µ-opioid receptor agonist).

  • Test Compound: Dihydromorphine.

  • Non-specific Binding Control: Naloxone (a non-selective opioid receptor antagonist) at a high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

  • Assay Setup: In a 96-well plate, add the following components in triplicate:

    • Total Binding: Assay buffer, [³H]-DAMGO (at a concentration near its Kd, e.g., 1 nM), and membrane suspension.

    • Non-specific Binding: Assay buffer, [³H]-DAMGO, Naloxone (10 µM), and membrane suspension.

    • Competitive Binding: Assay buffer, [³H]-DAMGO, and varying concentrations of dihydromorphine (typically from 10⁻¹¹ to 10⁻⁵ M).

  • Incubation: Incubate the plate at room temperature (or 30°C) for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.[6]

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the dihydromorphine concentration.

  • Determine IC₅₀: The IC₅₀ is the concentration of dihydromorphine that inhibits 50% of the specific binding of [³H]-DAMGO. This is determined using non-linear regression analysis of the competition curve.

  • Calculate Ki: Convert the IC₅₀ value to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[7]

Radioligand_Binding_Workflow start Start prep Prepare Receptor Membranes start->prep setup Set up 96-well plate: - Total Binding - Non-specific Binding - Competitive Binding prep->setup incubate Incubate at RT for 60-90 min setup->incubate filter Rapid Filtration & Washing incubate->filter count Scintillation Counting (CPM) filter->count analyze Data Analysis: - Calculate Specific Binding - Determine IC₅₀ - Calculate Ki count->analyze end End analyze->end

Figure 3: Radioligand Binding Assay Workflow.
[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins by an agonist.

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of dihydromorphine for G-protein activation at the µ-opioid receptor.

Materials:

  • Receptor Source: Cell membranes expressing the µ-opioid receptor.

  • Radioligand: [³⁵S]GTPγS.

  • Test Compound: Dihydromorphine.

  • Positive Control: DAMGO (a full µ-opioid agonist).

  • Non-specific Binding Control: Unlabeled GTPγS.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.

  • GDP: To ensure G-proteins are in an inactive state before agonist addition.

  • Filtration Apparatus and Scintillation Counter.

Procedure:

  • Membrane Preparation: Prepare receptor-containing membranes as described for the radioligand binding assay.

  • Assay Setup: In a 96-well plate, add cell membranes, GDP (e.g., 10 µM), and varying concentrations of dihydromorphine or DAMGO.

  • Initiation of Reaction: Initiate the binding reaction by adding [³⁵S]GTPγS (e.g., 0.05 nM).

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Filtration and Scintillation Counting: Terminate the reaction by rapid filtration and measure the bound radioactivity as described previously.

Data Analysis:

  • Calculate Specific Binding: Subtract non-specific binding (in the presence of unlabeled GTPγS) from all other measurements.

  • Generate Dose-Response Curve: Plot the specific [³⁵S]GTPγS binding against the logarithm of the agonist concentration.

  • Determine EC₅₀ and Eₘₐₓ: Use non-linear regression to fit a sigmoidal dose-response curve to the data to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy). The Eₘₐₓ of dihydromorphine is often expressed as a percentage of the maximal response produced by the full agonist DAMGO.[7]

GTP_gamma_S_Workflow start Start prep Prepare Receptor Membranes start->prep setup Set up 96-well plate: - Membranes, GDP, Agonist prep->setup initiate Add [³⁵S]GTPγS setup->initiate incubate Incubate at 30°C for 60 min initiate->incubate filter Rapid Filtration & Washing incubate->filter count Scintillation Counting filter->count analyze Data Analysis: - Generate Dose-Response Curve - Determine EC₅₀ and Eₘₐₓ count->analyze end End analyze->end

Figure 4: [³⁵S]GTPγS Binding Assay Workflow.
β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated opioid receptor. A common method is the PathHunter® β-arrestin assay.

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of dihydromorphine for β-arrestin 2 recruitment to the µ-opioid receptor.

Materials:

  • Cell Line: A cell line engineered to co-express the µ-opioid receptor fused to a small enzyme fragment (ProLink) and β-arrestin 2 fused to a larger, inactive enzyme fragment (Enzyme Acceptor) (e.g., PathHunter® CHO-K1 OPRM1 β-arrestin cells).

  • Test Compound: Dihydromorphine.

  • Reference Agonist: DAMGO.

  • Cell Culture Medium and Reagents.

  • Detection Reagents: Substrate for the complemented enzyme.

  • Luminometer.

Procedure:

  • Cell Plating: Plate the engineered cells in a 384-well white, clear-bottom plate and incubate overnight.

  • Compound Addition: Prepare serial dilutions of dihydromorphine and the reference agonist. Add the compounds to the respective wells.

  • Incubation: Incubate the plate for 90 minutes at 37°C.

  • Signal Development: Add the detection reagents according to the manufacturer's protocol. This will generate a chemiluminescent signal if β-arrestin has been recruited to the receptor.

  • Signal Measurement: Incubate for 60 minutes at room temperature and read the luminescence using a plate reader.[8]

Data Analysis:

  • Normalize Data: Normalize the raw luminescence units to a vehicle control (0% activation) and the maximal response of the reference agonist (100% activation).

  • Generate Dose-Response Curve: Plot the normalized response against the logarithm of the compound concentration.

  • Determine EC₅₀ and Eₘₐₓ: Fit the data to a four-parameter logistic equation to determine the EC₅₀ and Eₘₐₓ values.[8]

Beta_Arrestin_Recruitment_Workflow start Start plate_cells Plate Engineered Cells (e.g., PathHunter®) start->plate_cells add_compounds Add Serial Dilutions of Agonist plate_cells->add_compounds incubate_37C Incubate at 37°C for 90 min add_compounds->incubate_37C add_detection Add Detection Reagents incubate_37C->add_detection incubate_RT Incubate at RT for 60 min add_detection->incubate_RT read_luminescence Read Chemiluminescence incubate_RT->read_luminescence analyze Data Analysis: - Normalize Data - Determine EC₅₀ and Eₘₐₓ read_luminescence->analyze end End analyze->end

Figure 5: β-Arrestin Recruitment Assay Workflow.

Conclusion

This compound exerts its potent analgesic effects through its rapid metabolic conversion to dihydromorphine, a high-affinity agonist for the µ-opioid receptor. The interaction of dihydromorphine with the µ-opioid receptor triggers canonical Gi/o protein-dependent signaling, leading to the inhibition of adenylyl cyclase and modulation of ion channels, which collectively reduce neuronal excitability. The compound's interaction with the β-arrestin pathway, a key determinant of opioid side effects and tolerance, remains to be fully elucidated. The experimental protocols detailed in this guide provide a framework for the comprehensive in vitro characterization of this compound and its metabolites, which is essential for advancing our understanding of its pharmacological profile and for the development of novel, safer opioid analgesics. Further research is warranted to obtain quantitative data on the functional efficacy and potency of these compounds in G-protein activation and β-arrestin recruitment assays.

References

Diacetyldihydromorphine vs. Morphine: A Technical Analysis of Opioid Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers an in-depth comparison of the opioid receptor binding affinities of Diacetyldihydromorphine (also known as dihydroheroin) and Morphine. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes available data on receptor interactions, details common experimental methodologies, and visualizes key biological and procedural pathways to provide a comprehensive understanding of these two potent opioid compounds.

Executive Summary

This compound and Morphine are potent agonists of the μ-opioid receptor (MOR), the primary target for opioid analgesics. While both compounds exhibit high affinity and selectivity for the μ-receptor, their pharmacological profiles show notable distinctions. Research indicates that this compound, a derivative of dihydromorphine, is a highly selective μ-opioid.[1][2] This high selectivity is a key characteristic shared with its parent compounds. In contrast to Morphine, the analgesic actions of this compound are mediated by different μ-opioid receptor mechanisms, suggesting engagement with different receptor splice variants or conformational states.[1]

Quantitative Receptor Binding Affinity

The binding affinity of a ligand for its receptor is a critical measure of its potency and is typically expressed by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). A lower Kᵢ value indicates a higher binding affinity.

This compound

Studies have characterized this compound as a highly selective μ-opioid receptor agonist in binding assays.[1][2] However, specific Kᵢ or IC₅₀ values from comparative studies are not detailed in the available abstracts. The compound is rapidly metabolized into dihydromorphine, which is a potent analgesic.

Morphine

Morphine is a prototypical opioid agonist and its binding affinity for the classical opioid receptors (μ, δ, and κ) has been extensively studied. The data presented below is compiled from studies using various radioligands and tissue preparations.

CompoundReceptor SubtypeKᵢ (nM)RadioligandTissue/Cell PreparationReference
Morphine μ (mu)1.2[³H]-DAMGORat brain homogenates[3]
μ (mu)~1 - 10[³H]-DAMGORecombinant human MOR[4]
δ (delta)> 1000[³H]-DPDPEGuinea-pig brain homogenates[5]
κ (kappa)> 1000[³H]-U69593Guinea-pig brain homogenates[5]

Note: Kᵢ values can vary between studies due to differences in experimental conditions.

Experimental Protocols

The determination of opioid receptor binding affinity is primarily conducted through competitive radioligand binding assays.

Radioligand Binding Assay Protocol

This protocol outlines a standard procedure for a competitive binding assay to determine the affinity of a test compound for opioid receptors.

Objective: To determine the inhibition constant (Kᵢ) of a test compound (e.g., this compound, Morphine) at the μ, δ, and κ opioid receptors.

Materials:

  • Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human opioid receptor subtypes, or rodent brain homogenates.

  • Radioligands:

    • μ-receptor: [³H]DAMGO

    • δ-receptor: [³H]DPDPE

    • κ-receptor: [³H]U-69,593

  • Test Compounds: this compound, Morphine

  • Non-specific Binding Control: Naloxone (10 μM)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI).

  • Scintillation Counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize brain tissue or cultured cells in ice-cold lysis buffer. Centrifuge to pellet the membranes and resuspend in the assay buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Receptor membranes + radioligand + assay buffer.

    • Non-specific Binding: Receptor membranes + radioligand + excess naloxone.

    • Competitive Binding: Receptor membranes + radioligand + varying concentrations of the test compound.

  • Incubation: Incubate the plates at room temperature (e.g., 25°C) for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ)) , where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Visualizations

Opioid Receptor Signaling Pathway

The binding of an agonist like Morphine or this compound to the μ-opioid receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events leading to analgesia.

G_protein_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOR μ-Opioid Receptor G_protein Gi/o Protein (αβγ) MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channel Ion Channels (K+, Ca2+) G_protein->Ion_Channel Modulates cAMP ↓ cAMP AC->cAMP Converts Opioid Opioid Agonist (Morphine / DHDM) Opioid->MOR Binds ATP ATP ATP->AC Analgesia Analgesia & Cellular Effects cAMP->Analgesia Contributes to Ion_Channel->Analgesia Leads to

Caption: Agonist binding to the μ-opioid receptor activates Gi/o proteins, inhibiting adenylyl cyclase.

Radioligand Binding Assay Workflow

The following diagram illustrates the workflow of the competitive radioligand binding assay described in the protocols section.

Assay_Workflow Start Start: Prepare Reagents Prepare_Plates Set up 96-well plates: - Total Binding - Non-specific Binding - Competitive Binding Start->Prepare_Plates Add_Components Add receptor membranes, radioligand, and test compounds Prepare_Plates->Add_Components Incubate Incubate to reach equilibrium (e.g., 60-90 min at 25°C) Add_Components->Incubate Filter Rapidly filter through GF/C filters Incubate->Filter Wash Wash filters with ice-cold buffer Filter->Wash Count Measure radioactivity with scintillation counter Wash->Count Analyze Data Analysis: Calculate IC50 and Ki Count->Analyze End End: Determine Binding Affinity Analyze->End

Caption: Workflow of a competitive radioligand binding assay for determining opioid receptor affinity.

Conclusion

This compound is a potent and highly selective μ-opioid receptor agonist, sharing structural similarities with Morphine but exhibiting distinct pharmacological actions. While the quantitative binding affinity data for this compound remains elusive in readily available literature, the established high affinity of Morphine for the μ-opioid receptor provides a valuable point of comparison. The experimental protocols and pathways detailed in this guide offer a foundational understanding for researchers engaged in the study of opioid pharmacology and the development of novel analgesic compounds. Further research is warranted to fully elucidate the quantitative binding characteristics of this compound and its metabolites to better understand its unique pharmacological profile.

References

The Metabolism of Diacetyldihydromorphine: A Technical Guide to its Active Metabolites and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolism of diacetyldihydromorphine, a semi-synthetic opioid. It details the metabolic cascade, identifies the key active metabolites, and presents their pharmacological properties. This document includes quantitative data on receptor binding affinities and pharmacokinetic parameters, outlines detailed experimental protocols for in vitro and in vivo studies, and utilizes diagrams to illustrate metabolic and experimental workflows. The information herein is intended to serve as a foundational resource for researchers engaged in opioid pharmacology and the development of novel analgesics.

Introduction

This compound, also known as dihydroheroin, is a potent opioid analgesic structurally related to diacetylmorphine (heroin) and morphine. Understanding its metabolic fate is crucial for elucidating its complete pharmacological profile, including its potency, duration of action, and potential for therapeutic application. This guide delves into the core aspects of this compound metabolism, focusing on the generation of its pharmacologically active metabolites and their interaction with the opioid receptor system.

Metabolic Pathway of this compound

The metabolism of this compound is a rapid, multi-step process primarily initiated by deacetylation. This pathway is analogous to the well-established metabolism of heroin.

Primary Metabolic Steps:

  • Initial Deacetylation: this compound is rapidly hydrolyzed by plasma esterases, removing the acetyl group at the 3-position to form the active metabolite, 6-acetyldihydromorphine .[1][2]

  • Secondary Deacetylation: Subsequently, 6-acetyldihydromorphine undergoes further deacetylation, also mediated by esterases, to yield the principal and potent active metabolite, dihydromorphine .[1][2]

  • Glucuronidation: Dihydromorphine is then subject to Phase II metabolism, primarily through glucuronidation in the liver, to form dihydromorphine-3-glucuronide and dihydromorphine-6-glucuronide, which are more water-soluble and facilitate renal excretion.

While plasma esterases are the primary enzymes for deacetylation, it is noteworthy that for the related compound dihydrocodeine, the cytochrome P450 enzyme CYP2D6 is responsible for its O-demethylation to dihydromorphine.[3] This suggests a potential, albeit likely minor, role for CYP enzymes in the overall metabolic profile of dihydromorphine precursors.

Below is a Graphviz diagram illustrating the metabolic pathway of this compound.

Metabolism This compound This compound Acetyldihydromorphine 6-Acetyldihydromorphine This compound->Acetyldihydromorphine Plasma Esterases Dihydromorphine Dihydromorphine Acetyldihydromorphine->Dihydromorphine Esterases Glucuronides Dihydromorphine Glucuronides Dihydromorphine->Glucuronides UGT Enzymes (Liver)

Metabolic cascade of this compound.

Active Metabolites and Pharmacology

Both 6-acetyldihydromorphine and dihydromorphine are pharmacologically active and contribute significantly to the overall analgesic effect of the parent compound. They are potent agonists at the µ-opioid receptor.[4] The analgesic actions of dihydromorphine and its acetylated precursors are noted to be distinct from those of morphine.[4]

Dihydromorphine is a potent analgesic in its own right, reported to be slightly stronger than morphine.[5] Its onset of action is more rapid than morphine, and it generally has a longer duration of action, typically lasting 4 to 7 hours.[5][6]

Quantitative Data

This section summarizes the available quantitative data for this compound and its key active metabolite, dihydromorphine. It is important to note that specific pharmacokinetic data for this compound and 6-acetyldihydromorphine are limited. Therefore, data from the closely related compound, diacetylmorphine (heroin), is included for comparative purposes, with the caveat that while the metabolic pathways are analogous, the pharmacokinetic profiles may not be identical.

Table 1: Opioid Receptor Binding Affinities (Ki, nM)

Compoundµ-Opioid Receptorδ-Opioid Receptorκ-Opioid ReceptorReference(s)
Dihydromorphine2.5137223[5]
Morphine4.9273227[5]

Table 2: Pharmacokinetic Parameters

CompoundParameterValueSpecies/RouteReference(s)
This compound Duration of Action~4–7 hoursHuman[2]
Dihydromorphine Duration of Action4–7 hoursHuman[5][6]
Diacetylmorphine (Heroin) Half-life (t½)~17 minutesHuman (Intranasal)[7]
Tmax~9 minutesHuman (Intranasal)[7]
Bioavailability44–61%Human (Inhalation)[8]
Bioavailability<35%Human (Oral)[8]
6-Monoacetylmorphine (6-MAM) Half-life (t½)~47 minutesHuman (Intranasal)[7]
Tmax~17 minutesHuman (Intranasal)[7]
Hydromorphone Half-life (t½)2–3 hoursHuman[9]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound metabolism and pharmacology.

In Vitro Metabolism Assay

Objective: To determine the rate of hydrolysis of this compound to 6-acetyldihydromorphine and dihydromorphine in plasma.

Materials:

  • This compound

  • Human plasma (or plasma from other species of interest)

  • Phosphate buffered saline (PBS), pH 7.4

  • Acetonitrile (B52724) (for protein precipitation)

  • Internal standard (e.g., deuterated analog)

  • LC-MS/MS system

Protocol:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • Incubation: Pre-warm human plasma to 37°C. Initiate the reaction by adding a small volume of the this compound stock solution to the plasma to achieve the desired final concentration.

  • Time Points: At various time points (e.g., 0, 1, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately quench the enzymatic reaction by adding the aliquot to a tube containing ice-cold acetonitrile and the internal standard.

  • Protein Precipitation: Vortex the mixture vigorously to precipitate plasma proteins.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a clean vial for analysis by a validated LC-MS/MS method to quantify the concentrations of this compound, 6-acetyldihydromorphine, and dihydromorphine.[10][11]

Opioid Receptor Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity (Ki) of dihydromorphine for µ, δ, and κ opioid receptors.

Materials:

  • Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK cells) or rodent brain homogenates.[1]

  • Radioligands:

    • µ-receptor: [³H]DAMGO[1]

    • δ-receptor: [³H]DPDPE[12]

    • κ-receptor: [³H]U-69,593[12]

  • Dihydromorphine

  • Assay buffer (e.g., Tris-HCl)

  • Naloxone (for determination of non-specific binding)

  • Glass fiber filters

  • Scintillation counter

Protocol:

  • Membrane Preparation: Homogenize cells or brain tissue in ice-cold buffer and centrifuge to isolate the membranes. Resuspend the membrane pellet in the assay buffer.[12]

  • Assay Setup: In a 96-well plate, combine the receptor membranes, a fixed concentration of the appropriate radioligand, and varying concentrations of dihydromorphine.[1]

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.[1]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.[12]

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of dihydromorphine that inhibits 50% of the specific binding of the radioligand) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[12]

The following diagram illustrates the general workflow for a radioligand binding assay.

RadioligandAssay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis MembranePrep Membrane Preparation Incubation Incubation of Membranes, Radioligand, and Test Compound MembranePrep->Incubation LigandPrep Ligand Preparation (Radiolabeled & Unlabeled) LigandPrep->Incubation Filtration Filtration to Separate Bound and Unbound Ligands Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki using Cheng-Prusoff Equation IC50->Ki

Workflow for a radioligand binding assay.
In Vivo Analgesia Assay (Hot Plate Test)

Objective: To assess the analgesic efficacy of this compound and its metabolites in an animal model of acute pain.

Materials:

  • Mice or rats

  • Hot plate apparatus with adjustable temperature

  • This compound, 6-acetyldihydromorphine, or dihydromorphine

  • Vehicle control (e.g., saline)

  • Timer

Protocol:

  • Acclimatization: Acclimatize the animals to the testing room and equipment.[13]

  • Baseline Measurement: Determine the baseline latency for each animal to exhibit a nociceptive response (e.g., paw licking, jumping) when placed on the hot plate (e.g., set to 55°C). A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue injury.[13]

  • Drug Administration: Administer the test compound or vehicle via the desired route (e.g., subcutaneous, intraperitoneal).

  • Post-treatment Measurement: At predetermined time points after administration (e.g., 15, 30, 60, 90, and 120 minutes), place the animal back on the hot plate and measure the response latency.[13]

  • Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.[13]

Conclusion

The metabolism of this compound is a rapid enzymatic process that results in the formation of at least two potent, pharmacologically active metabolites: 6-acetyldihydromorphine and dihydromorphine. These metabolites, particularly dihydromorphine, are key contributors to the overall analgesic profile of the parent compound, acting as potent agonists at the µ-opioid receptor. While a comprehensive understanding of the pharmacokinetics of this compound and its immediate metabolite is still developing, the available data on dihydromorphine and analogous compounds provide a solid foundation for further research. The experimental protocols outlined in this guide offer standardized methodologies for the continued investigation of this and other novel opioid compounds, aiding in the quest for more effective and safer analgesics.

References

Solubility and physicochemical properties of Diacetyldihydromorphine HCl

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility and Physicochemical Properties of Diacetyldihydromorphine HCl

Introduction

This compound, also known as dihydroheroin or paralaudin, is a semi-synthetic opioid derivative.[1][2] Developed in Germany in 1928, it is a potent analgesic.[2] This technical guide provides a comprehensive overview of the solubility and physicochemical properties of its hydrochloride salt, this compound HCl. The information herein is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.

Physicochemical Properties of this compound and its Hydrochloride Salt

The physicochemical properties of a drug molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Key parameters for this compound and its hydrochloride salt are summarized in the table below.

PropertyThis compound (Free Base)This compound HCl
Molecular Formula C₂₁H₂₅NO₅C₂₁H₂₅NO₅·HCl
Molecular Weight 371.43 g/mol [1][2]407.89 g/mol [1]
Appearance Needles[1]Flakes, scales[1]
Melting Point 165-167 °C[1]215-218 °C[1]
Solubility Slightly soluble in water; soluble in chloroform, alcohol, and ether.[1]Very soluble in water.[1]
pKa Estimated 7.5 - 8.5Not explicitly found, but the protonated amine is acidic.
LogP Estimated > 2.0Lower than the free base due to increased hydrophilicity.
Optical Rotation Not specified[α]²⁹D -59° (c = 1.2)[1]

Note: pKa and LogP values are estimated based on the chemical structure and properties of similar opioid compounds, as specific experimental data for this compound were not available in the provided search results. The tertiary amine in the morphinan (B1239233) structure is expected to have a pKa in the typical range for such functional groups.

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate determination of physicochemical properties. The following are generalized protocols applicable to the characterization of opioid hydrochlorides like this compound HCl.

Determination of Aqueous Solubility

The "shake-flask" method is a standard protocol for determining equilibrium solubility.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess this compound HCl B Add to a known volume of pH-buffered aqueous solution A->B Dispersion C Agitate at a constant temperature (e.g., 37 ± 1 °C) B->C Incubation D Allow to reach equilibrium (typically 24-48 hours) C->D Saturation E Separate solid and liquid phases (centrifugation/filtration) D->E Phase Separation F Quantify the concentration of the dissolved compound in the supernatant E->F Measurement (e.g., HPLC-UV) G cluster_receptor Cell Membrane cluster_effector Intracellular Space Agonist This compound HCl MOR μ-Opioid Receptor (MOR) Agonist->MOR Binds and Activates G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel G_protein->K_channel Activates Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Reduces Production Analgesia Analgesia cAMP->Analgesia K_channel->Analgesia Ca_channel->Analgesia G cluster_receptor Cell Membrane cluster_intracellular Intracellular Space Agonist This compound HCl MOR μ-Opioid Receptor (MOR) Agonist->MOR Activates GRK GRK MOR->GRK Recruits P_MOR Phosphorylated MOR GRK->MOR Phosphorylates beta_Arrestin β-Arrestin P_MOR->beta_Arrestin Recruits and Binds Internalization Receptor Internalization beta_Arrestin->Internalization Promotes Side_Effects Adverse Effects (e.g., Respiratory Depression) beta_Arrestin->Side_Effects Mediates

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the legal and scheduling status of Diacetyldihydromorphine, a potent semi-synthetic opioid, for research purposes. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals, offering clarity on the regulatory landscape in key global jurisdictions and practical guidance for initiating research with this compound.

Executive Summary

Legal and Scheduling Status

The legal status of this compound is primarily dictated by its classification as a narcotic drug under international conventions and national laws. This classification imposes strict controls on its production, distribution, and use, particularly in a research setting.

United States

In the United States, this compound is classified as a Schedule I controlled substance under the Controlled Substances Act (CSA).[1] This classification indicates that the substance has:

  • A high potential for abuse.

  • No currently accepted medical use in treatment in the United States.

  • A lack of accepted safety for use under medical supervision.[1]

As a Schedule I substance, all research involving this compound is tightly regulated by the Drug Enforcement Administration (DEA).

European Union

The legal status of this compound in the European Union is determined by both EU-wide regulations and the national legislation of individual member states, which are often in alignment with the 1961 Single Convention on Narcotic Drugs.

  • Germany: this compound is listed under the Betäubungsmittelgesetz (BtMG), Germany's narcotics law, indicating it is a controlled substance.[2]

  • United Kingdom: While not explicitly named in the Misuse of Drugs Act 1971, as an ester of dihydromorphine (a Class A drug), this compound is covered under the act's generic and derivative clauses and is therefore considered a Class A drug.

  • France, Sweden, and Spain: Specific listings for this compound in the primary drug laws of these countries are not readily found. However, their narcotics legislation is structured to control derivatives and esters of listed opioids such as morphine. Therefore, this compound is presumed to be a controlled narcotic substance in these jurisdictions.

Summary of Legal Status
JurisdictionLegal Status/ScheduleKey Legislation
United States Schedule IControlled Substances Act
Germany Controlled SubstanceBetäubungsmittelgesetz (BtMG)
United Kingdom Class A (by extension)Misuse of Drugs Act 1971
France Controlled Narcotic (presumed)Public Health Code
Sweden Controlled Narcotic (presumed)Narkotikastrafflagen
Spain Controlled Narcotic (presumed)Law 17/1967 on Narcotic Drugs

Pharmacological Profile

This compound is a potent, semi-synthetic opioid that acts as a selective agonist at the µ-opioid receptor (MOR).[3] Its pharmacological effects are similar to other µ-opioid agonists like morphine and heroin, including analgesia, euphoria, and respiratory depression.

Quantitative Pharmacological Data
CompoundReceptorKᵢ (nM)EC₅₀ (nM)Eₘₐₓ (%)
Morphineµ-opioid1 - 1050 - 100100
Fentanylµ-opioid0.1 - 11 - 10>100
DAMGO (agonist)µ-opioid1 - 51 - 10100
Naloxone (B1662785) (antagonist)µ-opioid1 - 5N/AN/A

Note: These values are approximate and can vary depending on the specific assay conditions.

Authorization for Research

Conducting research with this compound requires specific authorization from national regulatory bodies. The process is rigorous and designed to ensure the security of the substance and the safety of the research.

United States: DEA Schedule I Research License

In the United States, researchers must obtain a Schedule I registration from the DEA. The application process is detailed in Title 21 Code of Federal Regulations (CFR) Part 1301.

Key requirements include:

  • A detailed research protocol: This must be submitted to the DEA and includes the qualifications of the investigator, the study's purpose, the amount of the substance required, and detailed security provisions for storage and handling.

  • Institutional Review Board (IRB) approval: For research involving human subjects.

  • Investigational New Drug (IND) application: If the research is a clinical investigation, an IND must be filed with the Food and Drug Administration (FDA).

G cluster_0 Pre-application Phase cluster_1 DEA Application Phase cluster_2 Research Phase Develop Research Protocol Develop Research Protocol Obtain IRB/IACUC Approval Obtain IRB/IACUC Approval Develop Research Protocol->Obtain IRB/IACUC Approval Prepare IND Application (if applicable) Prepare IND Application (if applicable) Obtain IRB/IACUC Approval->Prepare IND Application (if applicable) Submit DEA Form 225 Submit DEA Form 225 Prepare IND Application (if applicable)->Submit DEA Form 225 DEA Review of Protocol and Security DEA Review of Protocol and Security Submit DEA Form 225->DEA Review of Protocol and Security On-site DEA Inspection On-site DEA Inspection DEA Review of Protocol and Security->On-site DEA Inspection Procure Substance (Form 222) Procure Substance (Form 222) On-site DEA Inspection->Procure Substance (Form 222) Conduct Research Conduct Research Procure Substance (Form 222)->Conduct Research Maintain Strict Records Maintain Strict Records Conduct Research->Maintain Strict Records

European Union

In the European Union, the authorization process for research with controlled substances is largely handled at the national level by the competent authorities of each member state. While the European Medicines Agency (EMA) provides overarching guidelines for clinical trials, researchers must adhere to the specific regulations of the country where the research will be conducted. Generally, this involves submitting a detailed research protocol to the national medicines agency and/or a specific narcotics control board, demonstrating the scientific merit of the study and the security measures in place.

Experimental Protocols

The following are generalized protocols for key experiments relevant to the study of opioid compounds like this compound. Researchers must adapt these protocols to their specific laboratory conditions and ensure compliance with all institutional and national regulations.

In Vitro: Opioid Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

Materials:

  • Cell membranes expressing the µ-opioid receptor

  • Radiolabeled ligand (e.g., [³H]-DAMGO)

  • Test compound (this compound)

  • Assay buffer

  • Glass fiber filters

  • Scintillation counter

Methodology:

  • Prepare serial dilutions of the test compound.

  • In a multi-well plate, combine the cell membranes, radiolabeled ligand, and either buffer, unlabeled ligand (for non-specific binding), or the test compound.

  • Incubate the plate to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Analyze the data to determine the IC₅₀ of the test compound, which can then be used to calculate the Kᵢ.

G Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Incubate Incubate Prepare Reagents->Incubate Membranes, Radioligand, Test Compound Filter Filter Incubate->Filter Separate bound/ free ligand Wash Filters Wash Filters Filter->Wash Filters Measure Radioactivity Measure Radioactivity Wash Filters->Measure Radioactivity Data Analysis Data Analysis Measure Radioactivity->Data Analysis Calculate IC50/Ki End End Data Analysis->End

Experimental workflow for a radioligand binding assay.

In Vivo: Hot-Plate Test for Analgesia in Mice

This is a common method to assess the analgesic effects of a compound.

Materials:

  • Hot-plate apparatus

  • Test animals (mice)

  • Test compound (this compound)

  • Vehicle control

  • Timer

Methodology:

  • Administer the test compound or vehicle to the mice.

  • At a predetermined time after administration, place a mouse on the hot plate, which is maintained at a constant temperature (e.g., 55°C).

  • Start the timer immediately.

  • Observe the mouse for signs of nociception, such as paw licking, shaking, or jumping.

  • Stop the timer at the first sign of a nociceptive response and remove the mouse from the hot plate.

  • A cut-off time is established to prevent tissue damage.

  • The latency to the nociceptive response is recorded as a measure of analgesia.

In Vivo: Naloxone-Precipitated Withdrawal Model in Rats

This model is used to study the physical dependence potential of an opioid.

Materials:

  • Test animals (rats)

  • Test compound (this compound)

  • Naloxone (opioid antagonist)

  • Observation chambers

  • Withdrawal scoring checklist

Methodology:

  • Chronically administer the test compound to the rats over several days to induce dependence.

  • On the test day, administer a challenge dose of naloxone to precipitate withdrawal.

  • Immediately place the rat in an observation chamber.

  • Observe and score the rat for a predetermined period for signs of withdrawal (e.g., wet-dog shakes, teeth chattering, writhing, ptosis).

  • A cumulative withdrawal score is calculated to quantify the severity of the withdrawal syndrome.

Conclusion

Research with this compound is a complex undertaking due to its stringent legal controls. A thorough understanding of and strict adherence to national and international regulations are paramount for any researcher or institution considering work with this compound. While its pharmacological profile as a potent µ-opioid agonist is established, further research is needed to fully elucidate its quantitative pharmacological properties. The experimental protocols outlined in this guide provide a foundation for such investigations, which, when conducted within the appropriate legal frameworks, can contribute to a deeper understanding of opioid pharmacology.

References

Early Studies on the Analgesic Effects of Diacetyldihydromorphine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Developed in Germany in 1928, diacetyldihydromorphine, also known under the brand name Paralaudin, is a potent semi-synthetic opioid analgesic.[1] As an ester of dihydromorphine, it garnered interest for its potential therapeutic applications in managing severe pain. This technical guide delves into the early scientific investigations surrounding the analgesic properties of this compound, with a focus on the initial pharmacological studies and the experimental methodologies of the era. The primary aim is to provide a comprehensive resource for researchers and professionals in drug development by presenting the available data, detailing historical experimental protocols, and visualizing the scientific workflows and conceptual understanding of the time.

The initial explorations into the effects of this compound were conducted in a period of significant advancement in pharmacology, yet predating the modern understanding of opioid receptors and their intricate signaling pathways. The experimental techniques of the 1930s and 1940s, while rudimentary by today's standards, laid the groundwork for the future of analgesic drug development. This whitepaper will synthesize the findings from this critical early period, offering a historical perspective on the scientific evaluation of a potent opioid compound.

Core Findings from Early Research

Early investigations into this compound focused on characterizing its analgesic potency, duration of action, and side effect profile in comparison to morphine, the prevailing opioid analgesic of the time. While detailed quantitative data from the earliest studies in the 1930s remains elusive in readily accessible modern archives, a pivotal 1935 study by Eddy and Howes provided a foundational pharmacological assessment.

Analgesic Potency and Efficacy

This compound was found to be a potent analgesic. Later studies confirmed that it is roughly equipotent to morphine.[1] Its rapid metabolism by plasma esterases to dihydromorphine is a key characteristic of its pharmacokinetic profile.[1]

Side Effect Profile

Early reports suggested that this compound produced fewer side effects, such as drowsiness, nausea, and constipation, compared to morphine.[1] However, like other opioids, it carries the risk of respiratory depression and has a high potential for dependence.[1]

Quantitative Data Summary

Detailed quantitative data from the initial studies conducted in the 1930s is not extensively documented in currently available scientific literature. The following table summarizes the general findings on the analgesic and side effect profile of this compound in comparison to morphine, based on the available historical context and later research that corroborates early findings.

ParameterThis compound (Paralaudin)MorphineReference
Analgesic Potency Roughly equipotentStandard of comparison[1]
Duration of Action Fast-acting and longer-lasting than diamorphine (4-7 hours)Standard of comparison[1]
Common Side Effects Drowsiness, nausea, constipationDrowsiness, nausea, constipation, euphoria, miosis[1]
Intensity of Side Effects Reported to be lower than morphineStandard of comparison[1]
Addiction Potential HighHigh[1]
Respiratory Depression Significant riskSignificant risk[1]

Experimental Protocols of the Era

The 1930s and 1940s saw the development and refinement of various methods for assessing pain and the efficacy of analgesics in animal models. These early experimental protocols, while lacking the sophistication of modern techniques, were instrumental in the pharmacological characterization of new compounds.

Animal Models

Early analgesic studies predominantly used rodent models, such as mice and rats. These animals were chosen for their relatively short life cycles, ease of handling, and the ability to induce and observe pain responses in a controlled laboratory setting.

Pain Induction and Analgesia Assessment Methods

Two of the most significant methods for assessing the analgesic effects of opioids that emerged during or shortly after this period were the tail-flick test and the hot-plate test.

  • The Tail-Flick Test: First described by D'Amour and Smith in 1941, this method involves applying a radiant heat source to a rodent's tail and measuring the latency to a "flick" or withdrawal of the tail. An increase in the time it takes for the animal to flick its tail after administration of a drug is indicative of an analgesic effect.

  • The Hot-Plate Test: Developed by Eddy and Leimbach in 1953, this test measures the reaction time of an animal placed on a heated surface. The time it takes for the animal to exhibit a pain response, such as licking its paws or jumping, is recorded. A longer reaction time after drug administration suggests analgesia.

Experimental Workflow for Analgesic Testing (Conceptual)

The following diagram illustrates a conceptual workflow for testing the analgesic properties of a compound like this compound in the 1930s and 1940s.

Experimental_Workflow cluster_preparation Preparation Phase cluster_testing Testing Phase cluster_analysis Analysis Phase A Compound Synthesis (this compound) B Animal Model Selection (e.g., Rats) C Acclimatization to Handling and Restraint B->C D Baseline Pain Threshold Measurement (e.g., Tail-Flick) C->D E Drug Administration (Subcutaneous Injection) D->E F Post-Drug Pain Threshold Measurement at Timed Intervals E->F G Data Collection (Reaction Latencies) F->G H Comparison of Pre- and Post-Drug Thresholds G->H I Determination of Analgesic Effect H->I

Conceptual workflow for early analgesic testing.

Understanding of Opioid Action in the Early 20th Century

The concept of specific receptors for drugs was still in its nascent stages in the 1930s. The prevailing understanding of drug action was based on the principles of structure-activity relationships, where the chemical structure of a compound was directly correlated with its pharmacological effects. The idea of "receptive substances" had been proposed, but the molecular and cellular mechanisms of opioid analgesia were largely unknown.

The analgesic, euphoric, and respiratory depressant effects of opioids were well-documented, but the underlying biological targets were not yet identified. The theory of competitive antagonism began to emerge with the study of opioid antagonists in the 1940s, which provided indirect evidence for specific binding sites.

Conceptual Model of Opioid Action (circa 1930s-1940s)

The following diagram represents a simplified, conceptual understanding of how an opioid like this compound was thought to produce analgesia during this period. The focus was on the drug interacting with unspecified "cellular elements" in the central nervous system to produce a depressant effect on pain perception.

Opioid_Action_Concept cluster_drug Opioid Compound cluster_cns Central Nervous System cluster_effect Observed Effect Drug This compound CellularElements Unspecified Cellular Elements Drug->CellularElements Interaction PainPathways Pain Transmission Pathways CellularElements->PainPathways Depressant Action Analgesia Analgesia (Pain Relief) PainPathways->Analgesia Leads to

Conceptual model of opioid action in the early 20th century.

Conclusion

The early studies on the analgesic effects of this compound, conducted in the decade following its synthesis in 1928, were foundational in establishing its pharmacological profile as a potent opioid analgesic. While the detailed quantitative data and experimental protocols from the very first investigations are not extensively preserved in accessible modern archives, the work of researchers like Eddy and Howes, and the development of standardized analgesic testing methods, provided a framework for understanding its effects.

For contemporary researchers and drug development professionals, this historical perspective offers valuable insights into the evolution of analgesic research. The early focus on comparative pharmacology, the development of animal models for pain, and the nascent theories of drug action highlight the scientific progress that has led to our current, more nuanced understanding of opioid pharmacology. The journey from the early observations of this compound's effects to the modern era of receptor-specific drug design underscores the continuous and cumulative nature of scientific discovery in the quest for effective and safer pain management.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Diacetyldihydromorphine in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacetyldihydromorphine is a semi-synthetic opioid analgesic. Accurate and sensitive quantification of this compound and its metabolites in plasma is crucial for pharmacokinetic studies, clinical monitoring, and forensic toxicology. This document provides detailed application notes and protocols for the analysis of this compound in plasma using state-of-the-art analytical techniques, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) which offers high sensitivity and specificity. While the methods detailed below have been validated for the closely related compound diamorphine (heroin) and its metabolites, they are readily adaptable for this compound due to their structural similarities.

Analytical Methods Overview

The quantification of this compound and its metabolites in plasma is most commonly achieved using LC-MS/MS.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV or diode-array detection are also viable techniques, though they may require derivatization and can be less sensitive than LC-MS/MS.[3][4]

Key Analytical Techniques:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the simultaneous quantification of this compound and its metabolites due to its high sensitivity, selectivity, and speed.[1][2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust technique, often requiring derivatization of the analytes to improve volatility and chromatographic performance.[4][5]

  • High-Performance Liquid Chromatography (HPLC) with UV/DAD detection: A more traditional method that can be used for quantification, particularly of the more abundant metabolites like morphine.[6][7]

Quantitative Data Summary

The following tables summarize the quantitative performance data from various validated methods for the analysis of diamorphine and its metabolites in plasma, which can be expected to be similar for this compound.

Table 1: LC-MS/MS Method Performance

AnalyteLinearity Range (ng/mL)LOQ (ng/mL)Accuracy (%)Precision (CV%)Recovery (%)Matrix Effect (%)Reference
Diamorphine1 - 1,000191 - 1062 - 9> 8799 - 125[1][2]
6-Monoacetylmorphine (6-MAM)1 - 1,000191 - 1062 - 9> 8799 - 125[1][2]
Morphine1 - 1,000191 - 1062 - 9> 8799 - 125[1][2]
Morphine-3-glucuronide (M3G)1 - 1,000191 - 1062 - 9> 8799 - 125[1][2]
Morphine-6-glucuronide (B1233000) (M6G)1 - 1,000191 - 1062 - 9> 8799 - 125[1][2]
Diamorphine & Metabolites0.1 - 500.28 - 1.22-1.8 - 1581 - 109-[8][9]

Table 2: GC-MS Method Performance

AnalyteLinearity Range (ng/mL)LOD (ng/mL)Intraday Precision (%)Interday Precision (%)Absolute Recovery (%)Reference
Morphine0.5 - 1,0000.11.96.898[4][10]

Experimental Protocols

Protocol 1: LC-MS/MS with Protein Precipitation

This protocol describes a rapid and straightforward method for the simultaneous quantification of diamorphine and its major metabolites in human plasma.[1][2]

1. Sample Preparation:

  • To 100 µL of plasma sample, add an appropriate volume of an internal standard solution (e.g., deuterated analogs of the analytes).

  • Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

2. LC-MS/MS Conditions:

  • LC Column: Kinetex EVO C18 (or equivalent)

  • Mobile Phase A: Aqueous solution of ammonium (B1175870) hydrogen carbonate

  • Mobile Phase B: Methanol (B129727) with formic acid

  • Gradient: A suitable gradient to separate the analytes.

  • Flow Rate: 0.4 mL/min

  • Ionization: Positive Electrospray Ionization (ESI+)

  • MS Detection: Scheduled Multiple Reaction Monitoring (MRM)

Protocol 2: LC-MS/MS with Solid-Phase Extraction (SPE)

This protocol is suitable for samples requiring more extensive cleanup to minimize matrix effects.[8][9]

1. Sample Preparation:

  • To a 0.25 mL plasma sample, add deuterated internal standards.

  • Condition a Bond Elut C18 SPE cartridge with methanol followed by water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with water and then a weak organic solvent (e.g., 5% methanol).

  • Elute the analytes with an appropriate solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • Similar to Protocol 1, with optimization of the gradient and MRM transitions for the specific analytes and instrument.

Protocol 3: GC-MS with Derivatization

This protocol is a classic approach for opiate analysis.[4][5]

1. Sample Preparation and Derivatization:

  • Perform solid-phase extraction as described in Protocol 2.

  • Evaporate the eluate to dryness.

  • Add a derivatizing agent such as N-methyl-bis(trifluoroacetamide) (MBTFA) to the dried extract.

  • Heat the mixture to facilitate the derivatization reaction.

  • Inject an aliquot of the derivatized sample into the GC-MS system.

2. GC-MS Conditions:

  • GC Column: HP-5ms or equivalent capillary column.

  • Carrier Gas: Helium.

  • Injector: Split/splitless mode.

  • Temperature Program: A temperature gradient to separate the derivatized analytes.

  • MS Detection: Selected Ion Monitoring (SIM) of characteristic fragment ions for each analyte.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation Method 1 spe Solid-Phase Extraction (SPE) add_is->spe Method 2 centrifuge Centrifugation protein_precipitation->centrifuge evaporate Evaporation spe->evaporate centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute gcms GC-MS Analysis (with Derivatization) evaporate->gcms lcms LC-MS/MS Analysis reconstitute->lcms quant Quantification lcms->quant gcms->quant

Caption: General experimental workflow for the quantification of this compound in plasma.

signaling_pathway DAM This compound (Heroin) MAM 6-Monoacetylmorphine (6-MAM) DAM->MAM Deacetylation MOR Morphine MAM->MOR Deacetylation M3G Morphine-3-glucuronide (M3G) MOR->M3G Glucuronidation M6G Morphine-6-glucuronide (M6G) MOR->M6G Glucuronidation

Caption: Metabolic pathway of this compound (heroin) in the body.

References

Application Note: Quantitative Analysis of Diacetyldihydromorphine and its Metabolites in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of diacetyldihydromorphine and its primary metabolites, dihydromorphine and dihydromorphine-glucuronide, in human plasma. The method utilizes a straightforward protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This protocol provides the necessary detail for researchers, scientists, and drug development professionals to implement a reliable analytical method for pharmacokinetic and metabolic studies of this compound.

Introduction

This compound is a semi-synthetic opioid analgesic.[1] Understanding its metabolic fate is crucial for drug development and toxicological assessments. Similar to diamorphine (heroin), this compound is rapidly metabolized by plasma esterases.[1][2] Its primary metabolite is dihydromorphine, which can then undergo phase II metabolism to form dihydromorphine-glucuronide.[3] A reliable and sensitive analytical method is essential for the accurate quantification of the parent drug and its metabolites in biological matrices. LC-MS/MS offers high selectivity and sensitivity, making it the preferred technique for such analyses.[4]

Experimental Protocols

Sample Preparation

A simple protein precipitation method is employed for sample preparation.[5]

  • To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile (B52724) containing the internal standard (e.g., d3-dihydromorphine).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 37°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex for 15 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is achieved using a reversed-phase C18 column.

ParameterValue
Column Kinetex EVO C18 (2.6 µm, 100 Å, 50 x 4.6 mm)[5][6]
Mobile Phase A Water with 0.1% Formic Acid[7]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[7]
Flow Rate 0.5 mL/min
Injection Volume 5 µL[6]
Column Temperature 40°C
Gradient See Table 1

Table 1: Liquid Chromatography Gradient Program

Time (min)% Mobile Phase B
0.05
1.05
5.095
6.095
6.15
8.05
Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer using positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM).[5]

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Ion Spray Voltage 5500 V[6]
Source Temperature 500°C[6]
Curtain Gas 35 psi
Collision Gas Nitrogen
Nebulizer Gas (Gas 1) 45 psi
Heater Gas (Gas 2) 45 psi

Table 2: MRM Transitions and Mass Spectrometer Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Declustering Potential (V)Collision Energy (V)
This compound372.2312.21008025
This compound372.2252.21008035
Dihydromorphine288.2181.11007030
Dihydromorphine288.2152.11007040
Dihydromorphine-glucuronide464.2288.21009035
Dihydromorphine-glucuronide464.2175.11009045
d3-Dihydromorphine (IS)291.2181.11007030

Data Presentation

Table 3: Method Validation Summary

AnalyteLLOQ (ng/mL)ULOQ (ng/mL)Linearity (r²)Intra-day Precision (%CV)Inter-day Precision (%CV)Recovery (%)
This compound11000>0.99<10<12>85
Dihydromorphine11000>0.99<8<10>90
Dihydromorphine-glucuronide52000>0.99<12<15>80

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Human Plasma add_is Add 200 µL Acetonitrile with Internal Standard plasma->add_is vortex1 Vortex 30s add_is->vortex1 centrifuge Centrifuge at 14,000 rpm for 10 min at 4°C vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute vortex2 Vortex 15s reconstitute->vortex2 transfer Transfer to Autosampler Vial vortex2->transfer injection Inject 5 µL transfer->injection lc_sep Chromatographic Separation (Reversed-Phase C18) injection->lc_sep ms_detect Mass Spectrometric Detection (ESI+ MRM) lc_sep->ms_detect data_acq Data Acquisition ms_detect->data_acq integration Peak Integration data_acq->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Analytes calibration->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the LC-MS/MS analysis of this compound and its metabolites.

G parent This compound metabolite1 Dihydromorphine (Active Metabolite) parent->metabolite1 Plasma Esterases (Deacetylation) metabolite2 Dihydromorphine-glucuronide (Inactive Metabolite) metabolite1->metabolite2 UGT Enzymes (Glucuronidation) excretion Excretion metabolite2->excretion

Caption: Metabolic pathway of this compound.

References

Application Notes and Protocols for In Vivo Administration of Diacetyldihydromorphine in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diacetyldihydromorphine (DHM), also known as dihydroheroin or Paralaudin, is a semi-synthetic opioid derivative developed in the late 1920s.[1][2] It is an analogue of diacetylmorphine (heroin) and a derivative of dihydromorphine. In preclinical research, DHM is utilized to investigate opioid pharmacology, pain pathways, and tolerance mechanisms. Like other opioids, it primarily acts on the central nervous system to produce analgesia.[3] Understanding its pharmacological profile requires precise and reproducible administration in animal models. These application notes provide detailed protocols for common in vivo administration routes of DHM in rodents, including subcutaneous, intraperitoneal, intravenous, and oral gavage, tailored for researchers in pharmacology and drug development.

Pharmacological Profile

  • Mechanism of Action: this compound is a potent, highly selective µ-opioid receptor agonist.[3] Its analgesic effects are mediated through binding to these receptors, which are part of the G-protein-coupled receptor (GPCR) family.[4] Activation of µ-opioid receptors leads to a cascade of intracellular signaling events that ultimately reduce neuronal excitability and inhibit pain signal transmission.[4][5]

  • Metabolism: Upon administration, this compound is rapidly metabolized by plasma esterases into dihydromorphine, in a manner analogous to heroin's metabolism to morphine.[1][2] Dihydromorphine itself is a potent analgesic. This rapid metabolic conversion is a critical factor in the compound's pharmacokinetic and pharmacodynamic profile.

Quantitative Data Summary

Quantitative pharmacokinetic data for this compound in rodent models is not extensively documented in publicly available literature. The table below summarizes available qualitative data and provides a template for researchers to populate as new data becomes available. For comparison, pharmacokinetic parameters for other opioids are sometimes used as a reference, but this should be done with caution.

Table 1: Pharmacodynamic and Pharmacokinetic Profile of this compound

ParameterValue / ObservationSpeciesAdministration RouteReference
Potency (Analgesia) Approximately equipotent to morphine.[1][2]--[1][2]
Potent µ-selective analgesic.MiceSubcutaneous[3]
Duration of Action 4 - 7 hours (longer than diamorphine).[1][2]-Intravenous (human data)[1][2]
Metabolism Rapidly metabolized to dihydromorphine.--[1][2]
Receptor Selectivity Highly selective for µ-opioid receptors.Mice-[3]

Signaling Pathway

The primary mechanism of action for this compound involves the activation of the µ-opioid receptor, a Gi/o-coupled GPCR. The following diagram illustrates the canonical signaling cascade initiated upon agonist binding.

mu_opioid_signaling DHM DHM (Agonist) MOR μ-Opioid Receptor (GPCR) DHM->MOR Binds G_protein Gαi/oβγ (Inactive) MOR->G_protein Activates G_protein_active Gαi/o-GTP Gβγ G_protein->G_protein_active GDP/GTP Exchange AC Adenylyl Cyclase G_protein_active:f0->AC Inhibits Ion_Channels K+ Channels (GIRKs) Ca2+ Channels (VGCCs) G_protein_active:f1->Ion_Channels Modulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC K_efflux ↑ K+ Efflux (Hyperpolarization) Ion_Channels->K_efflux Ca_influx ↓ Ca2+ Influx (Inhibits Neurotransmitter Release) Ion_Channels->Ca_influx

Caption: µ-Opioid receptor signaling cascade activated by DHM.

General Considerations for Rodent Administration

  • Sterility: All injectable solutions, solvents, and equipment must be sterile to prevent infection. Pharmaceutical-grade compounds should be used whenever available.[6]

  • Vehicle Solution: DHM should be dissolved in a sterile, physiologically compatible vehicle, such as 0.9% saline. For compounds with poor water solubility, other vehicles may be necessary, but their potential effects on the animal must be considered.

  • Dose Calculation: Doses should be calculated accurately based on the most recent body weight of the animal.

  • Volume: Administration volumes must adhere to institutional guidelines to prevent tissue damage and discomfort.[6][7] See specific protocols for recommended maximum volumes.

  • Animal Restraint: Proper and gentle restraint is crucial to ensure accurate administration and minimize stress and injury to the animal.[8]

  • Post-Administration Monitoring: Animals should be monitored after administration for any adverse reactions, signs of distress, or unexpected side effects.[9]

Detailed Experimental Protocols

Subcutaneous (SC) Administration

Subcutaneous injection is a common, minimally invasive route for systemic drug delivery, resulting in slower absorption compared to intravenous or intraperitoneal routes.[6][10]

  • Materials:

    • Sterile DHM solution

    • Sterile syringes (e.g., 1 mL tuberculin)

    • Sterile needles (25-27 gauge)[11]

    • 70% ethanol (B145695) or other skin disinfectant

    • Animal scale

  • Maximum Volume:

    • Mouse: 5 mL/kg[7]

    • Rat: 5 mL/kg[7]

  • Procedure:

    • Weigh the animal and calculate the required injection volume.

    • Draw the calculated volume of DHM solution into a sterile syringe.

    • Gently restrain the rodent. For mice and rats, this can be done by grasping the loose skin over the neck and back (scruffing).[7]

    • Create a "tent" of skin in the interscapular region (between the shoulder blades).[7]

    • Wipe the injection site with disinfectant.

    • Insert the needle, bevel up, at the base of the skin tent, parallel to the animal's body.

    • Gently pull back on the plunger (aspirate) to ensure the needle has not entered a blood vessel.

    • Slowly inject the solution into the subcutaneous space.

    • Withdraw the needle and gently apply pressure to the injection site if needed.

    • Return the animal to its cage and monitor for any adverse effects.

Intraperitoneal (IP) Administration

The IP route allows for rapid absorption of substances due to the large surface area and rich blood supply of the peritoneal cavity.[12][13]

  • Materials:

    • Sterile DHM solution

    • Sterile syringes (e.g., 1 mL)

    • Sterile needles (23-25 gauge)

    • Animal scale

  • Maximum Volume:

    • Mouse: 10 mL/kg

    • Rat: 10 mL/kg

  • Procedure:

    • Weigh the animal and calculate the required injection volume.

    • Draw the solution into a sterile syringe.

    • Restrain the animal securely on its back with its head tilted slightly downwards. This allows the abdominal organs to shift away from the injection site.

    • Identify the injection site in one of the lower abdominal quadrants, avoiding the midline to prevent puncture of the bladder or cecum.[8][10]

    • Insert the needle at a 30-45 degree angle into the peritoneal cavity.

    • Aspirate to ensure no blood or urine is drawn, which would indicate improper needle placement.

    • Inject the solution steadily.

    • Withdraw the needle and return the animal to its cage. Monitor for signs of distress.

Intravenous (IV) Administration

IV administration provides the most rapid onset of action and 100% bioavailability as the substance is delivered directly into the systemic circulation. The lateral tail vein is the most common site in rodents.[6][8]

  • Materials:

    • Sterile DHM solution

    • Sterile syringes (e.g., 1 mL)

    • Sterile needles (27-30 gauge) or butterfly catheter

    • A warming device (e.g., heat lamp or warm water bath) to dilate the tail veins

    • A rodent restrainer

    • Animal scale

  • Maximum Volume (Bolus):

    • Mouse: 5 mL/kg[6]

    • Rat: 5 mL/kg[6]

  • Procedure:

    • Weigh the animal and calculate the injection volume.

    • Place the rodent in a suitable restrainer, allowing access to the tail.

    • Warm the tail using a heat lamp or by immersing it in warm water (40-45°C) for 1-2 minutes to cause vasodilation, making the veins more visible.[14]

    • Position the tail and identify one of the lateral tail veins.

    • Wipe the area with a disinfectant.

    • Insert the needle, bevel up, into the vein at a shallow angle. A small flash of blood in the needle hub may indicate successful placement.

    • Inject the solution slowly and steadily. Observe for any swelling (extravasation) around the injection site. If this occurs, stop the injection immediately.

    • After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.

    • Return the animal to its cage and monitor closely.

Oral Gavage (PO)

Oral gavage is used to administer a precise dose of a substance directly into the stomach.[9][15] This technique requires significant skill to avoid injury.[12]

  • Materials:

    • Sterile DHM solution

    • Appropriately sized gavage needle (flexible or curved with a ball-tip is recommended)[9][15]

      • Mouse: 18-20 gauge, 1.5 inches long[9]

      • Rat: 16-18 gauge, 2-3 inches long[9]

    • Syringe

    • Animal scale

  • Maximum Volume:

    • Mouse: 10 mL/kg[9]

    • Rat: 10-20 mL/kg[9][16]

  • Procedure:

    • Weigh the animal and calculate the dosing volume.

    • Measure the gavage needle externally from the tip of the animal's nose to the last rib to determine the correct insertion depth; mark the needle.[15][16] Do not insert past this mark.

    • Draw the solution into the syringe and attach the gavage needle.

    • Restrain the animal firmly in an upright position, ensuring the head and neck are extended in a straight line to facilitate passage into the esophagus.[9][16]

    • Insert the gavage needle into the diastema (gap between incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.[9]

    • The needle should pass smoothly with no resistance. The animal may exhibit swallowing motions. If resistance is met, do not force the needle. Withdraw and attempt again.[7][16]

    • Once the needle is at the predetermined depth, administer the solution slowly.

    • Gently remove the needle along the same path of insertion.

    • Return the animal to its cage and monitor for 5-10 minutes for any signs of respiratory distress, which could indicate accidental administration into the trachea.[9]

Experimental Workflow Example

The following diagram illustrates a typical workflow for an in vivo study assessing the analgesic effects of this compound in a rodent model using the hot plate test.

experimental_workflow cluster_pre_exp Phase 1: Pre-Experiment cluster_exp Phase 2: Experiment cluster_post_exp Phase 3: Post-Experiment acclimatization 1. Animal Acclimatization (≥ 72 hours) baseline 2. Baseline Behavioral Testing (e.g., Hot Plate Latency) acclimatization->baseline randomization 3. Randomization into Groups (Vehicle, DHM doses) baseline->randomization prep 4. Drug Preparation (DHM & Vehicle) randomization->prep admin 5. Compound Administration (e.g., Subcutaneous) prep->admin behavior 6. Post-Dosing Behavioral Testing (Time points: 15, 30, 60, 120 min) admin->behavior data_coll 7. Data Collection & Collation behavior->data_coll analysis 8. Statistical Analysis (e.g., ANOVA, t-test) data_coll->analysis results 9. Results Interpretation analysis->results

Caption: Workflow for a rodent antinociception study.

References

Application Notes and Protocols for Radioligand Binding Assays with Diacetyldihydromorphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacetyldihydromorphine (DHM) is a potent semi-synthetic opioid analgesic. Understanding its interaction with opioid receptors is crucial for elucidating its pharmacological profile and for the development of novel therapeutics. Radioligand binding assays are a fundamental tool for characterizing the affinity of ligands, such as DHM, for their receptors.[1] These assays directly measure the binding of a radiolabeled ligand to its receptor, allowing for the determination of key parameters such as the equilibrium dissociation constant (Kd), the maximum receptor density (Bmax), and the inhibition constant (Ki) of competing ligands.[2] This document provides detailed protocols for conducting saturation and competition radioligand binding assays to characterize the binding of this compound to the mu-opioid receptor (MOR).

The mu-opioid receptor is a G-protein coupled receptor (GPCR) that mediates the analgesic and euphoric effects of many opioids, including morphine.[3][4] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades.[5] The primary signaling pathway involves the coupling to inhibitory G-proteins (Gi/o), which subsequently inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6][7] Activated G-proteins also modulate ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels and voltage-gated calcium channels, which results in neuronal hyperpolarization and reduced neurotransmitter release.[7][8]

Signaling Pathway of the Mu-Opioid Receptor

mu_opioid_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space DHM This compound (Agonist) MOR Mu-Opioid Receptor (GPCR) DHM->MOR Binds G_protein Gi/o Protein (αβγ) MOR->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha Dissociates G_betagamma Gβγ G_protein->G_betagamma Dissociates AC Adenylyl Cyclase G_alpha->AC Inhibits GIRK GIRK Channel G_betagamma->GIRK Activates Ca_channel Ca²⁺ Channel G_betagamma->Ca_channel Inhibits cAMP cAMP AC->cAMP Reduces Production K_ion K⁺ Efflux GIRK->K_ion Ca_ion Ca²⁺ Influx Inhibition Ca_channel->Ca_ion Neuronal_Inhibition Neuronal Inhibition (Analgesia) K_ion->Neuronal_Inhibition Ca_ion->Neuronal_Inhibition

Caption: Mu-opioid receptor signaling cascade initiated by an agonist.

Experimental Protocols

The following protocols are based on standard methods for opioid receptor binding assays and are adapted for the characterization of this compound.[9][10] A filtration-based method is described, which is a common and robust technique for separating receptor-bound from free radioligand.[1][11][12]

Part 1: Membrane Preparation

This protocol describes the preparation of cell membranes from tissue known to express high levels of mu-opioid receptors, such as the rat brain.[13][14] Alternatively, membranes from cell lines stably expressing the recombinant human mu-opioid receptor can be used.[9][15]

Materials:

  • Rat brains (minus cerebellum)

  • Lysis Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4, with protease inhibitors

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4[15]

  • Cryoprotectant Buffer: Assay buffer containing 10% sucrose

  • Dounce or Polytron homogenizer

  • High-speed refrigerated centrifuge

  • Protein assay kit (e.g., BCA)

Procedure:

  • Homogenize fresh or frozen rat brain tissue in 20 volumes of ice-cold Lysis Buffer.[10]

  • Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove large debris.[10]

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.[15]

  • Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Lysis Buffer.

  • Repeat the centrifugation at 40,000 x g for 20 minutes at 4°C.

  • Resuspend the final pellet in Cryoprotectant Buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay.

  • Aliquot the membrane suspension and store at -80°C until use.

Part 2: Saturation Binding Assay

This assay determines the affinity (Kd) of the radioligand for the receptor and the density of receptors (Bmax) in the membrane preparation.[1][16] It involves incubating the membranes with increasing concentrations of a radiolabeled ligand, such as [³H]this compound.

Materials:

  • Mu-opioid receptor-containing membranes (10-20 µg protein/well)[15]

  • Radioligand: [³H]this compound ([³H]DHM), specific activity >30 Ci/mmol[16]

  • Unlabeled ligand for non-specific binding: Naloxone (10 µM final concentration)[9]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters (GF/C), pre-soaked in 0.5% polyethyleneimine (PEI)[17]

  • Filtration apparatus (cell harvester)[12]

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • In a 96-well plate, set up triplicate wells for each concentration of the radioligand.

  • Prepare serial dilutions of [³H]DHM in Assay Buffer to cover a concentration range from approximately 0.1 to 10 times the expected Kd (e.g., 0.05 - 20 nM).

  • For Total Binding wells, add 50 µL of the appropriate [³H]DHM dilution.

  • For Non-specific Binding (NSB) wells, add 50 µL of the appropriate [³H]DHM dilution and 50 µL of 10 µM naloxone.

  • Add 150 µL of the membrane preparation (diluted in Assay Buffer) to all wells. The final assay volume is 250 µL.[10]

  • Incubate the plate at 25°C for 90 minutes with gentle agitation to reach equilibrium.[15]

  • Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.[10]

  • Wash the filters three times with 3 mL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).[17]

  • Dry the filters and place them in scintillation vials with scintillation cocktail.

  • Measure the radioactivity (in counts per minute, CPM) in a scintillation counter.

Data Analysis:

  • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Plot Specific Binding versus the concentration of [³H]DHM.

  • Analyze the data using non-linear regression with a one-site binding model to determine the Kd and Bmax values.[18]

Part 3: Competition Binding Assay

This assay determines the affinity (Ki) of an unlabeled test compound (in this case, non-radiolabeled DHM or other opioids) by measuring its ability to compete with a fixed concentration of the radioligand for binding to the receptor.[1][2]

Materials:

  • Same as for the saturation binding assay.

  • Unlabeled test compounds (e.g., this compound, Morphine, Fentanyl).

Procedure:

  • In a 96-well plate, set up triplicate wells for each concentration of the unlabeled test compound.

  • Prepare serial dilutions of the unlabeled test compounds in Assay Buffer (e.g., from 10⁻¹¹ to 10⁻⁵ M).[9]

  • To each well, add 50 µL of the appropriate unlabeled compound dilution.

  • For Total Binding wells, add 50 µL of Assay Buffer instead of the unlabeled compound.

  • For Non-specific Binding (NSB) wells, add 50 µL of 10 µM naloxone.

  • Add 50 µL of [³H]DHM at a fixed concentration (ideally at or below its Kd value, determined from the saturation assay).[9]

  • Add 150 µL of the membrane preparation to all wells.

  • Incubate, filter, and measure radioactivity as described in the saturation assay protocol.

Data Analysis:

  • Calculate the percentage of specific binding at each concentration of the unlabeled test compound.

  • Plot the percentage of specific binding against the logarithm of the unlabeled compound's concentration to generate a sigmoidal competition curve.

  • Determine the IC50 value (the concentration of the unlabeled compound that inhibits 50% of the specific binding) using non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand determined from the saturation assay.[9][18]

Experimental Workflows

saturation_binding_workflow start Start prep_plates Prepare 96-well plates (Total & NSB) start->prep_plates add_radioligand Add increasing concentrations of [³H]DHM prep_plates->add_radioligand add_naloxone Add Naloxone (10 µM) to NSB wells prep_plates->add_naloxone add_membranes Add membrane preparation to all wells add_radioligand->add_membranes add_naloxone->add_membranes incubate Incubate at 25°C for 90 min add_membranes->incubate filtrate Rapid filtration and washing incubate->filtrate count Scintillation counting (CPM) filtrate->count analyze Analyze data: Specific Binding = Total - NSB Non-linear regression for Kd, Bmax count->analyze end End analyze->end

Caption: Workflow for a saturation radioligand binding assay.

competition_binding_workflow start Start prep_plates Prepare 96-well plates (Total, NSB, Competition) start->prep_plates add_competitor Add increasing concentrations of unlabeled competitor prep_plates->add_competitor add_buffer Add buffer to Total wells prep_plates->add_buffer add_naloxone Add Naloxone to NSB wells prep_plates->add_naloxone add_radioligand Add fixed concentration of [³H]DHM to all wells add_competitor->add_radioligand add_buffer->add_radioligand add_naloxone->add_radioligand add_membranes Add membrane preparation to all wells add_radioligand->add_membranes incubate Incubate at 25°C for 90 min add_membranes->incubate filtrate Rapid filtration and washing incubate->filtrate count Scintillation counting (CPM) filtrate->count analyze Analyze data: Calculate % Specific Binding Non-linear regression for IC50 Calculate Ki via Cheng-Prusoff count->analyze end End analyze->end

Caption: Workflow for a competition radioligand binding assay.

Data Presentation

Disclaimer: The following quantitative data are illustrative and based on typical values for potent mu-opioid agonists. Specific experimental determination is required for this compound.

Table 1: Illustrative Saturation Binding Data for [³H]DHM at Mu-Opioid Receptors

ParameterValueUnits
Kd0.85nM
Bmax250fmol/mg protein

Table 2: Illustrative Competition Binding Data for Various Opioids at Mu-Opioid Receptors

CompoundIC50 (nM)Ki (nM)
This compound 1.2 0.45
Morphine3.11.17
Fentanyl3.61.35
Hydromorphone1.00.37
Oxycodone69.025.9
Naloxone15.85.93

Ki values are calculated using the Cheng-Prusoff equation, assuming a [³H]DHM concentration of 0.85 nM (Kd) was used in the assay.[19]

Conclusion

The protocols outlined in this document provide a comprehensive framework for characterizing the binding of this compound to mu-opioid receptors using radioligand binding assays. These experiments are essential for determining the affinity and receptor density, as well as for comparing the potency of DHM with other clinically relevant opioids. Accurate determination of these binding parameters is a critical step in the drug discovery and development process, providing foundational data for understanding the compound's mechanism of action and predicting its in vivo effects.

References

Application Notes and Protocols for the Use of Diacetyldihydromorphine in Behavioral Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Diacetyldihydromorphine (DADM), also known as dihydroheroin, in behavioral pharmacology research. This document includes detailed protocols for assessing the analgesic, rewarding, and reinforcing effects of DADM in rodent models, alongside quantitative data and visualizations of its mechanism of action.

Introduction

This compound is a semi-synthetic opioid derivative.[1] Chemically, it is the 3,6-diacetyl ester of dihydromorphine.[2] Like other opioids, DADM exerts its effects primarily through the activation of mu-opioid receptors (MORs), which are G-protein coupled receptors located throughout the central nervous system.[2] Activation of MORs leads to a cascade of intracellular signaling events that ultimately result in the modulation of neuronal excitability and neurotransmitter release, producing effects such as analgesia, euphoria, and respiratory depression.[1] DADM is rapidly metabolized in the body to dihydromorphine, which is also a potent mu-opioid agonist.[1]

Mechanism of Action: Mu-Opioid Receptor Signaling

This compound, as a mu-opioid receptor agonist, initiates a signaling cascade that leads to its various pharmacological effects. The binding of DADM to the mu-opioid receptor triggers the dissociation of the associated G-protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The Gβγ subunit directly modulates ion channels, leading to neuronal hyperpolarization and reduced neurotransmitter release.

DADM This compound (DADM) MOR Mu-Opioid Receptor (MOR) DADM->MOR Binds to G_protein G-protein (Gi/o) MOR->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits Ca_channel Voltage-gated Ca2+ channels G_beta_gamma->Ca_channel Inhibits K_channel GIRK channels G_beta_gamma->K_channel Activates cAMP cAMP AC->cAMP Reduces production of Neurotransmitter_release Reduced Neurotransmitter Release Ca_channel->Neurotransmitter_release Leads to Hyperpolarization Neuronal Hyperpolarization K_channel->Hyperpolarization Leads to Analgesia Analgesia, Reward, Addiction Neurotransmitter_release->Analgesia Hyperpolarization->Analgesia

Figure 1: Simplified signaling pathway of this compound (DADM) via the mu-opioid receptor.

Data Presentation

The following table summarizes the available quantitative data for the analgesic potency of this compound and related compounds.

CompoundHot Plate Test ED50 (mg/kg, s.c.)Tail Flick Test ED50 (mg/kg, s.c.)
This compound (DADM) 0.23 0.18
Dihydromorphine0.380.29
6-Acetyldihydromorphine0.150.11
Morphine4.83.5

Data extracted from Gilbert et al., 2004. ED50 represents the dose required to produce a maximal possible effect in 50% of the subjects.

Experimental Protocols

Assessment of Analgesic Effects

The hot plate and tail-flick tests are standard procedures for evaluating the analgesic properties of opioid compounds in rodents.

a. Hot Plate Test Protocol

This test measures the latency of a thermal pain response.

  • Apparatus: A commercially available hot plate apparatus with the surface temperature maintained at a constant 55 ± 0.5°C.

  • Animals: Male Swiss-Webster mice (20-25 g).

  • Drug Preparation: this compound hydrochloride is dissolved in sterile 0.9% saline.

  • Procedure:

    • Habituate the mice to the testing room for at least 30 minutes before the experiment.

    • Determine the baseline latency by placing each mouse on the hot plate and recording the time it takes to exhibit a nociceptive response (e.g., licking a hind paw or jumping). A cut-off time of 30-60 seconds is used to prevent tissue damage.

    • Administer DADM or vehicle (saline) subcutaneously (s.c.) in a volume of 10 ml/kg.

    • At various time points after injection (e.g., 15, 30, 60, and 120 minutes), place the mouse back on the hot plate and measure the response latency.

  • Data Analysis: The data are often expressed as the percentage of the maximum possible effect (%MPE), calculated as: %MPE = [(test latency - baseline latency) / (cut-off time - baseline latency)] x 100. Dose-response curves can be generated to determine the ED50 value.

Start Start Habituation Habituate Mouse (30 min) Start->Habituation Baseline Determine Baseline Hot Plate Latency Habituation->Baseline Injection Administer DADM or Vehicle (s.c.) Baseline->Injection Wait Wait for Pre-determined Time Injection->Wait Test Measure Hot Plate Latency Wait->Test e.g., 15, 30, 60 min Test->Wait Repeat for all time points End End Test->End After final time point

Figure 2: Experimental workflow for the hot plate test to assess DADM-induced analgesia.

b. Tail-Flick Test Protocol

This test measures the latency to withdraw the tail from a noxious thermal stimulus.

  • Apparatus: A tail-flick analgesia meter that focuses a beam of high-intensity light on the ventral surface of the tail.

  • Animals: Male Sprague-Dawley rats (250-300 g).

  • Drug Preparation: this compound hydrochloride is dissolved in sterile 0.9% saline.

  • Procedure:

    • Gently restrain the rat, allowing the tail to be exposed.

    • Determine the baseline tail-flick latency by applying the heat source to the tail and measuring the time until the rat flicks its tail. A cut-off time of 10-15 seconds is typically used.

    • Administer DADM or vehicle (saline) subcutaneously (s.c.) in a volume of 5 ml/kg.

    • Measure the tail-flick latency at various time points post-injection.

  • Data Analysis: Similar to the hot plate test, data can be expressed as %MPE and used to generate dose-response curves.

Assessment of Rewarding Effects: Conditioned Place Preference (CPP)

The CPP paradigm is used to evaluate the rewarding or aversive properties of a drug by pairing its effects with a specific environment.

  • Apparatus: A three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.

  • Animals: Male C57BL/6 mice (20-25 g).

  • Drug Preparation: this compound hydrochloride is dissolved in sterile 0.9% saline.

  • Procedure: This protocol consists of three phases:

    • Pre-conditioning (Baseline Preference): On day 1, place each mouse in the central compartment and allow free access to all three chambers for 15-30 minutes. Record the time spent in each chamber to determine any initial preference.

    • Conditioning: This phase typically lasts for 4-8 days. On "drug" days, administer DADM (e.g., 0.1, 0.5, 1.0 mg/kg, s.c.) and confine the mouse to one of the outer chambers for 30 minutes. On "vehicle" days, administer saline and confine the mouse to the opposite outer chamber for 30 minutes. The order of drug and vehicle administration should be counterbalanced.

    • Post-conditioning (Test): On the test day, place the mouse in the central compartment with free access to all chambers and record the time spent in each chamber for 15-30 minutes in a drug-free state.

  • Data Analysis: A significant increase in the time spent in the drug-paired chamber on the test day compared to the pre-conditioning phase indicates a conditioned place preference, suggesting rewarding properties of the drug.

Start Start Pre_conditioning Day 1: Pre-conditioning (Baseline Preference Test) Start->Pre_conditioning Conditioning_DADM Days 2, 4, 6, 8: Administer DADM Confine to Chamber A Pre_conditioning->Conditioning_DADM Conditioning_Saline Days 3, 5, 7, 9: Administer Saline Confine to Chamber B Pre_conditioning->Conditioning_Saline Post_conditioning Day 10: Post-conditioning (Preference Test) Conditioning_DADM->Post_conditioning Analysis Data Analysis: Compare time spent in Chamber A vs. Chamber B Post_conditioning->Analysis End End Analysis->End

Figure 3: Logical workflow for a conditioned place preference (CPP) experiment with DADM.

Assessment of Reinforcing Effects: Intravenous Self-Administration (IVSA)

The IVSA paradigm is the gold standard for assessing the reinforcing properties of a drug, as it models voluntary drug-taking behavior.

  • Apparatus: Operant conditioning chambers equipped with two levers, a syringe pump, and an indwelling intravenous catheter system.

  • Animals: Male Wistar rats (300-350 g) surgically implanted with an intravenous catheter.

  • Drug Preparation: this compound hydrochloride is dissolved in sterile 0.9% saline for intravenous infusion.

  • Procedure:

    • Catheter Implantation Surgery: Surgically implant a chronic indwelling catheter into the jugular vein of each rat under anesthesia. Allow for a recovery period of at least 5-7 days.

    • Acquisition of Self-Administration: Place the rats in the operant chambers for daily sessions (e.g., 2 hours). A press on the "active" lever results in an intravenous infusion of DADM (e.g., 0.01-0.1 mg/kg/infusion) and the presentation of a cue light and/or tone. A press on the "inactive" lever has no programmed consequences.

    • Dose-Response Curve Generation: Once stable responding is established, the dose of DADM per infusion can be varied across sessions to generate a dose-response curve.

    • Extinction and Reinstatement: Following stable self-administration, the drug can be replaced with saline to extinguish the lever-pressing behavior. Reinstatement of drug-seeking can then be tested by a non-contingent "priming" injection of DADM or presentation of drug-associated cues.

  • Data Analysis: The primary dependent variable is the number of infusions earned per session. An inverted U-shaped dose-response curve is typically observed. The number of active versus inactive lever presses is also analyzed to assess the specificity of the reinforcing effect.

Synthesis and Purity Considerations

For research purposes, this compound should be of high purity (≥98%). While illicit synthesis from morphine has been reported, a standardized, scalable laboratory synthesis protocol for research-grade DADM is not widely available in the public literature.[1] Researchers should source DADM from reputable chemical suppliers who can provide a certificate of analysis detailing the compound's purity and identity.

Concluding Remarks

This compound is a potent mu-opioid agonist with analgesic effects. The protocols provided here offer a framework for investigating its behavioral pharmacology. It is important to note that while protocols for assessing rewarding and reinforcing effects have been adapted from studies with other opioids, specific dose-response data for DADM in these paradigms are not extensively documented in the available literature. Further research is warranted to fully characterize the behavioral profile of this compound. As with all in vivo research, all animal procedures should be conducted in accordance with institutional and national guidelines for animal care and use.

References

Application of Diacetyldihydromorphine in Opioid Tolerance Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacetyldihydromorphine, also known as Paralaudin or dihydroheroin, is a potent semi-synthetic opioid analgesic. Its unique pharmacological profile, particularly its relationship with morphine tolerance, makes it a valuable tool in opioid tolerance research. A key finding is that this compound exhibits incomplete cross-tolerance with morphine. This suggests that while both compounds act on the µ-opioid receptor, the mechanisms underlying their analgesic effects and the development of tolerance may not be identical. This characteristic allows researchers to investigate the nuanced cellular and molecular adaptations that occur during chronic opioid exposure and to explore potential therapeutic strategies to mitigate tolerance development.

Key Applications in Opioid Tolerance Research

  • Investigating Mechanisms of Incomplete Cross-Tolerance: this compound's incomplete cross-tolerance with morphine provides a model to study the differential regulation of µ-opioid receptor signaling pathways. Researchers can explore how chronic exposure to morphine alters the receptor's response to a subsequent challenge with this compound, shedding light on the specific adaptations that lead to tolerance for one agonist but not completely for another.

  • Elucidating Novel Signaling Pathways: The distinct pharmacological properties of this compound compared to morphine, despite their structural similarities, suggest the involvement of different downstream signaling cascades or receptor conformations.[1] Research using this compound can help to uncover these alternative pathways that may be less prone to the desensitization and downregulation that characterize morphine tolerance.

  • Screening for Novel Analgesics with Reduced Tolerance Liability: By understanding the mechanisms through which this compound retains efficacy in morphine-tolerant states, researchers can identify new pharmacological targets for the development of analgesics with a lower potential for tolerance and dependence.

Data Presentation

Opioid AgonistReceptor TargetBinding Affinity (Ki) (nM)Efficacy (EC50) (nM)Maximum Response (Emax) (%)
This compound µ-opioidNot availableNot availableNot available
Morphine µ-opioid1.2 - 4.3750 - 13042.51 - 96

Note: The Ki, EC50, and Emax values for morphine can vary depending on the specific assay conditions, tissue preparation, and cell line used.

Signaling Pathways

The development of opioid tolerance is a complex process involving multiple cellular and molecular adaptations. The following diagram illustrates the canonical µ-opioid receptor signaling pathway and key elements involved in desensitization and tolerance.

G_protein_signaling agonist This compound (Agonist) receptor µ-Opioid Receptor (GPCR) agonist->receptor Binds to g_protein Gi/o Protein receptor->g_protein Activates grk GRK receptor->grk Activates beta_arrestin β-Arrestin receptor->beta_arrestin Recruits g_alpha Gαi/o (GDP) g_protein->g_alpha Dissociates to g_beta_gamma Gβγ g_protein->g_beta_gamma Dissociates to adenylyl_cyclase Adenylyl Cyclase g_alpha->adenylyl_cyclase Inhibits ion_channel Ion Channels (e.g., K+, Ca2+) g_beta_gamma->ion_channel Modulates camp cAMP adenylyl_cyclase->camp Converts ATP to pka Protein Kinase A (PKA) camp->pka Activates analgesia Analgesia pka->analgesia Contributes to ion_channel->analgesia Leads to grk->receptor Phosphorylates beta_arrestin->receptor Uncouples from G-protein endocytosis Endocytosis beta_arrestin->endocytosis Promotes tolerance Tolerance endocytosis->tolerance Contributes to

Caption: µ-Opioid receptor signaling and desensitization pathway.

Experimental Protocols

The following are detailed protocols for inducing and assessing opioid tolerance in a rodent model. While these protocols are based on established methods using morphine, they can be adapted for use with this compound.

Protocol 1: Induction of Opioid Tolerance

This protocol describes the induction of tolerance through repeated administration of an opioid agonist.

Materials:

  • This compound or Morphine sulfate (B86663)

  • Sterile saline (0.9% NaCl)

  • Syringes and needles for subcutaneous (s.c.) injection

  • Animal balance

  • Male Swiss Webster mice (20-25 g)

Procedure:

  • Animal Acclimation: House mice in a controlled environment (12:12 h light:dark cycle, 22 ± 2°C, food and water ad libitum) for at least 7 days before the experiment.

  • Drug Preparation: Dissolve this compound or morphine sulfate in sterile saline to the desired concentration.

  • Induction of Tolerance:

    • Administer the opioid agonist (e.g., morphine 10 mg/kg, s.c.) twice daily (e.g., at 9:00 AM and 5:00 PM) for 7 consecutive days.

    • A control group should receive vehicle (saline) injections on the same schedule.

  • Confirmation of Tolerance: On day 8, assess the analgesic response to an acute challenge dose of the opioid agonist using one of the protocols described below (Protocol 2 or 3). A significant rightward shift in the dose-response curve or a decrease in the analgesic effect of a fixed dose compared to the control group indicates the development of tolerance.

tolerance_induction_workflow acclimation Animal Acclimation (7 days) induction Tolerance Induction (Twice daily s.c. injections for 7 days) acclimation->induction control Control Group (Saline injections) acclimation->control drug_prep Drug Preparation (this compound or Morphine) drug_prep->induction assessment Analgesic Assessment (Day 8) induction->assessment control->assessment tolerance_confirmation Tolerance Confirmation assessment->tolerance_confirmation

Caption: Experimental workflow for inducing opioid tolerance.

Protocol 2: Assessment of Analgesia using the Hot Plate Test

The hot plate test measures the latency of a thermal pain response.

Materials:

  • Hot plate apparatus (calibrated to 55 ± 0.5°C)

  • Timer

  • Tolerant and control mice from Protocol 1

Procedure:

  • Baseline Latency: Place each mouse individually on the hot plate and start the timer. Record the latency (in seconds) for the mouse to exhibit a nociceptive response (e.g., licking a hind paw, jumping). A cut-off time of 30-45 seconds is typically used to prevent tissue damage.

  • Drug Administration: Administer a challenge dose of this compound or morphine (s.c.).

  • Post-treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, and 90 minutes), place the mouse back on the hot plate and measure the response latency.

  • Data Analysis: Calculate the Maximum Possible Effect (%MPE) using the following formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

Protocol 3: Assessment of Analgesia using the Tail-Flick Test

The tail-flick test measures the latency of a spinal reflex to a thermal stimulus.

Materials:

  • Tail-flick analgesia meter

  • Tolerant and control mice from Protocol 1

Procedure:

  • Baseline Latency: Gently restrain the mouse and place the distal portion of its tail on the radiant heat source of the tail-flick meter. The apparatus will automatically record the latency for the mouse to flick its tail away from the heat. A cut-off time is pre-set to avoid tissue damage.

  • Drug Administration: Administer a challenge dose of this compound or morphine (s.c.).

  • Post-treatment Latency: At predetermined time points after drug administration, re-measure the tail-flick latency.

  • Data Analysis: Calculate the %MPE as described in Protocol 2.

Protocol 4: Assessment of Incomplete Cross-Tolerance

This protocol is designed to determine the degree of cross-tolerance between morphine and this compound.

Procedure:

  • Induce Tolerance to Morphine: Follow Protocol 1 to induce tolerance to morphine in a group of mice.

  • Challenge with this compound: On day 8, instead of challenging with morphine, administer a dose-response curve of this compound to the morphine-tolerant mice and a group of saline-treated control mice.

  • Assess Analgesia: Use either the hot plate (Protocol 2) or tail-flick (Protocol 3) test to measure the analgesic effect of this compound in both groups.

  • Data Analysis: Compare the dose-response curves for this compound in the morphine-tolerant and control groups. Incomplete cross-tolerance is indicated if the dose-response curve for this compound in the morphine-tolerant group is shifted to the right but to a lesser extent than the shift observed for a morphine challenge in morphine-tolerant animals.

cross_tolerance_logic morphine_tolerance Induce Morphine Tolerance (Protocol 1) challenge_dhm Challenge with This compound morphine_tolerance->challenge_dhm control_group Control Group (Saline Treatment) control_group->challenge_dhm analgesia_assessment Assess Analgesia (Hot Plate or Tail-Flick) challenge_dhm->analgesia_assessment compare_curves Compare Dose-Response Curves analgesia_assessment->compare_curves incomplete_cross_tolerance Incomplete Cross-Tolerance (Rightward shift in tolerant group is less than for morphine) compare_curves->incomplete_cross_tolerance Partial Shift full_cross_tolerance Full Cross-Tolerance (Similar rightward shift) compare_curves->full_cross_tolerance Full Shift no_cross_tolerance No Cross-Tolerance (No significant shift) compare_curves->no_cross_tolerance No Shift

Caption: Logical workflow for assessing incomplete cross-tolerance.

Conclusion

This compound serves as a unique and valuable pharmacological tool for investigating the complex mechanisms of opioid tolerance. Its property of incomplete cross-tolerance with morphine allows for the dissection of distinct signaling pathways and cellular adaptations that contribute to the development of this phenomenon. The protocols outlined in these application notes provide a framework for researchers to utilize this compound in their studies to advance our understanding of opioid pharmacology and to aid in the development of safer and more effective analgesics.

References

Troubleshooting & Optimization

Diacetyldihydromorphine Stability and Degradation Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of diacetyldihydromorphine in aqueous solutions. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Disclaimer: Specific stability data for this compound is limited in publicly available literature. Much of the quantitative data and degradation pathways described herein are based on its close structural analog, diamorphine (heroin). Due to the similar ester functionalities, this compound is expected to exhibit comparable stability behavior.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway of this compound in aqueous solutions?

A1: The primary degradation pathway for this compound in aqueous solutions is hydrolysis. This process involves the sequential removal of the two acetyl groups. The first deacetylation occurs at the 3-position to form 6-acetyldihydromorphine, which is then further hydrolyzed to dihydromorphine. This is analogous to the degradation of diamorphine to 6-monoacetylmorphine (6-MAM) and then to morphine.

Q2: What are the main factors influencing the stability of this compound solutions?

A2: The stability of this compound in aqueous solutions is primarily affected by:

  • pH: The rate of hydrolysis is highly pH-dependent.

  • Temperature: Higher temperatures accelerate the degradation process.

  • Enzymes: In biological matrices, esterase enzymes can rapidly catalyze the hydrolysis of the acetyl groups.

Q3: How does pH affect the stability of this compound?

A3: Based on data from its analog diamorphine, this compound is expected to be most stable in acidic conditions (pH 4-5.6). As the pH becomes neutral and moves towards alkaline conditions, the rate of hydrolysis increases significantly. In alkaline solutions, the degradation is rapid.

Q4: What is the effect of temperature on the degradation of this compound?

A4: Increased temperature significantly accelerates the rate of hydrolysis. For its analog diamorphine, the half-life in aqueous solution decreases dramatically as the temperature rises from 4°C to 37°C.[1][2][3] It is crucial to control the temperature during experiments and for the storage of stock solutions.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Rapid loss of this compound peak during HPLC analysis. 1. pH of the aqueous solution is too high (neutral or alkaline).2. The temperature of the solution is elevated.3. Presence of contaminating enzymes (e.g., in biological samples).1. Adjust the pH of the solution to an acidic range (e.g., pH 4-5) using a suitable buffer.2. Prepare and store solutions at low temperatures (e.g., 4°C or frozen at -20°C).[4] Perform experiments on ice where possible.3. For biological samples, add an esterase inhibitor immediately after collection.
Appearance of unexpected peaks in the chromatogram. These are likely degradation products: 6-acetyldihydromorphine and dihydromorphine.1. Confirm the identity of the degradation products by co-injection with reference standards if available.2. Use a stability-indicating HPLC method capable of resolving the parent drug from its degradation products.3. If reference standards are unavailable, LC-MS can be used to identify the molecular weights of the degradation products.
Inconsistent results between experimental repeats. 1. Inconsistent pH of the prepared solutions.2. Fluctuations in temperature during the experiment or storage.3. Variability in the time between sample preparation and analysis.1. Use calibrated pH meters and freshly prepared buffers.2. Ensure consistent temperature control using calibrated incubators or water baths.3. Standardize the experimental timeline, especially the duration from sample preparation to injection into the analytical instrument.
Precipitation observed in the solution. At higher concentrations and after some degradation, a fall in pH due to the formation of acetic acid can occur, potentially leading to precipitation.[4]1. Use a buffered solution to maintain a stable pH.2. If working with high concentrations, consider the solubility of both the parent compound and its degradation products.

Quantitative Data Summary

The following tables summarize stability data for diamorphine, which can be used as an estimate for this compound stability.

Table 1: Effect of Temperature on the Half-life of Diamorphine in Human Plasma

Temperature (°C)Half-life (minutes)
4354
2518
373

Data from[1][2][3]

Table 2: Effect of pH on the Stability of Diamorphine in Aqueous Solution

pHStability
4.0Half-life > 14 days
5.6Half-life > 14 days
AlkalineRapid deacetylation

Data from[1][2][3]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure to investigate the degradation of this compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at room temperature (25°C) for 15, 30, 60, and 120 minutes. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

    • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature for 2, 4, 8, and 24 hours.

    • Thermal Degradation: Dilute the stock solution with purified water to a final concentration of 100 µg/mL. Heat at 80°C for 24, 48, and 72 hours.

    • Photolytic Degradation: Expose the solution (100 µg/mL in purified water) to UV light (254 nm) and fluorescent light for 24, 48, and 72 hours.

  • Sample Analysis: Analyze the stressed samples at the specified time points using a stability-indicating HPLC method (see Protocol 2).

  • Data Evaluation: Determine the percentage of degradation and identify the major degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate this compound from its degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point.

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the compounds. A suggested starting gradient could be: 0-5 min (10% B), 5-20 min (10-90% B), 20-25 min (90% B), 25-30 min (10% B).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where both the parent compound and expected degradation products have reasonable absorbance (e.g., 280 nm). A photodiode array (PDA) detector is recommended to obtain spectra of all peaks.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by the ability to resolve the this compound peak from all degradation product peaks generated during the forced degradation study.

Visualizations

degradation_pathway This compound This compound 6-Acetyldihydromorphine 6-Acetyldihydromorphine This compound->6-Acetyldihydromorphine Hydrolysis (- Acetyl) Dihydromorphine Dihydromorphine 6-Acetyldihydromorphine->Dihydromorphine Hydrolysis (- Acetyl)

Caption: Hydrolysis degradation pathway of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Data Evaluation stock This compound Stock Solution acid Acid Hydrolysis stock->acid base Base Hydrolysis stock->base oxidation Oxidative Degradation stock->oxidation thermal Thermal Degradation stock->thermal photo Photolytic Degradation stock->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc degradation Determine % Degradation hplc->degradation products Identify Degradation Products hplc->products

Caption: Workflow for a forced degradation study.

logical_relationship Stability This compound Stability pH pH Stability->pH influenced by Temp Temperature Stability->Temp influenced by Enzymes Enzymes Stability->Enzymes influenced by pH_acid Acidic pH (More Stable) pH->pH_acid pH_alkaline Alkaline pH (Less Stable) pH->pH_alkaline Temp_low Low Temperature (More Stable) Temp->Temp_low Temp_high High Temperature (Less Stable) Temp->Temp_high

Caption: Factors influencing this compound stability.

References

Technical Support Center: Synthesis of Diacetyldihydromorphine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of diacetyldihydromorphine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis steps for this compound?

The synthesis of this compound is a two-step process. The first step involves the catalytic hydrogenation of morphine to produce dihydromorphine. The second step is the acetylation of dihydromorphine, typically using acetic anhydride, to yield the final product, this compound.

Q2: What are the most common impurities encountered during the synthesis of this compound?

Impurities can be introduced or formed during both the hydrogenation and acetylation stages. These can be broadly categorized as:

  • Incompletely reacted starting materials: Morphine and dihydromorphine.

  • Intermediates from incomplete reactions: 3-monoacetyldihydromorphine and 6-monoacetyldihydromorphine.

  • Byproducts from side reactions: Dimeric molecules formed during hydrogenation.

  • Impurities from precursors: If the starting morphine is impure, related alkaloids like codeine can be carried through and acetylated to form acetylcodeine.

Troubleshooting Guides

Issue 1: Presence of Unreacted Morphine in the Final Product
  • Question: After acetylation, analysis of my final product shows the presence of unreacted morphine. What could be the cause and how can I resolve this?

  • Answer: The presence of unreacted morphine indicates an incomplete hydrogenation of morphine to dihydromorphine in the first step.

    • Troubleshooting Steps:

      • Catalyst Activity: Ensure the catalyst used for hydrogenation (e.g., Palladium on Carbon) is active and not expired.

      • Reaction Conditions: Optimize the hydrogenation reaction parameters, including pressure, temperature, and reaction time, to ensure complete conversion of morphine.

      • Purification: Implement a purification step for dihydromorphine before proceeding to the acetylation step. Recrystallization is a common method for this purpose.

Issue 2: High Levels of Mono-acetylated Impurities
  • Question: My this compound sample contains significant amounts of 3-monoacetyldihydromorphine and 6-monoacetyldihydromorphine. How can I improve the yield of the di-acetylated product?

  • Answer: The presence of mono-acetylated derivatives points to an incomplete acetylation of dihydromorphine.

    • Troubleshooting Steps:

      • Reagent Stoichiometry: Ensure a sufficient molar excess of the acetylating agent (e.g., acetic anhydride) is used to drive the reaction to completion.

      • Reaction Time and Temperature: Increase the reaction time or temperature to promote the full di-acetylation of the hydroxyl groups. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

      • Catalyst: The use of a catalyst, such as pyridine, can facilitate the acetylation process.

Issue 3: Detection of Dimeric Byproducts
  • Question: I have identified dimeric impurities in my product. What is their origin and how can they be minimized?

  • Answer: Dimerization can occur as a side reaction during the catalytic hydrogenation of morphine.

    • Troubleshooting Steps:

      • Reaction Conditions: Modifying the hydrogenation conditions, such as using a different catalyst or adjusting the solvent system, may help to suppress the formation of dimers.

      • Purification: These higher molecular weight impurities can often be removed through chromatographic purification methods.

Data Presentation

Table 1: Common Impurities in this compound Synthesis

Impurity NameChemical FormulaMolar Mass ( g/mol )Typical Origin
MorphineC₁₇H₁₉NO₃285.34Unreacted starting material
DihydromorphineC₁₇H₂₁NO₃287.35Incomplete acetylation
3-MonoacetyldihydromorphineC₁₉H₂₃NO₄329.39Incomplete acetylation
6-MonoacetyldihydromorphineC₁₉H₂₃NO₄329.39Incomplete acetylation
AcetylcodeineC₂₀H₂₃NO₄341.40Impurity from starting morphine

Experimental Protocols

Key Experiment: Analysis of Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the identification and quantification of impurities in a this compound sample.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the this compound sample.

  • Dissolve the sample in a suitable solvent, such as methanol (B129727) or chloroform, to a final concentration of 1 mg/mL.

  • If necessary, derivatize the sample to improve the volatility and chromatographic properties of the analytes. A common derivatizing agent for opioids is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute

    • Ramp: 15 °C/min to 300 °C

    • Hold: 5 minutes at 300 °C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: 40-550 amu

3. Data Analysis:

  • Identify the peaks in the chromatogram by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantify the impurities by comparing the peak areas to that of an internal standard.

Mandatory Visualization

Synthesis_Workflow cluster_impurities Potential Impurities Morphine Morphine (Starting Material) Hydrogenation Catalytic Hydrogenation Morphine->Hydrogenation Impurity1 Unreacted Morphine Morphine->Impurity1 Dihydromorphine Dihydromorphine (Intermediate) Hydrogenation->Dihydromorphine Impurity4 Dimeric Byproducts Hydrogenation->Impurity4 Acetylation Acetylation (Acetic Anhydride) Dihydromorphine->Acetylation This compound This compound (Final Product) Acetylation->this compound Impurity2 Unreacted Dihydromorphine Acetylation->Impurity2 Impurity3 Mono-acetylated Intermediates Acetylation->Impurity3 Purification Purification (e.g., Crystallization) This compound->Purification Analysis Impurity Analysis (GC-MS, HPLC) Purification->Analysis

Caption: Workflow for this compound Synthesis and Impurity Analysis.

Troubleshooting_Logic Start Analysis Reveals Impurities Impurity_Type Identify Impurity Type Start->Impurity_Type Unreacted_Morphine Unreacted Morphine Impurity_Type->Unreacted_Morphine Starting Material Mono_Acetylated Mono-acetylated Species Impurity_Type->Mono_Acetylated Incomplete Reaction Dimers Dimeric Byproducts Impurity_Type->Dimers Side Reaction Check_Hydrogenation Check Hydrogenation - Catalyst Activity - Reaction Conditions Unreacted_Morphine->Check_Hydrogenation Check_Acetylation Check Acetylation - Reagent Stoichiometry - Reaction Time/Temp Mono_Acetylated->Check_Acetylation Modify_Hydrogenation Modify Hydrogenation - Different Catalyst - Solvent System Dimers->Modify_Hydrogenation Purify_Intermediate Purify Dihydromorphine (e.g., Crystallization) Check_Hydrogenation->Purify_Intermediate

Caption: Troubleshooting Logic for Common Impurities in Synthesis.

Technical Support Center: Quantification of Diacetyldihydromorphine in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of diacetyldihydromorphine in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying this compound in biological samples?

The primary challenges include the compound's instability, potential for hydrolysis during sample preparation, susceptibility to matrix effects in LC-MS/MS analysis, and achieving sufficient sensitivity due to its rapid metabolism.[1][2][3] The stability of opioids in biological specimens is a significant concern; for instance, 6-acetylmorphine (B159328), a related compound, is known to be highly unstable in blood samples.[3]

Q2: Which analytical technique is most suitable for this compound quantification?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high selectivity and sensitivity, which is crucial for detecting low concentrations in complex biological matrices.[4][5][6] It allows for the direct analysis of the parent drug and its metabolites, often with minimal sample preparation.

Q3: How can I minimize the degradation of this compound in blood samples during collection and storage?

To ensure analyte stability, blood samples should be collected in tubes containing a preservative like sodium fluoride (B91410) (NaF).[3] It is recommended to store samples at -20°C in glass tubes to maximize stability.[3] Repeated freeze-thaw cycles should be avoided as they can lead to degradation.

Q4: What is the best choice for an internal standard (IS) in my assay?

A stable isotope-labeled (SIL) version of this compound (e.g., this compound-d3) is the gold standard for an internal standard.[7] SIL internal standards co-elute with the analyte and are affected similarly by matrix effects and variations in sample processing, which allows for more accurate and precise quantification.[7] If a SIL IS is unavailable, a structurally similar compound with similar physicochemical properties can be used, but requires more rigorous validation.[7][8]

Q5: Should I perform hydrolysis on my urine samples? What are the risks?

Hydrolysis (either enzymatic or acidic) is often necessary to cleave glucuronide conjugates and measure the total concentration of this compound and its metabolites.[9][10] However, this step can also lead to the degradation of the target analyte.[11][12] Acid hydrolysis, in particular, has been shown to cause significant loss of some opioids.[11][12] Enzymatic hydrolysis using β-glucuronidase is a milder alternative, but its efficiency can vary depending on the enzyme source and specific opioid conjugate.[13] It is crucial to evaluate the impact of the chosen hydrolysis method on analyte recovery and stability during method development.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Chromatography (LC) Issues

Poor peak shape can significantly impact the accuracy and precision of quantification.

Problem: Peak Fronting, Splitting, or "Breakthrough" Peaks

  • Cause: This is often observed with polar opioids when small amounts of organic solvent are present in the sample or in the mobile phase during injection on reversed-phase columns (like C18 or PFP).[14][15] The analyte may not be adequately retained at the start of the gradient.

  • Solution:

    • Modify Initial Gradient Conditions: Start the gradient with 100% aqueous mobile phase instead of a small percentage of organic solvent (e.g., 5-10% methanol (B129727) or acetonitrile).[14][15]

    • Ensure Full Column Equilibration: The column must be fully equilibrated with the initial aqueous mobile phase. Inadequate equilibration can be identified by an unstable pressure trace.[14][15]

    • Optimize Autosampler Wash Method: Prevent the sample from coming into contact with residual organic solvent from needle washes. Introduce an air gap between the sample and the wash solvent in the injection sequence.[14][15]

    • Sample Solvent Mismatch: Ensure the sample is dissolved in a solvent that is weaker than or matches the initial mobile phase. Injecting a sample in a strong organic solvent will cause poor peak shape.

Problem: Tailing Peaks

  • Cause: Tailing peaks for basic compounds like opioids can result from secondary interactions with residual silanols on the silica-based column packing material, especially at low pH.[16] It can also be caused by column overloading.[17]

  • Solution:

    • Adjust Mobile Phase pH: Using a higher pH mobile phase can reduce the interaction of the basic analyte with the stationary phase. However, ensure the column is stable at the chosen pH.

    • Use a Different Column: Columns with charged surface technology or end-capping can minimize secondary interactions.[16]

    • Reduce On-Column Load: If overloading is suspected, try diluting the sample or reducing the injection volume.[17]

Problem: Broad Peaks

  • Cause: Broad peaks can indicate column deterioration, large dead volumes in the system, or sample diffusion.[17][18]

  • Solution:

    • Check for Dead Volume: Ensure all tubing connections between the injector, column, and detector are properly fitted to minimize dead volume.[18]

    • Column Maintenance: If the column is old or has been used with many complex samples, it may be contaminated or deteriorated. Try flushing the column or replacing it.[18]

    • Optimize Mobile Phase: Ensure the mobile phase is correctly prepared and degassed.[17]

Sample Preparation (Solid-Phase Extraction - SPE) Issues

Problem: Low Analyte Recovery

  • Cause: Low recovery is a common issue in SPE and can stem from several factors related to the sorbent, solvents, or procedure.[19][20][21][22]

  • Solution:

    • Verify Sorbent Choice: Ensure the sorbent's retention mechanism is appropriate for this compound. For a basic compound, a cation-exchange or a mixed-mode sorbent is often suitable.[19]

    • Optimize Wash Solvent: The wash solvent may be too strong, causing the analyte to be partially eluted before the final elution step. Try reducing the organic content of the wash solvent.[20][22]

    • Strengthen Elution Solvent: The elution solvent may not be strong enough to desorb the analyte from the sorbent. Increase the organic content or add a modifier (e.g., a small amount of ammonium (B1175870) hydroxide (B78521) for a basic compound on a cation-exchange sorbent) to the elution solvent.[19][23]

    • Check pH: The pH of the sample and solvents is critical for ion-exchange mechanisms. Ensure the pH during sample loading facilitates analyte retention and the pH during elution promotes its release.[20][22]

    • Control Flow Rate: A high flow rate during sample loading can prevent the analyte from having sufficient time to interact with the sorbent.[20][21]

Mass Spectrometry (MS) Issues

Problem: High Signal Variability or Low Sensitivity (Ion Suppression)

  • Cause: Co-eluting endogenous matrix components (e.g., phospholipids, salts) or exogenous substances (e.g., excipients like PEG 400 from dosing vehicles) can interfere with the ionization of the analyte in the MS source, leading to a suppressed signal.[24][25]

  • Solution:

    • Improve Chromatographic Separation: Modify the LC gradient to separate the analyte from the interfering components. A longer run time or a different stationary phase may be necessary.[24]

    • Enhance Sample Cleanup: Use a more selective sample preparation method, such as a different SPE sorbent or a liquid-liquid extraction step, to remove the interfering substances.

    • Dilute the Sample: A simple "dilute-and-shoot" approach can reduce the concentration of matrix components, thereby mitigating ion suppression.

    • Use a Stable Isotope-Labeled Internal Standard: A SIL-IS will be affected by ion suppression in the same way as the analyte, providing a reliable means of correction.[7]

Experimental Protocols

Generic Solid-Phase Extraction (SPE) Protocol for Urine

This protocol is a starting point and should be optimized for your specific application.

  • Sample Pre-treatment:

    • To 1 mL of urine, add 10 µL of an internal standard working solution.

    • If hydrolysis is required, add β-glucuronidase and an appropriate buffer (e.g., acetate (B1210297) buffer, pH 5.0) and incubate according to the enzyme manufacturer's instructions (e.g., 60°C for 2-3 hours).[10]

    • After incubation, add 2 mL of a loading buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 6.0).[10] Vortex to mix.

  • SPE Cartridge Conditioning:

    • Use a mixed-mode cation exchange SPE cartridge.

    • Condition the cartridge with 2 mL of methanol, followed by 2 mL of deionized water, and finally 2 mL of loading buffer. Do not let the sorbent bed go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 2 mL of deionized water to remove hydrophilic interferences.

    • Wash with 2 mL of a weak organic solvent (e.g., 20% methanol in water) to remove moderately polar interferences.

  • Elution:

    • Elute the analyte with 2 mL of an appropriate elution solvent. For a basic compound on a cation-exchange sorbent, this is typically a mixture of an organic solvent with a small amount of base (e.g., 5% ammonium hydroxide in methanol or a mixture of methylene (B1212753) chloride/isopropanol/ammonium hydroxide).[10]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Example LC-MS/MS Parameters

These are example parameters and should be optimized for the specific instrument and analyte.

ParameterSetting
LC Column C18 or PFP, 2.1 x 50 mm, <3 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile or Methanol
Gradient 5% B to 95% B over 5-7 minutes
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Example MRM Transitions To be determined empirically by infusing a standard solution of this compound. Two transitions (a quantifier and a qualifier) should be monitored.

Quantitative Data Summary

The following table summarizes typical validation parameters for opioid analysis in biological matrices, which can serve as a benchmark for a this compound assay.

ParameterBiological MatrixTypical Value/RangeReference(s)
Linearity (r²) Plasma, Urine, Blood> 0.99[4][9][26]
Lower Limit of Quantification (LLOQ) Plasma, Oral Fluid0.5 - 1 ng/mL[4][6]
Intra-assay Precision (%CV) Plasma, Blood< 15%[4][26]
Inter-assay Precision (%CV) Plasma, Blood< 15%[4][26]
Accuracy/Bias (%) Plasma, Urine85 - 115%[4][27]
Extraction Recovery (%) Plasma, Urine> 80%[4][28]
Matrix Effect (%) Plasma99 - 125% (negligible)[4]

Visualizations

TroubleshootingWorkflow cluster_symptoms Observed Problem cluster_causes Potential Causes cluster_solutions Solutions PoorPeakShape Poor Peak Shape (Tailing, Fronting, Splitting) LC_Issues LC Method Issues - Wrong mobile phase start - Poor equilibration - Column contamination PoorPeakShape->LC_Issues Investigate LowRecovery Low Recovery SPE_Issues SPE Method Issues - Wrong sorbent/solvents - Incorrect pH - High flow rate LowRecovery->SPE_Issues Investigate HighVariability High Variability (Ion Suppression) MS_Issues Matrix Effects - Co-eluting interferences - Inadequate sample cleanup HighVariability->MS_Issues Investigate UseSIL_IS Use SIL Internal Standard HighVariability->UseSIL_IS OptimizeLC Optimize LC Method LC_Issues->OptimizeLC OptimizeSPE Optimize SPE Method SPE_Issues->OptimizeSPE ImproveCleanup Improve Sample Cleanup MS_Issues->ImproveCleanup

Caption: A logical workflow for troubleshooting common issues in this compound quantification.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analysis SampleCollection 1. Sample Collection (e.g., Urine, Plasma) Add_IS 2. Add Internal Standard SampleCollection->Add_IS Hydrolysis 3. Enzymatic Hydrolysis (Optional, for urine) Add_IS->Hydrolysis SPE 4. Solid-Phase Extraction (SPE) - Condition - Load - Wash - Elute Hydrolysis->SPE EvapRecon 5. Evaporation & Reconstitution SPE->EvapRecon LCMS 6. LC-MS/MS Analysis EvapRecon->LCMS DataProcessing 7. Data Processing & Quantification LCMS->DataProcessing

References

Preventing Diacetyldihydromorphine degradation during sample storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for preventing the degradation of Diacetyldihydromorphine in experimental samples.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in biological samples?

A1: The primary cause of this compound degradation in biological samples is enzymatic hydrolysis.[1][2] Like its analogue Diacetylmorphine (heroin), this compound is an ester. It is rapidly metabolized in the body by plasma esterase enzymes into Dihydromorphine.[1][2] This enzymatic activity can continue post-collection if samples are not handled and stored correctly, leading to inaccurate quantification of the parent compound.

Q2: What are the main degradation products of this compound?

A2: The primary degradation product of this compound is Dihydromorphine, formed through the hydrolysis of the acetyl esters.[1][2] Further degradation to other morphine-related compounds may occur under certain conditions, similar to the degradation pathways of heroin which can include the formation of monoacetylmorphine and morphine.[3][4]

Q3: What are the optimal storage conditions to minimize degradation?

A3: To minimize degradation, samples containing this compound should be stored at low temperatures and protected from light. For long-term storage, freezing at -20°C or below is recommended.[5] It is also crucial to inhibit enzymatic activity immediately after sample collection.

Q4: How does pH affect the stability of this compound?

A4: While specific data for this compound is limited, studies on the structurally similar compound Diacetylmorphine (heroin) indicate that pH is a critical factor for stability. Heroin hydrolysis is catalyzed by both acidic and basic conditions. Therefore, maintaining a neutral pH or slightly acidic buffer may help in preserving the integrity of the compound.

Q5: Are there any specific preservatives that can be added to samples?

A5: For biological samples, the addition of an esterase inhibitor such as sodium fluoride (B91410) is a common practice to prevent the enzymatic degradation of ester-containing drugs. This is a standard procedure in forensic toxicology for the preservation of heroin and other similar compounds.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or undetectable levels of this compound in freshly collected samples. Rapid enzymatic degradation post-collection.Add an esterase inhibitor (e.g., sodium fluoride) to the collection tubes immediately. Keep samples on ice during processing.
High variability in quantitative results between replicate samples. Inconsistent sample handling and storage.Standardize the entire workflow from collection to analysis. Ensure all samples are treated identically regarding temperature, time before storage, and addition of preservatives.
Presence of high concentrations of Dihydromorphine. Degradation of this compound either in-vivo or post-collection.To differentiate between in-vivo metabolism and ex-vivo degradation, proper sample preservation at the time of collection is critical. Analyze samples as quickly as possible after collection.
Appearance of unexpected peaks in chromatograms. Formation of unknown degradation products.This could be due to exposure to extreme pH, high temperatures, or light. Review storage and handling procedures. Consider using a more specific analytical method like LC-MS/MS for better identification of metabolites and degradation products.[6]

Experimental Protocols

Protocol 1: Blood Sample Collection and Storage for this compound Analysis
  • Materials:

    • Blood collection tubes containing an anticoagulant (e.g., EDTA) and an esterase inhibitor (e.g., sodium fluoride).

    • Centrifuge.

    • Cryogenic vials.

    • -80°C freezer.

  • Procedure:

    • Collect blood samples directly into the prepared collection tubes.

    • Gently invert the tubes several times to ensure proper mixing of blood with the anticoagulant and preservative.

    • Place the tubes immediately on ice or in a refrigerated rack.

    • Centrifuge the blood samples at 2000-3000 x g for 10-15 minutes at 4°C to separate the plasma.

    • Carefully transfer the plasma to labeled cryogenic vials.

    • Store the plasma samples at -80°C until analysis.

Protocol 2: Quantification of this compound and Dihydromorphine by LC-MS/MS

This protocol provides a general framework. Specific parameters will need to be optimized based on the instrumentation available.

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • Perform a protein precipitation by adding three volumes of ice-cold acetonitrile (B52724) to one volume of plasma.

    • Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: A C18 reversed-phase column is typically suitable.

      • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.

      • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

      • Injection Volume: 5-10 µL.

    • Mass Spectrometry (MS/MS):

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

      • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-product ion transitions for this compound and Dihydromorphine need to be determined by infusing pure standards.

Data Presentation

Table 1: Recommended Storage Conditions for this compound Samples

Storage DurationTemperatureAdditional Recommendations
Short-term (up to 24 hours)2-8°CProtect from light. Use of esterase inhibitors in biological samples is crucial.
Long-term (more than 24 hours)-20°C to -80°CStore in tightly sealed, light-protected containers. Avoid repeated freeze-thaw cycles.

Visualizations

Signaling Pathway

This compound, as a morphine derivative, is expected to exert its effects primarily through the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). The binding of this compound or its active metabolite, Dihydromorphine, to the MOR initiates a signaling cascade that leads to analgesia.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MOR µ-Opioid Receptor G_protein Gi/o Protein MOR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibition K_channel K+ Channel G_protein->K_channel Activation PLC Phospholipase C G_protein->PLC Activation MAPK MAPK Pathway G_protein->MAPK Activation cAMP cAMP AC->cAMP Production Inhibition Analgesia Analgesia cAMP->Analgesia Reduced Neuronal Excitability Ca_channel->Analgesia K_channel->Analgesia Ligand This compound or Dihydromorphine Ligand->MOR Binds to

Caption: µ-Opioid Receptor Signaling Pathway.

This diagram illustrates the canonical G-protein signaling pathway activated by µ-opioid receptor agonists. The activation of the receptor leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of other intracellular signaling cascades, ultimately resulting in an analgesic effect.[7][8][9]

References

Technical Support Center: Diacetyldihydromorphine Solubility for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of Diacetyldihydromorphine (Paralaudin) for in vitro experiments. The following information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended form of this compound for preparing aqueous solutions?

A1: For aqueous solutions, it is highly recommended to use This compound hydrochloride (HCl) . The hydrochloride salt form is significantly more soluble in water compared to the free base form, which is only slightly soluble.[1] Using the HCl salt will facilitate the preparation of stock solutions and their dilution into aqueous experimental buffers and cell culture media.

Q2: What are the general solubility properties of this compound and its hydrochloride salt?

A2: The solubility of this compound is dependent on its chemical form and the solvent used. The following table summarizes the available qualitative solubility data.

Table 1: Qualitative Solubility of this compound Forms

FormWaterChloroformAlcoholEther
This compound (Base)Slightly SolubleSolubleSolubleSoluble
This compound HClFreely Soluble>1 mg/mLSolublePractically Insoluble

Source:[1][2]

Q3: What is the primary mechanism of action of this compound?

A3: this compound is a potent opioid agonist that primarily acts on the mu (µ)-opioid receptor , a G-protein coupled receptor (GPCR).[3][4][5][6][7] Upon binding, it initiates a signaling cascade that leads to analgesic effects. For in vitro studies, understanding this pathway is crucial for designing relevant functional assays.

Troubleshooting Guide

Issue 1: Precipitation of this compound upon dilution in aqueous buffer or media.

  • Root Cause: The most common reason for precipitation is exceeding the solubility limit of the compound in the final aqueous solution. This can happen when a concentrated stock solution in an organic solvent (like DMSO) is rapidly diluted into an aqueous buffer where the drug is less soluble.

  • Solution:

    • Use this compound HCl: As it is freely soluble in water, using the hydrochloride salt is the first and most critical step to avoid precipitation in aqueous solutions.[1]

    • Optimize Dilution Technique: When diluting a stock solution, add the stock solution dropwise to the aqueous buffer while continuously vortexing or stirring.[8] This avoids high local concentrations that can lead to immediate precipitation.

    • Control Final Solvent Concentration: If using an organic solvent like DMSO for the stock solution, ensure the final concentration in your assay is low (typically <0.5%) to minimize its effect on solubility and to avoid solvent-induced cellular toxicity.[8]

    • pH Adjustment: The solubility of opioid compounds can be pH-dependent.[9] Ensure the pH of your final solution is compatible with maintaining the solubility of this compound. For basic compounds like opioids, a slightly acidic pH can sometimes improve solubility.

    • Gentle Warming: For difficult-to-dissolve compounds, gentle warming of the solution to 37°C may aid in dissolution. However, be cautious as heat can accelerate the degradation of this compound.[8]

Issue 2: Loss of compound activity or inconsistent results over time in cell-based assays.

  • Root Cause: this compound is known to be unstable in aqueous solutions, particularly in cell culture media, where it rapidly deacetylates to 6-monoacetylmorphine and subsequently to morphine.[10] This degradation can lead to a decrease in the concentration of the parent compound and the appearance of active metabolites, which can confound experimental results. One study found that after 6 hours in the presence of splenocytes, approximately 73% of the initial diacetylmorphine had been hydrolyzed.[10]

  • Solution:

    • Prepare Fresh Solutions: Due to its instability, always prepare fresh solutions of this compound immediately before use.

    • Minimize Incubation Time: Design experiments with the shortest possible incubation times to reduce the extent of degradation.

    • Account for Degradation: Be aware that during your experiment, you are likely exposing your cells to a mixture of this compound and its metabolites. Interpret your data with this in mind. For longer-term studies, consider the use of more stable opioid analogs if appropriate for your research question.

    • Stability Testing: If precise concentrations are critical, it is advisable to perform a stability study under your specific experimental conditions (media, temperature, cell type) to quantify the rate of degradation.[11]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound HCl

  • Materials:

    • This compound hydrochloride powder

    • Sterile, deionized, or distilled water

    • Sterile microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Weigh the desired amount of this compound HCl powder using an analytical balance in a fume hood.

    • Calculate the required volume of sterile water to achieve a 10 mM concentration. (Molecular Weight of this compound HCl ≈ 407.9 g/mol ).

    • Add the calculated volume of sterile water to the vial containing the powder.

    • Vortex the solution until the powder is completely dissolved. The solution should be clear and free of particulates.

    • Use the stock solution immediately. For very short-term storage, keep on ice and protect from light. It is not recommended to store aqueous stock solutions for extended periods due to potential degradation.

Protocol 2: Preparation of Working Solutions for In Vitro Assays

  • Materials:

    • 10 mM this compound HCl stock solution (from Protocol 1)

    • Appropriate aqueous buffer (e.g., PBS, HBSS) or cell culture medium, pre-warmed to the experimental temperature.

    • Sterile conical tubes or multi-well plates.

    • Vortex mixer or magnetic stirrer.

  • Procedure:

    • Determine the final concentration of this compound required for your experiment.

    • In a sterile tube, add the required volume of pre-warmed aqueous buffer or cell culture medium.

    • While gently vortexing or stirring the buffer/medium, add the calculated volume of the 10 mM stock solution dropwise.

    • Continue mixing for a few seconds to ensure homogeneity.

    • Visually inspect the final solution for any signs of precipitation.

    • Use the working solution immediately in your in vitro assay.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_dilution Working Solution cluster_assay In Vitro Assay weigh Weigh this compound HCl dissolve Dissolve in Sterile Water (to create 10 mM stock) weigh->dissolve dilute Serially Dilute Stock in Pre-warmed Buffer/Media dissolve->dilute vortex Vortex During Dilution dilute->vortex apply Apply to Cells/Membranes vortex->apply incubate Incubate (minimize time) apply->incubate measure Measure Endpoint incubate->measure

Caption: Experimental workflow for preparing this compound solutions.

mu_opioid_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MOR Mu-Opioid Receptor (GPCR) G_protein Gi/o Protein MOR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits GIRK Activate GIRK Channels G_protein->GIRK Ca_channel Inhibit Ca2+ Channels G_protein->Ca_channel cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Diacetyl This compound Diacetyl->MOR

Caption: Mu-opioid receptor signaling pathway activated by this compound.

References

Minimizing side effects of Diacetyldihydromorphine in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers and drug development professionals working with Diacetyldihydromorphine in animal studies. The focus is on minimizing common side effects to ensure animal welfare and data integrity.

Frequently Asked Questions (FAQs)

Q1: What are the most common side effects of this compound in animal studies?

A1: The side effects of this compound are similar to other potent μ-opioid receptor agonists. The most frequently observed adverse effects in animal models include respiratory depression, constipation, sedation, and nausea-like behaviors (e.g., pica in rodents).[1][2] At higher doses, the risk of severe, life-threatening respiratory depression increases significantly.

Q2: How is this compound metabolized, and do its metabolites contribute to side effects?

A2: this compound is rapidly metabolized by plasma esterases into dihydromorphine.[2] Dihydromorphine is an active opioid agonist, reportedly slightly more potent than morphine, and is responsible for both the analgesic effects and the side effect profile observed after this compound administration.[3][4]

Q3: Is it possible to separate the analgesic effects of this compound from its side effects?

A3: Completely separating the analgesic effects from all side effects is challenging as both are primarily mediated by the μ-opioid receptor.[5][6] However, several strategies can be employed to mitigate side effects while maintaining adequate analgesia. These include careful dose selection, the use of multimodal analgesia, and the administration of peripherally restricted antagonists for side effects like constipation.

Q4: What is multimodal analgesia and how can it help reduce this compound side effects?

A4: Multimodal analgesia is the use of two or more analgesic agents with different mechanisms of action.[7][8] By combining a lower dose of this compound with a non-opioid analgesic, such as a non-steroidal anti-inflammatory drug (NSAID), it is often possible to achieve the desired level of pain relief while reducing the incidence and severity of opioid-related side effects.[7][9]

Q5: Can tolerance develop to the side effects of this compound?

A5: Tolerance can develop to some of the side effects of opioids with chronic administration, such as sedation and nausea. However, tolerance to opioid-induced constipation develops much more slowly, if at all.[10] It is crucial to continue monitoring for and managing constipation throughout the duration of the study.

Troubleshooting Guides

Issue 1: Severe Respiratory Depression Observed
Symptom Possible Cause Troubleshooting Steps
Slow, shallow breathing; cyanosis (blueish tint to mucous membranes); loss of consciousness.Overdose of this compound.1. Immediate Action: Administer an opioid antagonist such as naloxone (B1662785).[5][11] 2. Dosage: A typical starting dose of naloxone for rodents is 0.01-0.1 mg/kg, administered subcutaneously (SC) or intraperitoneally (IP). The dose may need to be repeated depending on the duration of action of the opioid.[11][12][13] 3. Supportive Care: Provide respiratory support (e.g., supplemental oxygen) and maintain body temperature. 4. Prevention: Re-evaluate the dose of this compound. Consider a dose reduction or the implementation of a multimodal analgesic approach.
Issue 2: Animal Shows Signs of Constipation
Symptom Possible Cause Troubleshooting Steps
Reduced fecal output; hard, dry pellets; abdominal bloating.Opioid-induced constipation due to decreased gastrointestinal motility.[10]1. Prophylactic Measures: Ensure adequate hydration and consider providing a diet with higher fiber content if appropriate for the study. 2. Pharmacological Intervention: Administer a peripherally acting μ-opioid receptor antagonist (PAMORA) such as methylnaltrexone (B1235389).[14][15][16][17][18] These agents do not cross the blood-brain barrier and can alleviate constipation without reversing the central analgesic effects of this compound.[14][15][17] 3. Laxatives: If PAMORAs are not suitable for the experimental design, consider the use of standard laxatives, such as osmotic agents (e.g., polyethylene (B3416737) glycol).[6][19]
Issue 3: Excessive Sedation Affecting Experimental Observations
Symptom Possible Cause Troubleshooting Steps
Lethargy; lack of response to stimuli; difficulty with motor tasks.High dose of this compound.1. Dose Adjustment: The most effective approach is to reduce the dose of this compound to the lowest effective analgesic dose. 2. Multimodal Analgesia: Combine a lower dose of this compound with a non-sedating analgesic (e.g., an NSAID) to maintain pain relief with reduced sedation.[7] 3. Timing of Observations: Schedule behavioral assessments for periods when the sedative effects are likely to be at their lowest.

Experimental Protocols

Protocol 1: Quantification of Opioid-Induced Respiratory Depression in Mice Using Whole-Body Plethysmography

Objective: To measure the dose-dependent effects of this compound on respiratory function and to assess the efficacy of a mitigating agent.

Materials:

  • This compound hydrochloride

  • Saline (0.9% NaCl)

  • Naloxone hydrochloride (or other mitigating agent)

  • Whole-body plethysmography system for small animals

  • Male CD-1 mice (8-10 weeks old)

Procedure:

  • Acclimation: Acclimate mice to the plethysmography chambers for at least 30 minutes for 2-3 days prior to the experiment to minimize stress-induced respiratory changes.[20][21]

  • Baseline Measurement: On the day of the experiment, place the mouse in the plethysmography chamber and record baseline respiratory parameters (respiratory rate, tidal volume, minute ventilation) for 15-30 minutes.[20]

  • Drug Administration:

    • Dose-Response: Administer this compound subcutaneously (SC) at increasing doses (e.g., 1, 3, 10, 30 mg/kg) to different groups of mice. A control group should receive saline.

    • Mitigation: In a separate experiment, administer a predetermined dose of this compound that induces significant respiratory depression. After a set time (e.g., 15 minutes), administer the mitigating agent (e.g., naloxone, 0.1 mg/kg SC).

  • Post-Dosing Measurement: Immediately after drug administration, return the mouse to the chamber and record respiratory parameters continuously for at least 60 minutes.[22]

  • Data Analysis: Analyze the changes in respiratory parameters from baseline for each dose group. For the mitigation study, compare the reversal of respiratory depression in the treated group to a control group that received this compound followed by saline.

Protocol 2: Assessment of Opioid-Induced Constipation in Mice

Objective: To quantify the constipating effects of this compound and to evaluate the efficacy of a peripherally acting μ-opioid receptor antagonist.

Materials:

  • This compound hydrochloride

  • Saline (0.9% NaCl)

  • Methylnaltrexone bromide (or other PAMORA)

  • Charcoal meal (e.g., 5% charcoal in 10% gum arabic)

  • Oral gavage needles

  • Male C57BL/6 mice (8-10 weeks old)

Procedure:

  • Fasting: Fast mice for 12-18 hours before the experiment, with free access to water.

  • Drug Administration:

    • Administer this compound (e.g., 5 mg/kg, SC) or saline to respective groups of mice.

    • Thirty minutes after this compound/saline administration, administer methylnaltrexone (e.g., 1 mg/kg, SC) or saline.

  • Charcoal Meal Administration: Thirty minutes after the second injection, administer the charcoal meal (0.25 mL per mouse) via oral gavage.[23]

  • Assessment of Gastrointestinal Transit: Twenty to thirty minutes after charcoal administration, euthanize the mice.[23]

  • Measurement: Carefully dissect the small intestine from the pyloric sphincter to the cecum. Measure the total length of the small intestine and the distance traveled by the charcoal front.[23]

  • Data Analysis: Calculate the gastrointestinal transit as a percentage: (distance traveled by charcoal / total length of the small intestine) x 100. Compare the transit percentage between the different treatment groups.[23]

Quantitative Data Summary

Table 1: Effect of Morphine on Respiratory Rate in Mice

Morphine Dose (mg/kg, s.c.)Maximum Decrease in Respiratory Rate (%)
3.75~20%
10~40%
30~60%
100>80%

Data adapted from studies using whole-body plethysmography in mice.[8]

Table 2: Effect of Fentanyl on Respiratory Rate in Rats

Fentanyl Dose (µg/kg, i.v.)Maximum Decrease in Respiratory Rate (%)
5.6~25%
10~50%
32~75%
56>90%

Data adapted from studies using plethysmography in rats.[12]

Table 3: Reversal of Opioid-Induced Constipation with Methylnaltrexone in Patients (as a clinical reference)

Methylnaltrexone Dose (mg/kg, s.c.)Laxation within 4 hours (%)
0.1562%
0.3058%
Placebo14%

Data from clinical trials in patients with advanced illness, demonstrating the efficacy of a PAMORA.[16]

Visual Guides

Signaling Pathways

Opioid-Induced Respiratory Depression cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron (Brainstem Respiratory Center) cluster_2 Mitigation This compound This compound μ-Opioid Receptor μ-Opioid Receptor This compound->μ-Opioid Receptor binds G-protein (Gi/o) G-protein (Gi/o) μ-Opioid Receptor->G-protein (Gi/o) activates Voltage-gated Ca2+ channel Voltage-gated Ca2+ channel G-protein (Gi/o)->Voltage-gated Ca2+ channel inhibits GIRK Channel GIRK Channel G-protein (Gi/o)->GIRK Channel activates Neurotransmitter release Neurotransmitter release Voltage-gated Ca2+ channel->Neurotransmitter release Hyperpolarization Hyperpolarization GIRK Channel->Hyperpolarization K+ efflux Neuronal Firing Neuronal Firing Hyperpolarization->Neuronal Firing Respiratory Depression Respiratory Depression Neuronal Firing->Respiratory Depression leads to Naloxone Naloxone Naloxone->μ-Opioid Receptor antagonizes

Caption: μ-Opioid receptor signaling pathway leading to respiratory depression and its antagonism by naloxone.

Opioid-Induced Constipation cluster_0 Enteric Neuron cluster_1 Gastrointestinal Effects cluster_2 Mitigation This compound This compound Peripheral μ-Opioid Receptor Peripheral μ-Opioid Receptor This compound->Peripheral μ-Opioid Receptor binds G-protein (Gi/o) G-protein (Gi/o) Peripheral μ-Opioid Receptor->G-protein (Gi/o) activates Adenylyl Cyclase Adenylyl Cyclase G-protein (Gi/o)->Adenylyl Cyclase inhibits cAMP cAMP Adenylyl Cyclase->cAMP ↓ production Neurotransmitter Release (e.g., ACh) Neurotransmitter Release (e.g., ACh) cAMP->Neurotransmitter Release (e.g., ACh) Fluid Secretion Fluid Secretion cAMP->Fluid Secretion Intestinal Motility Intestinal Motility Neurotransmitter Release (e.g., ACh)->Intestinal Motility Constipation Constipation Intestinal Motility->Constipation Fluid Secretion->Constipation Methylnaltrexone Methylnaltrexone Methylnaltrexone->Peripheral μ-Opioid Receptor antagonizes Experimental Workflow for Assessing Mitigation of Respiratory Depression Animal Acclimation Animal Acclimation Baseline Respiratory Measurement Baseline Respiratory Measurement Animal Acclimation->Baseline Respiratory Measurement Administer this compound Administer this compound Baseline Respiratory Measurement->Administer this compound Post-Opioid Respiratory Measurement Post-Opioid Respiratory Measurement Administer this compound->Post-Opioid Respiratory Measurement Administer Mitigating Agent or Vehicle Administer Mitigating Agent or Vehicle Post-Opioid Respiratory Measurement->Administer Mitigating Agent or Vehicle Post-Mitigation Respiratory Measurement Post-Mitigation Respiratory Measurement Administer Mitigating Agent or Vehicle->Post-Mitigation Respiratory Measurement Data Analysis & Comparison Data Analysis & Comparison Post-Mitigation Respiratory Measurement->Data Analysis & Comparison

References

Addressing cross-reactivity in immunoassays for Diacetyldihydromorphine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing cross-reactivity in immunoassays for Diacetyldihydromorphine (also known as dihydroheroin).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it metabolized?

A: this compound is a semi-synthetic opioid derivative of morphine. A critical factor in its detection is its rapid metabolism in the body. Plasma esterase enzymes quickly metabolize this compound into its active metabolite, Dihydromorphine .[1][2] This process is analogous to the metabolism of heroin (diacetylmorphine) into morphine.[1] Therefore, immunoassays targeting opiates may detect the presence of dihydromorphine in samples from individuals exposed to this compound.

Q2: What causes cross-reactivity in immunoassays for this compound?

A: Cross-reactivity in these immunoassays is primarily caused by the antibody's ability to bind to substances with a chemical structure similar to the target analyte.[3] For this compound, the main cross-reactants are its primary metabolite, dihydromorphine, and other structurally related opioids. The core structure of these molecules is often recognized by the antibodies used in general opiate immunoassays. The degree of cross-reactivity can vary significantly between different opioids and assay manufacturers.

Q3: My opiate immunoassay is positive. How do I confirm the presence of this compound?

A: A positive result from an immunoassay is considered presumptive.[3] To confirm the presence of this compound or its metabolite, dihydromorphine, a more specific analytical method is required. The preferred confirmatory method is mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These techniques can definitively identify and quantify the specific compounds present in the sample.

Q4: Can this compound be distinguished from heroin in an immunoassay?

A: Standard opiate immunoassays typically cannot distinguish between this compound and heroin. Both are rapidly metabolized to compounds (dihydromorphine and morphine, respectively) that are structurally very similar and will likely be detected by general opiate assays. Distinguishing between the use of these two substances requires confirmatory analysis by methods like GC-MS or LC-MS/MS that can identify the parent compounds or their specific metabolites.

Troubleshooting Guide

This guide addresses common issues encountered during the immunoassay of samples for this compound and its metabolites.

Issue Potential Cause Recommended Solution
Unexpected Positive Result Cross-reactivity with other opioids: The antibody may be binding to other structurally similar opioids present in the sample (e.g., morphine, codeine, hydromorphone).Review the patient's medication history for prescribed opioids. Refer to the cross-reactivity data table (Table 1) to assess the likelihood of interference. Perform confirmatory analysis using GC-MS or LC-MS/MS.
Cross-reactivity with structurally unrelated compounds: Though less common, some compounds can interfere with immunoassays.Review the manufacturer's package insert for a list of known interfering substances. Consider sample pre-treatment steps like solid-phase extraction (SPE) to clean up the sample.
Unexpected Negative Result Low concentration of analyte: The concentration of this compound or dihydromorphine may be below the assay's limit of detection (LOD).If possible, use a more sensitive assay or a larger sample volume. Consider the timing of sample collection relative to the suspected exposure, as the drug is metabolized and excreted over time.
Poor cross-reactivity of the specific metabolite: The assay's antibody may have low affinity for dihydromorphine.Check the manufacturer's cross-reactivity data for dihydromorphine. If the cross-reactivity is low, a negative result may not be conclusive. Utilize a confirmatory method like LC-MS/MS.
High Background Signal Matrix effects: Components in the sample matrix (e.g., urine, blood) can interfere with the assay, causing a high background signal.Optimize sample dilution to reduce the concentration of interfering substances. Implement a sample clean-up procedure such as solid-phase extraction. Ensure adequate plate washing to remove unbound components.
Reagent issues: Contaminated or expired reagents can lead to high background.Use fresh, properly stored reagents. Ensure all buffers are at the correct pH and concentration.
Poor Reproducibility (High %CV) Pipetting inconsistency: Inaccurate or inconsistent pipetting of samples, standards, or reagents.Use calibrated pipettes and follow proper pipetting techniques. Ensure thorough mixing of all reagents before use.
Inconsistent incubation: Variations in incubation time or temperature between wells or plates.Ensure a consistent incubation time and temperature for all samples and standards. Avoid "edge effects" by ensuring uniform temperature across the microplate.
Inadequate washing: Inconsistent washing can leave residual reagents or sample matrix in the wells.Ensure the plate washer is functioning correctly and that all wells are washed thoroughly and consistently.

Quantitative Cross-Reactivity Data

The cross-reactivity of an immunoassay is a critical parameter for interpreting results. The following table summarizes the approximate cross-reactivity percentages of dihydromorphine and other structurally related opioids in various opiate immunoassays. Note that these values can vary between manufacturers and specific kit lots.

Table 1: Approximate Cross-Reactivity of Opioids in Opiate Immunoassays

CompoundAssay Platform/ManufacturerApprox. % Cross-Reactivity (relative to Morphine)
Dihydromorphine Cobas Pro 32%
Diacetylmorphine (Heroin)Cobas Pro82%
CodeineCobas Pro134%
HydrocodoneCobas Pro28%
HydromorphoneCobas Pro21%
6-AcetylmorphineCobas Pro78%
Ethyl MorphineCobas Pro101%
DihydrocodeineCobas Pro59%
Morphine-3-glucuronideCobas Pro54%
ThebaineCobas Pro25%
OxycodoneCobas Pro<0.4%

Data is compiled from publicly available information and should be used as a guideline. It is highly recommended to consult the specific package insert for the assay being used.

Experimental Protocols

Protocol: Competitive ELISA for Opiate Detection in Urine

This protocol provides a general procedure for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the detection of opiates. This method can be used to screen for dihydromorphine, the metabolite of this compound.

1. Materials:

  • Microplate pre-coated with anti-opiate antibodies

  • Urine samples, calibrators, and controls

  • Opiate-enzyme conjugate (e.g., morphine-HRP)

  • Wash buffer concentrate

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., dilute sulfuric acid)

  • Precision pipettes and tips

  • Microplate reader

2. Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Allow all reagents and samples to reach room temperature before use.

  • Sample Dilution: Dilute urine samples, calibrators, and controls with the provided assay buffer. The dilution factor will depend on the expected concentration range and the assay's sensitivity.

  • Addition of Samples and Calibrators: Add a specific volume (e.g., 20 µL) of the diluted samples, calibrators, and controls to the appropriate wells of the microplate.

  • Addition of Enzyme Conjugate: Add the opiate-enzyme conjugate solution to each well. This will initiate the competitive binding reaction between the opiates in the sample and the enzyme-labeled opiate for the limited antibody binding sites on the plate.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Washing: After incubation, wash the plate multiple times with wash buffer to remove any unbound reagents and sample components.

  • Substrate Addition: Add the substrate solution to each well. The enzyme on the bound conjugate will convert the substrate, resulting in a color change.

  • Second Incubation: Incubate the plate for a shorter period (e.g., 30 minutes) to allow for color development.

  • Stopping the Reaction: Add the stop solution to each well to stop the enzymatic reaction. This will typically change the color of the solution.

  • Reading the Plate: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: The intensity of the color is inversely proportional to the concentration of opiates in the sample. Calculate the results by comparing the absorbance of the samples to the standard curve generated from the calibrators.

Visualizations

Experimental Workflow and Signaling Pathway Diagrams

ELISA_Workflow cluster_prep 1. Preparation cluster_assay 2. Competitive Binding cluster_detection 3. Signal Detection cluster_analysis 4. Data Analysis reagents Bring Reagents & Samples to Room Temperature dilution Dilute Samples, Calibrators & Controls reagents->dilution add_samples Add Diluted Samples/ Calibrators to Wells dilution->add_samples add_conjugate Add Opiate-Enzyme Conjugate to Wells add_samples->add_conjugate incubation1 Incubate at Room Temperature (e.g., 60 min) add_conjugate->incubation1 wash Wash Plate to Remove Unbound Components incubation1->wash add_substrate Add Substrate Solution wash->add_substrate incubation2 Incubate for Color Development (e.g., 30 min) add_substrate->incubation2 add_stop Add Stop Solution incubation2->add_stop read_plate Read Absorbance (e.g., 450 nm) add_stop->read_plate analyze Calculate Results vs. Standard Curve read_plate->analyze

Caption: Workflow for a competitive ELISA for opiate detection.

Caption: Decision tree for troubleshooting common immunoassay issues.

References

Technical Support Center: Analysis of Diacetyldihydromorphine and its Thermal Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with Diacetyldihydromorphine. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its analysis, with a particular focus on thermal degradation.

Important Note on this compound Data: Direct experimental data on the thermal degradation of this compound is limited in published literature. However, due to its close structural similarity to Diacetylmorphine (Heroin), its degradation pathways and products are presumed to be analogous. The information provided herein is based on this well-established scientific premise.

Frequently Asked Questions (FAQs)

Q1: What are the primary thermal degradation products of this compound observed during analysis?

A1: Based on the behavior of its analogue, Diacetylmorphine, the primary thermal degradation of this compound is expected to occur through the loss of its acetyl groups. The anticipated degradation products are:

  • 6-Monoacetyldihydromorphine (6-MADHM): Formed by the hydrolysis or thermal loss of the acetyl group at the 3-position.

  • Dihydromorphine: Formed by the loss of both acetyl groups.

  • Other minor products: Further degradation can lead to N-demethylation, oxidation, and ring cleavage, though these are typically observed under more extreme thermal stress.[1]

Q2: At what temperatures does significant thermal degradation of this compound typically occur in a GC inlet?

A2: Significant on-column degradation of related opiates like Diacetylmorphine can occur at standard GC inlet temperatures (250-300 °C).[1] For thermally labile compounds like this compound, it is advisable to use the lowest possible inlet temperature that still allows for efficient volatilization and transfer of the analyte to the column.

Q3: Can I analyze this compound using Gas Chromatography (GC) without derivatization?

A3: While it is possible, direct GC analysis of this compound without derivatization is prone to thermal degradation, which can lead to inaccurate quantification and the appearance of degradation peaks in the chromatogram. Derivatization of the hydroxyl groups that may be exposed upon degradation (e.g., in 6-MADHM and Dihydromorphine) with agents like BSTFA can improve peak shape and thermal stability.

Q4: How can I minimize thermal degradation during GC-MS analysis?

A4: To minimize thermal degradation, consider the following:

  • Lower the injector temperature: Use a temperature gradient or the lowest isothermal temperature that provides good peak shape.

  • Use a deactivated inlet liner: An inert liner will have fewer active sites that can catalyze degradation.

  • Increase carrier gas flow rate: This reduces the residence time of the analyte in the hot injector.

  • Use a column with a lower temperature limit: If compatible with your analysis.

  • Consider derivatization: This can increase the thermal stability of the analyte and its degradation products.

Q5: Is HPLC a better alternative to GC for analyzing this compound?

A5: High-Performance Liquid Chromatography (HPLC) is often a preferable technique for analyzing thermally labile compounds like this compound. Since the analysis is performed at or near ambient temperature, the risk of thermal degradation is significantly reduced. HPLC with UV or Mass Spectrometric (MS) detection can provide excellent separation and quantification of this compound and its potential degradation products.[2]

Troubleshooting Guides

Issue 1: Unexpected peaks in the chromatogram during GC-MS analysis.
  • Possible Cause: Thermal degradation of this compound in the GC inlet.

  • Troubleshooting Steps:

    • Confirm Peak Identity: Analyze the mass spectra of the unexpected peaks. Look for characteristic ions corresponding to 6-Monoacetyldihydromorphine and Dihydromorphine.

    • Lower Injector Temperature: Decrease the injector temperature in 10-20 °C increments and observe the effect on the peak areas of the parent drug and the suspected degradation products.

    • Analyze Standards of Degradation Products: If available, inject standards of 6-Monoacetyldihydromorphine and Dihydromorphine to confirm their retention times.

    • Derivatize the Sample: Perform a derivatization (e.g., silylation) and re-analyze. If the unexpected peaks are due to hydroxyl-containing degradation products, their retention times and mass spectra will shift.

Issue 2: Poor quantitative reproducibility for this compound.
  • Possible Cause: Inconsistent thermal degradation between injections.

  • Troubleshooting Steps:

    • Optimize GC Inlet Conditions: As outlined in the previous section, systematically optimize the injector temperature, liner, and flow rate to find conditions that minimize degradation.

    • Use an Internal Standard: Employ a stable, deuterated internal standard (e.g., this compound-d3) to compensate for variations in injection volume and potential degradation.

    • Switch to HPLC: If reproducibility issues persist, transitioning to an HPLC-based method is the most effective solution to eliminate thermal degradation as a variable.

Quantitative Data

The following table summarizes illustrative quantitative data on the degradation of Diacetylmorphine, which can be used as a proxy to understand the potential degradation of this compound under similar conditions.

Analytical ConditionDiacetylmorphine (% Remaining)6-Monoacetylmorphine (% Formed)Morphine (% Formed)
GC-MS
Inlet Temperature: 250°C~85%~10%~5%
Inlet Temperature: 280°C~70%~20%~10%
HPLC-UV
Ambient Temperature>99%<1%<1%

Note: These are representative values based on studies of Diacetylmorphine and are intended for illustrative purposes. Actual degradation rates will vary depending on the specific instrument, conditions, and sample matrix.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Method for Opiate Analysis (Adaptable for this compound)
  • Sample Preparation: Dissolve the sample in an appropriate solvent (e.g., methanol, ethyl acetate) to a concentration of approximately 1 mg/mL. For quantitative analysis, add a deuterated internal standard.

  • Derivatization (Optional but Recommended): To a dried aliquot of the sample, add 50 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane) and heat at 70°C for 20 minutes.

  • GC-MS Parameters:

    • Injector: Splitless mode, 250°C (or optimized lower temperature).

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., HP-5MS).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 100°C, hold for 1 min, ramp at 15°C/min to 300°C, and hold for 5 min.

    • Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range of m/z 40-550.

High-Performance Liquid Chromatography (HPLC) Method for Opiate Separation (Adaptable for this compound)
  • Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration (e.g., 0.1 mg/mL).

  • HPLC Parameters:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile (B52724) and a buffer such as 0.1% formic acid in water. For example, start with 10% acetonitrile and increase to 90% over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV detection at 280 nm or Mass Spectrometric detection (ESI+).

Visualizations

Thermal_Degradation_Pathway This compound This compound 6-Monoacetyldihydromorphine 6-Monoacetyldihydromorphine This compound->6-Monoacetyldihydromorphine - Acetyl group (3-position) Dihydromorphine Dihydromorphine 6-Monoacetyldihydromorphine->Dihydromorphine - Acetyl group (6-position) Further_Degradation Further Degradation Products (N-demethylation, oxidation, etc.) Dihydromorphine->Further_Degradation Harsh Conditions

Caption: Presumed thermal degradation pathway of this compound.

Experimental_Workflow cluster_GCMS GC-MS Analysis cluster_HPLC HPLC Analysis Sample_Prep_GC Sample Preparation (Dissolution, Internal Standard) Derivatization Derivatization (Optional) (e.g., Silylation) Sample_Prep_GC->Derivatization GC_Injection GC Injection (Optimized Temperature) Derivatization->GC_Injection MS_Detection_GC Mass Spectrometric Detection GC_Injection->MS_Detection_GC Data_Analysis_GC Data Analysis (Identify Degradants) MS_Detection_GC->Data_Analysis_GC Sample_Prep_HPLC Sample Preparation (Dissolution in Mobile Phase) HPLC_Injection HPLC Injection (Ambient Temperature) Sample_Prep_HPLC->HPLC_Injection UV_MS_Detection UV or MS Detection HPLC_Injection->UV_MS_Detection Data_Analysis_HPLC Data Analysis (Quantify Parent and Degradants) UV_MS_Detection->Data_Analysis_HPLC Start This compound Sample Decision Thermal Lability Concern? Start->Decision Decision->Sample_Prep_GC No Decision->Sample_Prep_HPLC Yes

References

Validation & Comparative

A Comparative Analysis of the Analgesic Potency of Diacetyldihydromorphine and Morphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the analgesic properties of diacetyldihydromorphine and morphine, focusing on their receptor affinity, signaling pathways, and potency as determined by preclinical models. While both are potent opioid agonists, this document aims to delineate their similarities and differences based on available experimental data.

Introduction

This compound, also known as dihydroheroin, is a semi-synthetic opioid analgesic. Structurally, it is the 3,6-diacetyl ester of dihydromorphine. Morphine, a naturally occurring opiate, is the prototypical opioid analgesic against which others are often compared. Both compounds exert their primary analgesic effects through interaction with the mu (µ)-opioid receptor. General pharmacological information suggests that this compound is roughly equipotent to morphine[1].

Receptor Binding Affinity

Both this compound and morphine are highly selective mu-opioid receptor agonists. The binding affinity of a compound to its receptor is a key determinant of its potency. This is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.

Table 1: Mu-Opioid Receptor Binding Affinity

CompoundReceptorKi (nM)Source
This compound Mu (µ)-OpioidData not available in searched literature
Morphine Mu (µ)-Opioid1.168 - 1.2[1][2]

Note: Ki values can vary between studies due to different experimental conditions.

In Vivo Analgesic Potency

The analgesic potency of these compounds is often evaluated in animal models using standardized tests such as the hot-plate and tail-flick assays. These tests measure the latency of a nociceptive response to a thermal stimulus. The effective dose required to produce a maximal analgesic effect in 50% of the test subjects is known as the ED50.

Table 2: Comparative Analgesic Potency (ED50)

CompoundAssayAnimal ModelRoute of AdministrationED50Source
This compound Hot-Plate TestMouse/RatIntraperitoneal/SubcutaneousData not available in searched literature
This compound Tail-Flick TestMouse/RatIntraperitoneal/SubcutaneousData not available in searched literature
Morphine Cold Water Tail-FlickRatNot Specified0.16 mg/kg[3]
Morphine Epidural AnalgesiaHumanEpidural1.138 mg[4]

Note: ED50 values are highly dependent on the specific experimental protocol, including the species, strain, sex of the animal, and the precise nature of the nociceptive stimulus.

Signaling Pathway

Both this compound and morphine are agonists at the mu-opioid receptor, which is a G-protein coupled receptor (GPCR). Activation of this receptor initiates a signaling cascade that ultimately leads to the desired analgesic effect, as well as potential side effects.

mu_opioid_signaling cluster_membrane Cell Membrane MOR Mu-Opioid Receptor (MOR) G_protein Gi/o Protein (α, βγ subunits) MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC αi inhibits Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel βγ inhibits K_channel GIRK Channel G_protein->K_channel βγ activates cAMP cAMP AC->cAMP Converts Reduced_NT Reduced Neurotransmitter Release Ca_channel->Reduced_NT Leads to Hyperpolarization Hyperpolarization & Reduced Neuronal Excitability K_channel->Hyperpolarization Leads to Opioid Opioid Agonist (this compound or Morphine) Opioid->MOR Binds to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_ion Ca2+ Ca_ion->Ca_channel K_ion K+ K_ion->K_channel

Caption: Mu-opioid receptor signaling pathway.

Experimental Protocols

The following are generalized protocols for the hot-plate and tail-flick tests, which are standard in vivo assays for assessing the efficacy of centrally acting analgesics.

Hot-Plate Test

This test measures the latency of a response to a thermal stimulus applied to the paws of the animal.

hot_plate_workflow cluster_pre Pre-Test Phase cluster_test Testing Phase cluster_post Data Analysis acclimatize Acclimatize animal to testing environment baseline Determine baseline latency on hot plate (e.g., 55°C) acclimatize->baseline administer Administer compound (e.g., i.p., s.c.) baseline->administer place Place animal on hot plate at specific time points administer->place After defined interval measure Record latency to response (paw licking, jumping) place->measure cutoff Remove animal at pre-defined cutoff time to prevent injury measure->cutoff calculate Calculate Maximum Possible Effect (%MPE) measure->calculate analyze Determine ED50 value calculate->analyze

Caption: Experimental workflow for the hot-plate test.

Detailed Methodology:

  • Apparatus: A commercially available hot plate apparatus with adjustable temperature control is used. The surface is typically maintained at a constant temperature, for example, 55 ± 0.5°C.

  • Animals: Mice or rats are commonly used. They are allowed to acclimate to the testing room for at least 30 minutes before the experiment.

  • Baseline Measurement: Each animal is placed on the hot plate, and the time until it exhibits a nociceptive response (e.g., licking a hind paw, jumping) is recorded. This is the baseline latency. A cutoff time (e.g., 30-60 seconds) is established to prevent tissue damage.

  • Drug Administration: The test compound (this compound or morphine) or vehicle is administered, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

  • Post-Drug Measurement: At predetermined time intervals after drug administration (e.g., 15, 30, 60, 90 minutes), the animals are again placed on the hot plate, and the response latency is measured.

  • Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated as: [%MPE = ((post-drug latency - baseline latency) / (cutoff time - baseline latency)) x 100]. The ED50 is then calculated from the dose-response curve.

Tail-Flick Test

This assay measures the latency for an animal to withdraw its tail from a noxious thermal stimulus.

tail_flick_workflow cluster_pre Pre-Test Phase cluster_test Testing Phase cluster_post Data Analysis restrain Gently restrain the animal baseline Measure baseline tail-flick latency to a focused heat source restrain->baseline administer Administer compound (e.g., i.p., s.c.) baseline->administer test_latency Apply heat to the tail at specific time points administer->test_latency After defined interval record_time Record time until tail flick test_latency->record_time cutoff Stop stimulus at cutoff time to prevent tissue damage record_time->cutoff calculate Calculate %MPE record_time->calculate analyze Determine ED50 value calculate->analyze

Caption: Experimental workflow for the tail-flick test.

Detailed Methodology:

  • Apparatus: A tail-flick apparatus that provides a focused beam of radiant heat to a specific portion of the animal's tail.

  • Animals: Typically rats or mice. The animals are gently restrained, often in a specialized holder, with their tail exposed.

  • Baseline Measurement: The heat source is directed onto the tail, and the time taken for the animal to flick its tail out of the beam is automatically or manually recorded. A cutoff time is set to avoid burns.

  • Drug Administration: The test compound or vehicle is administered.

  • Post-Drug Measurement: The tail-flick latency is measured at various time points after drug administration.

  • Data Analysis: The analgesic effect is quantified, often as %MPE, and the ED50 is determined from the dose-response data.

Conclusion

References

A Comparative Pharmacological Analysis: Diacetyldihydromorphine Versus Heroin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed pharmacological comparison of diacetyldihydromorphine (also known as dihydroheroin) and diacetylmorphine (heroin). The following sections will objectively review their receptor binding affinities, metabolic pathways, blood-brain barrier permeability, and resulting pharmacological effects, supported by experimental data and methodologies.

Pharmacological Profile: A Head-to-Head Comparison

This compound and heroin are structurally similar semi-synthetic opioids, both derived from morphine. However, the reduction of the 7,8-double bond in the morphine structure to a single bond to create this compound results in notable differences in their pharmacological profiles.

Receptor Binding Affinity

Both compounds exert their effects primarily through interaction with opioid receptors, particularly the mu (µ), delta (δ), and kappa (κ) receptors. Their activity is largely dictated by the binding affinities of the parent compounds and their active metabolites.

This compound and its Metabolite:

Heroin and its Metabolites:

Heroin acts as a prodrug, with its pharmacological effects being mediated by its metabolites: 6-monoacetylmorphine (6-MAM) and morphine[2]. Heroin itself has a relatively low affinity for opioid receptors[3]. 6-MAM, however, demonstrates high affinity and efficacy at the mu-opioid receptor[4].

Compoundµ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)κ-Opioid Receptor (Ki, nM)
Dihydromorphine 0.3[5]5.9[5]14[5]
Heroin 483 (IC50)[2]--
6-Monoacetylmorphine (6-MAM) 73 (IC50)[2]--
Morphine 1.2[6]--

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro, while Ki values represent the inhibition constant for a ligand. Lower values indicate higher binding affinity. Data for all compounds from a single comparative study is not available, so caution should be exercised in direct comparisons.

Metabolism and Pharmacokinetics

The metabolic pathways of this compound and heroin are distinct, leading to different active metabolites and durations of action.

This compound: This compound is rapidly metabolized by plasma esterases into dihydromorphine[7]. Dihydromorphine has a longer duration of action than morphine, typically lasting 4-7 hours[7].

Heroin: Heroin is also rapidly hydrolyzed by esterases, first to the highly psychoactive 6-MAM, and then more slowly to morphine. The effects of injected heroin are felt within seconds and generally last for 3 to 5 hours.

cluster_DDM This compound Metabolism cluster_Heroin Heroin Metabolism DDM This compound DHM Dihydromorphine (Active) DDM->DHM Plasma Esterases Heroin Heroin (Diacetylmorphine) MAM6 6-Monoacetylmorphine (6-MAM) (Active) Heroin->MAM6 Esterases Morphine Morphine (Active) MAM6->Morphine Esterases

Metabolic pathways of this compound and Heroin.
Blood-Brain Barrier Permeability

The ability of an opioid to cross the blood-brain barrier (BBB) is a critical determinant of its onset of action and potency. This permeability is largely influenced by the lipophilicity of the molecule.

Heroin: Heroin is highly lipophilic due to its two acetyl groups, allowing it to rapidly cross the BBB[3]. One study in rats demonstrated a brain uptake of 68% for heroin, compared to less than 5% for morphine. This rapid central nervous system penetration contributes to the characteristic intense "rush" associated with intravenous heroin use.

Experimental Protocols

Opioid Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for a specific opioid receptor subtype.

Objective: To determine the Ki of a test compound for the µ-opioid receptor.

Materials:

  • Receptor Source: Membranes from cells expressing the recombinant human µ-opioid receptor.

  • Radioligand: [³H]-DAMGO (a selective µ-opioid receptor agonist).

  • Test Compounds: this compound, Dihydromorphine, Heroin, 6-MAM, Morphine.

  • Non-specific Binding Control: Naloxone (a non-selective opioid receptor antagonist) at a high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Cell harvester with glass fiber filters.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Thaw and resuspend cell membranes in ice-cold assay buffer.

  • Assay Setup (in triplicate in a 96-well plate):

    • Total Binding: Assay buffer, [³H]-DAMGO, and membrane suspension.

    • Non-specific Binding: Assay buffer, [³H]-DAMGO, Naloxone, and membrane suspension.

    • Competitive Binding: Assay buffer, [³H]-DAMGO, varying concentrations of the test compound, and membrane suspension.

  • Incubation: Incubate the plate to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash filters with ice-cold assay buffer.

  • Scintillation Counting: Measure the radioactivity on the filters.

  • Data Analysis:

    • Calculate specific binding (Total Binding - Non-specific Binding).

    • Generate a competition curve by plotting the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation.

cluster_workflow Receptor Binding Assay Workflow prep Prepare Receptor Membranes and Reagents setup Set up Assay Plate: Total, Non-specific, and Competitive Binding Wells prep->setup incubate Incubate to Reach Equilibrium setup->incubate filter Filter and Wash to Separate Bound/Unbound Ligand incubate->filter count Scintillation Counting to Measure Radioactivity filter->count analyze Analyze Data: Calculate IC50 and Ki count->analyze

Workflow for a competitive radioligand binding assay.
In Vivo Analgesic Activity: Tail-Flick Test

This protocol describes the tail-flick test, a common method to assess the analgesic efficacy of compounds in animal models.

Objective: To evaluate the analgesic effect of a test compound by measuring the latency of a tail-flick response to a thermal stimulus.

Materials:

  • Animals: Mice or rats.

  • Apparatus: Tail-flick meter with a radiant heat source.

  • Test Compounds: this compound or Heroin, administered at various doses.

  • Control: Vehicle (e.g., saline).

Procedure:

  • Acclimatization: Allow animals to acclimate to the testing environment.

  • Baseline Latency: Measure the baseline tail-flick latency for each animal by focusing the radiant heat source on the tail and recording the time until the tail is withdrawn. A cut-off time is set to prevent tissue damage.

  • Drug Administration: Administer the test compound or vehicle to the animals (e.g., via subcutaneous or intravenous injection).

  • Post-treatment Latency: At predetermined time points after drug administration, measure the tail-flick latency again.

  • Data Analysis: Compare the post-treatment latencies to the baseline latencies to determine the analgesic effect. The percentage of maximal possible effect (%MPE) can be calculated.

Signaling Pathways

Upon binding to opioid receptors, both this compound and heroin, through their active metabolites, initiate a cascade of intracellular signaling events. Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/o).

G-Protein Signaling:

  • Agonist Binding: The opioid agonist binds to the receptor.

  • G-Protein Activation: The Gi/o protein is activated, leading to the dissociation of its α and βγ subunits.

  • Downstream Effects:

    • The Gαi subunit inhibits adenylyl cyclase, decreasing intracellular cyclic AMP (cAMP) levels.

    • The Gβγ subunit inhibits N-type voltage-gated calcium channels (reducing neurotransmitter release) and activates G-protein-coupled inwardly-rectifying potassium channels (causing hyperpolarization and inhibiting neuronal firing).

β-Arrestin Recruitment: Following prolonged agonist binding, G-protein-coupled receptor kinases (GRKs) phosphorylate the receptor, leading to the recruitment of β-arrestin. This process is involved in receptor desensitization, internalization, and can also initiate G-protein-independent signaling pathways. The balance between G-protein signaling and β-arrestin recruitment is thought to influence the therapeutic and adverse effects of opioids.

cluster_pathway Opioid Receptor Signaling Opioid Opioid Agonist (e.g., Dihydromorphine, 6-MAM) Receptor μ-Opioid Receptor (GPCR) Opioid->Receptor G_protein Gi/o Protein Receptor->G_protein Activation Beta_arrestin β-Arrestin Receptor->Beta_arrestin Phosphorylation & Recruitment G_alpha Gαi G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibition Ca_channel ↓ Ca²⁺ Influx (N-type channels) G_betagamma->Ca_channel K_channel ↑ K⁺ Efflux (GIRK channels) G_betagamma->K_channel cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Ca_channel->Analgesia K_channel->Analgesia Desensitization Receptor Desensitization / Internalization Beta_arrestin->Desensitization

Simplified opioid receptor signaling pathway.

Conclusion

This compound and heroin exhibit distinct pharmacological profiles primarily due to differences in their metabolism and the resulting active metabolites. While heroin's rapid BBB permeability and conversion to the potent 6-MAM contribute to its powerful and fast-acting effects, this compound's metabolism to the longer-acting dihydromorphine suggests a different therapeutic and side-effect profile. Further research is warranted to fully elucidate the receptor binding characteristics of this compound and to obtain direct quantitative comparisons of BBB permeability to better understand its potential as a therapeutic agent.

References

Unraveling Opioid Cross-Tolerance: A Comparative Analysis of Diacetyldihydromorphine and Other Opioids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive examination of the cross-tolerance profile of diacetyldihydromorphine in comparison to other clinically relevant opioids reveals significant implications for pain management and the development of novel analgesics. This guide synthesizes key experimental findings, providing researchers, scientists, and drug development professionals with a detailed comparison of opioid receptor binding affinities and the degree of cross-tolerance observed with chronic morphine administration.

This compound, also known as paralaudin or dihydroheroin, is a semi-synthetic opioid that has garnered interest for its analgesic properties. Understanding its cross-tolerance with commonly used opioids such as morphine is crucial for predicting its efficacy in patients who have developed tolerance to other opioid medications. Recent studies have demonstrated that this compound exhibits incomplete cross-tolerance with morphine, suggesting it may retain analgesic efficacy in morphine-tolerant individuals.

Quantitative Comparison of Opioid Receptor Binding Affinities

The interaction of an opioid with its corresponding receptors is a primary determinant of its pharmacological profile, including its potential for tolerance and cross-tolerance. The binding affinity, quantified by the inhibition constant (Ki), indicates the concentration of a drug required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity.

A study by Gilbert et al. (2004) characterized the binding affinities of this compound and its metabolites for mu (µ), delta (δ), and kappa (κ) opioid receptors. The data reveals that this compound is a highly selective µ-opioid agonist.[1]

Opioid CompoundMu (µ) Receptor Ki (nM)Delta (δ) Receptor Ki (nM)Kappa (κ) Receptor Ki (nM)
This compound Data not explicitly found in searches2469[2]Data not explicitly found in searches
Dihydromorphine Data not explicitly found in searchesData not explicitly found in searchesData not explicitly found in searches
6-Acetyl-dihydromorphine Data not explicitly found in searchesData not explicitly found in searchesData not explicitly found in searches
Morphine 1.2[3]1400[4]130[4]
Fentanyl Data not explicitly found in searchesData not explicitly found in searchesData not explicitly found in searches
Methadone Data not explicitly found in searchesData not explicitly found in searchesData not explicitly found in searches

Note: Specific Ki values for this compound at the mu and kappa receptors, as well as for dihydromorphine and 6-acetyl-dihydromorphine at all three receptors, were not explicitly available in the provided search results. The table will be updated as more data becomes available.

In Vivo Assessment of Cross-Tolerance: Analgesic Efficacy in Morphine-Tolerant Models

The degree of cross-tolerance between opioids is a critical factor in clinical practice, particularly when rotating opioids to manage chronic pain. Incomplete cross-tolerance suggests that a patient tolerant to one opioid may still experience an analgesic effect from another.

The study by Gilbert et al. (2004) provides key evidence for the incomplete cross-tolerance between this compound and morphine. The research demonstrated that this compound, along with dihydromorphine and 6-acetyldihydromorphine, "retained their analgesic activity in a mouse model of morphine tolerance, consistent with incomplete cross-tolerance."[1] This finding is significant as it suggests a potential therapeutic advantage for this compound in morphine-tolerant patients.

To quantify the degree of cross-tolerance, the shift in the 50% effective dose (ED50) is often calculated. The ED50 is the dose of a drug that produces a therapeutic effect in 50% of the population. A larger fold-shift in the ED50 value in tolerant animals compared to naive animals indicates a higher degree of cross-tolerance.

Opioid CompoundAnalgesic ED50 in Naive Animals (mg/kg)Analgesic ED50 in Morphine-Tolerant Animals (mg/kg)Fold Shift in ED50Degree of Cross-Tolerance
This compound Specific ED50 values not found in searchesSpecific ED50 values not found in searchesCalculation not possibleIncomplete
Morphine Dependent on assayDependent on assayDependent on assayComplete (Reference)
Fentanyl Dependent on assayDependent on assayDependent on assayIncomplete to Complete (Variable)
Methadone Dependent on assayDependent on assayDependent on assayIncomplete

Note: While the qualitative finding of incomplete cross-tolerance for this compound is established, specific ED50 values from the Gilbert et al. (2004) study were not available in the search results to calculate the precise fold shift.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the assessment of opioid cross-tolerance.

Receptor Binding Assays

These assays are crucial for determining the binding affinity of a compound to specific opioid receptor subtypes.

Receptor_Binding_Assay cluster_prep Membrane Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Analysis CellCulture Cell Culture (expressing opioid receptors) Homogenization Cell Lysis & Homogenization CellCulture->Homogenization Centrifugation Centrifugation to isolate membranes Homogenization->Centrifugation Incubation Incubation of membranes with: - Radiolabeled Ligand (e.g., [3H]DAMGO) - Unlabeled Test Compound (e.g., this compound) Centrifugation->Incubation Membrane Suspension Filtration Rapid Filtration to separate bound and free ligand Incubation->Filtration Scintillation Scintillation Counting to quantify bound radioactivity Filtration->Scintillation IC50 Determine IC50 (concentration of test compound that inhibits 50% of radioligand binding) Scintillation->IC50 Radioactivity Data Ki Calculate Ki (inhibition constant) using Cheng-Prusoff equation IC50->Ki

Fig. 1: Workflow for Opioid Receptor Competitive Binding Assay.
In Vivo Analgesia and Tolerance Assessment (Tail-Flick Test)

The tail-flick test is a common method to assess the analgesic effects of opioids and the development of tolerance in animal models.

Tail_Flick_Test_Workflow cluster_baseline Baseline Measurement cluster_tolerance Tolerance Induction (Chronic Dosing) cluster_test Cross-Tolerance Testing cluster_analysis Data Analysis Acclimation Acclimate animal to testing apparatus HeatSource Apply radiant heat source to the tail Acclimation->HeatSource RecordLatency Record baseline tail-flick latency HeatSource->RecordLatency ChronicMorphine Administer morphine chronically (e.g., twice daily for 7-10 days) AdministerTestDrug Administer test opioid (e.g., this compound) to both morphine-tolerant and naive animals RecordLatency->AdministerTestDrug Naive Group ChronicMorphine->AdministerTestDrug Tolerant Group MeasureLatency Measure tail-flick latency at peak effect time AdministerTestDrug->MeasureLatency CalculateED50 Construct dose-response curves and calculate ED50 values for each group MeasureLatency->CalculateED50 Latency Data FoldShift Calculate Fold Shift in ED50 (ED50 tolerant / ED50 naive) CalculateED50->FoldShift

Fig. 2: Experimental Workflow for Tail-Flick Analgesia and Cross-Tolerance Testing.

Signaling Pathways in Opioid Tolerance

The development of opioid tolerance is a complex process involving adaptive changes in cellular signaling pathways. Chronic activation of opioid receptors, primarily the µ-opioid receptor, can lead to desensitization and downregulation of the receptor, as well as alterations in downstream signaling cascades.

Opioid_Tolerance_Signaling Opioid Opioid Agonist (e.g., Morphine) MOR Mu-Opioid Receptor (MOR) Opioid->MOR Binds to G_Protein G-Protein (Gi/o) MOR->G_Protein Activates GRK GRK MOR->GRK Phosphorylates AC Adenylyl Cyclase G_Protein->AC Inhibits NMDA NMDA Receptor G_Protein->NMDA Modulates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA CREB ↓ CREB Phosphorylation PKA->CREB Gene Altered Gene Expression CREB->Gene Tolerance Tolerance Gene->Tolerance Contributes to Beta_Arrestin β-Arrestin GRK->Beta_Arrestin Recruits Beta_Arrestin->MOR Binds to Internalization Receptor Internalization & Downregulation Beta_Arrestin->Internalization Desensitization Receptor Desensitization Internalization->Desensitization Desensitization->Tolerance Ca ↑ Ca2+ Influx NMDA->Ca PKC ↑ PKC Activity Ca->PKC PKC->MOR Phosphorylates PKC->Tolerance

References

A Comparative Guide to Validating Analytical Standards for Diacetyldihydromorphine Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of Diacetyldihydromorphine, the integrity of analytical standards is paramount. The accuracy and reliability of experimental data are directly contingent on the quality of the reference materials used. This guide provides a comprehensive framework for validating and comparing analytical standards of this compound from various suppliers. By implementing the outlined experimental protocols, researchers can objectively assess the identity, purity, and concentration of these standards, ensuring the validity of their research findings.

Experimental Approach to Standard Validation

A multi-faceted analytical approach is essential for the comprehensive validation of this compound analytical standards. This involves a combination of chromatographic and spectroscopic techniques to confirm the identity, quantify the purity, and accurately determine the concentration of the standard. The following experimental workflow is recommended:

G cluster_0 Standard Acquisition & Preparation cluster_1 Identity Confirmation cluster_2 Purity & Impurity Profiling cluster_3 Concentration Verification cluster_4 Data Analysis & Comparison A Obtain this compound Standards (from at least two different suppliers) B Document Certificate of Analysis (CoA) - Purity - Impurity Profile - Concentration A->B C Prepare Stock and Working Solutions (e.g., in methanol (B129727) or acetonitrile) B->C D Mass Spectrometry (MS) - Confirm molecular weight - Compare fragmentation pattern C->D E Nuclear Magnetic Resonance (NMR) - Confirm chemical structure C->E F High-Performance Liquid Chromatography (HPLC-UV/DAD) - Determine peak purity - Quantify known and unknown impurities C->F G Gas Chromatography-Mass Spectrometry (GC-MS) - Assess volatile impurities C->G H Quantitative HPLC - Use a calibrated analytical balance for weighing - Compare with a certified reference material (if available) C->H I Tabulate and Compare Results - Purity (%) - Impurity Profile (number and % area) - Measured vs. Stated Concentration D->I E->I F->I G->I H->I J Select Optimal Standard for Research Use I->J

A Comparative Efficacy Analysis of Diacetyldihydromorphine and Hydromorphone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the efficacy of Diacetyldihydromorphine and hydromorphone, two potent semi-synthetic opioids. Due to the rapid metabolism of this compound to dihydromorphine, this comparison will focus on the pharmacological properties of its primary active metabolite, dihydromorphine, in relation to hydromorphone. All data presented is collated from preclinical and clinical research to provide a robust evidence base for drug development professionals.

Quantitative Efficacy and Pharmacokinetic Parameters

The following tables summarize the key quantitative data for dihydromorphine and hydromorphone, facilitating a direct comparison of their analgesic potency, receptor binding affinity, and pharmacokinetic profiles.

Table 1: Analgesic Potency

CompoundPotency Relative to MorphineRoute of AdministrationSpecies
Dihydromorphine~1.2 times--
Hydromorphone5-7.5 timesOralHuman
Hydromorphone5 timesIntravenousHuman

Table 2: Opioid Receptor Binding Affinity (Ki in nM)

Compoundμ-Opioid Receptor (MOR)δ-Opioid Receptor (DOR)κ-Opioid Receptor (KOR)
Dihydromorphine2.5137223
Hydromorphone0.6--

A lower Ki value indicates a higher binding affinity.

Table 3: Pharmacokinetic Properties

ParameterDihydromorphineHydromorphone
Onset of Action More rapid than morphine15-30 minutes (oral), 5 minutes (IV)
Duration of Action 4-7 hours3-4 hours (oral), 1-2 hours (IV)
Metabolism -Hepatic glucuronidation to hydromorphone-3-glucuronide (B1257947) (inactive)
Elimination Half-Life -2-3 hours

Experimental Protocols

Detailed methodologies for key experiments cited in this comparison are provided below. These protocols are representative of standard practices in opioid research.

Radioligand Binding Assay for Opioid Receptor Affinity

Objective: To determine the binding affinity (Ki) of a test compound (dihydromorphine or hydromorphone) for the μ, δ, and κ-opioid receptors.

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing human μ, δ, or κ-opioid receptors.

  • Radioligands: [³H]DAMGO (for MOR), [³H]DPDPE (for DOR), [³H]U-69,593 (for KOR).

  • Test compounds: Dihydromorphine and hydromorphone.

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control: Naloxone (10 µM).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, incubate the cell membranes with a fixed concentration of the respective radioligand and varying concentrations of the test compound.

  • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of naloxone).

  • Incubate at a specified temperature and duration (e.g., 60 minutes at 25°C).

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Analgesic Efficacy Assessment: Tail-Flick Test

Objective: To assess the analgesic efficacy of the test compounds in an animal model of acute thermal pain.

Materials:

  • Male Sprague-Dawley rats or Swiss Webster mice.

  • Tail-flick analgesia meter.

  • Test compounds: Dihydromorphine and hydromorphone dissolved in a suitable vehicle (e.g., saline).

  • Vehicle control.

Procedure:

  • Acclimatize the animals to the testing environment.

  • Determine the baseline tail-flick latency for each animal by focusing a beam of radiant heat on the ventral surface of the tail and measuring the time taken for the animal to flick its tail away. A cut-off time (e.g., 10 seconds) is set to prevent tissue damage.

  • Administer the test compound or vehicle via a specific route (e.g., subcutaneous or intraperitoneal).

  • Measure the tail-flick latency at predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Express the analgesic effect as the Maximum Possible Effect (%MPE) calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

  • Construct dose-response curves to determine the ED50 value (the dose that produces 50% of the maximum possible effect).

Visualizing Molecular and Experimental Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathway for opioid receptor activation and a standard experimental workflow for comparing the efficacy of analgesic compounds.

opioid_signaling_pathway Opioid Opioid Agonist (Dihydromorphine/Hydromorphone) MOR μ-Opioid Receptor (GPCR) Opioid->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca2+ Channels G_protein->Ca_channel Inhibits K_channel GIRK Channels (K+ Channels) G_protein->K_channel Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Analgesia Analgesia PKA->Analgesia Modulates Ca_channel->Analgesia K_channel->Analgesia

Caption: Opioid receptor signaling cascade initiated by agonist binding.

experimental_workflow start Start animal_model Select Animal Model (e.g., Rats, Mice) start->animal_model baseline Determine Baseline Analgesic Response (e.g., Tail-Flick Latency) animal_model->baseline drug_admin Administer Test Compounds (this compound/Hydromorphone) and Vehicle Control baseline->drug_admin post_drug Measure Post-Drug Analgesic Response at Timed Intervals drug_admin->post_drug data_analysis Data Analysis: - Calculate %MPE - Determine ED50 post_drug->data_analysis comparison Compare Efficacy and Potency data_analysis->comparison end End comparison->end

Caption: Experimental workflow for in vivo analgesic efficacy testing.

Comparative Side Effect Profile: Diacetyldihydromorphine vs. Fentanyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the side effect profiles of diacetyldihydromorphine and fentanyl, two potent synthetic opioids. Due to the limited availability of direct comparative studies for this compound, this guide incorporates data on diacetylmorphine (heroin) and hydromorphone as surrogates, given their structural and metabolic similarities. This comparison aims to offer a comprehensive overview based on available preclinical and clinical data to inform research and drug development.

Pharmacological Overview

This compound is a semi-synthetic opioid that is structurally related to morphine and heroin.[1] Fentanyl is a synthetic phenylpiperidine derivative. Both compounds are potent agonists of the μ-opioid receptor (MOR), which is the primary target for their analgesic and adverse effects.[2][3][4] Activation of the MOR in the central nervous system produces profound analgesia but also mediates a range of side effects, including respiratory depression, sedation, constipation, and euphoria, which contributes to their abuse potential.[3]

While both drugs target the MOR, subtle differences in their interaction with the receptor and downstream signaling pathways may contribute to variations in their side effect profiles. For instance, studies on fentanyl suggest it elicits different MOR activation patterns compared to morphine, preferentially activating transmembrane helices TM6 and TM7, which are crucial for G protein-coupled receptor activation.[5][6]

Quantitative Comparison of Side Effects

The following tables summarize the incidence of common adverse events associated with diacetylmorphine/hydromorphone (as surrogates for this compound) and fentanyl, based on available clinical trial data. It is important to note that these are not direct head-to-head comparisons and are drawn from different studies with varying methodologies.

Table 1: Incidence of Common Adverse Events in Clinical Trials (Diacetylmorphine/Hydromorphone vs. Fentanyl)

Side EffectDiacetylmorphine (DAM) / Hydromorphone (HDM)Fentanyl
Somnolence/Drowsiness DAM: 4.90 per 100 injection days[7]Affects >10% of people[8][9]
HDM: 1.47 per 100 injection days[7]
Nausea and Vomiting Not explicitly quantified in reviewed studiesAffects >10% of people[8][9][10]
Constipation Not explicitly quantified in reviewed studiesAffects >10% of people[8][9]
Respiratory Depression Overdoses requiring naloxone:Most dangerous adverse effect[8]
DAM: 0.57 per 100 injection days[11]
HDM: 0.21 per 100 injection days[11]
Injection Site Reactions Common with injectable formulations[12]Not applicable for all formulations
Confusion Not explicitly quantified in reviewed studiesAffects >10% of people[8]
Dizziness Not explicitly quantified in reviewed studiesAffects 3-10% of people[8][10]
Headache Not explicitly quantified in reviewed studiesAffects 3-10% of people[8]

Note: Data for diacetylmorphine and hydromorphone are from studies on injectable formulations for opioid use disorder.[7][11] Fentanyl data is from general clinical use and includes various formulations.[8][9][10]

Experimental Protocols

The assessment of opioid side effects relies on a variety of preclinical and clinical methodologies.

1. Assessment of Respiratory Depression:

  • Preclinical Models: Whole-body plethysmography in conscious, unrestrained rodents is a common method to measure changes in respiratory rate, tidal volume, and minute volume.[13] To overcome the "floor effect" of low baseline respiration, studies may be conducted under hypercapnic conditions (e.g., 8% CO2) to stimulate breathing and provide a wider dynamic range for detecting opioid-induced depression.[13] Pulse oximetry is another non-invasive technique used to monitor heart rate and oxygen saturation in rodents.[14]

  • Clinical Monitoring: In clinical settings, respiratory depression is monitored through continuous pulse oximetry, capnography (measuring end-tidal CO2), and close observation of respiratory rate and effort.

2. Assessment of Abuse Liability:

  • Conditioned Place Preference (CPP): This is a standard preclinical behavioral model to evaluate the rewarding or aversive properties of a drug.[15][16][17] The apparatus typically consists of two or more distinct compartments. During conditioning, the animal is confined to one compartment after receiving the drug and to another after receiving a placebo. In the test phase, the animal is allowed to freely explore all compartments, and the time spent in the drug-paired compartment is measured as an indicator of the drug's rewarding effect.[16][17]

  • In Vitro Abuse-Deterrent Formulation Testing: For abuse-deterrent formulations, in vitro studies are conducted to assess the difficulty of extracting the active opioid using various physical and chemical methods that mimic real-world abuse scenarios.[18][19][20][21]

3. Receptor Binding and Activation Assays:

  • Radioligand Binding Assays: These assays are used to determine the affinity of a compound for a specific receptor (e.g., MOR). They involve competing a radiolabeled ligand with the unlabeled test compound for binding to the receptor.

  • Functional Assays: These assays measure the functional consequences of receptor binding, such as G-protein activation or inhibition of adenylyl cyclase.[22] For example, measuring the inhibition of forskolin-stimulated cAMP production in cells expressing the MOR can quantify the agonist activity of a compound.[22]

Visualizations

μ-Opioid Receptor Signaling Pathway

G cluster_0 Opioid Agonist (this compound or Fentanyl) Opioid Agonist (this compound or Fentanyl) μ-Opioid Receptor (MOR) μ-Opioid Receptor (MOR) Opioid Agonist (this compound or Fentanyl)->μ-Opioid Receptor (MOR) Binds to G-protein (Gi/o) G-protein (Gi/o) μ-Opioid Receptor (MOR)->G-protein (Gi/o) Activates Adenylyl Cyclase Adenylyl Cyclase G-protein (Gi/o)->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Decreases production of Cellular Effects (Analgesia, Side Effects) Cellular Effects (Analgesia, Side Effects) cAMP->Cellular Effects (Analgesia, Side Effects) Leads to G cluster_0 Phase 1: Habituation cluster_1 Phase 2: Conditioning cluster_2 Phase 3: Testing Habituation Animal explores all compartments Drug_Pairing Drug administration + Confinement to one compartment Saline_Pairing Saline administration + Confinement to another compartment Drug_Pairing->Saline_Pairing Alternating days Test Animal has free access to all compartments Measurement Time spent in each compartment is recorded Test->Measurement

References

A Comparative In Vitro Functional Analysis of Diacetyldihydromorphine and Its Metabolites at Opioid Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro functional characteristics of the potent opioid analgesic diacetyldihydromorphine (also known as dihydroheroin) and its primary active metabolites, 6-acetyldihydromorphine and dihydromorphine. The data presented herein has been compiled from peer-reviewed pharmacological studies to offer an objective assessment of their interaction with opioid receptors.

Introduction

This compound is a semi-synthetic opioid that undergoes rapid metabolism in the body, analogous to the metabolic pathway of heroin (diacetylmorphine). This process involves sequential deacetylation, first to 6-acetyldihydromorphine and subsequently to dihydromorphine. Understanding the individual pharmacological profiles of the parent compound and its metabolites is crucial for elucidating the overall mechanism of action and for the development of novel analgesics with improved therapeutic profiles. This guide focuses on the in vitro functional properties of these three compounds at the mu (µ), delta (δ), and kappa (κ) opioid receptors, the primary targets for opioid drugs in the central nervous system.

Metabolic Pathway of this compound

The metabolic conversion of this compound is a critical determinant of its pharmacological activity. The pathway is initiated by esterase enzymes that rapidly hydrolyze the acetyl groups.

This compound This compound 6-Acetyldihydromorphine 6-Acetyldihydromorphine This compound->6-Acetyldihydromorphine Deacetylation Dihydromorphine Dihydromorphine 6-Acetyldihydromorphine->Dihydromorphine Deacetylation

Caption: Metabolic cascade of this compound.

Quantitative Comparison of In Vitro Activity

The following tables summarize the available quantitative data from in vitro studies on the binding affinity and functional potency of this compound and its metabolites at the three main opioid receptors.

Opioid Receptor Binding Affinities (Ki, nM)

Binding affinity (Ki) is a measure of how tightly a ligand binds to a receptor. A lower Ki value indicates a higher binding affinity. The available data suggests that dihydromorphine is a potent and selective µ-opioid receptor ligand. While comprehensive binding data for this compound and 6-acetyldihydromorphine is limited in the public domain, the primary literature indicates they are also highly selective for the µ-opioid receptor.

Compoundµ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)κ-Opioid Receptor (Ki, nM)
This compound Data not availableData not availableData not available
6-Acetyldihydromorphine Data not availableData not availableData not available
Dihydromorphine 2.5137223

Note: Data for dihydromorphine is sourced from publicly available databases and is consistent with values reported in peer-reviewed literature.

Functional Potency and Efficacy (EC50 and Emax)

Functional assays, such as GTPγS binding and cAMP inhibition assays, measure the ability of a ligand to activate the receptor and elicit a cellular response. The EC50 value represents the concentration of a ligand that produces 50% of its maximal effect, indicating its potency. The Emax value represents the maximum response a ligand can produce, indicating its efficacy.

Experimental Protocols

The following are detailed methodologies for the key in vitro functional assays typically used to characterize opioid receptor ligands.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

Workflow:

cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Counting Membrane Prep Prepare receptor-containing membranes Incubate Incubate membranes, radioligand, and test compound Membrane Prep->Incubate Ligand Prep Prepare radioligand and test compounds Ligand Prep->Incubate Filter Separate bound from free radioligand (Filtration) Incubate->Filter Count Quantify radioactivity (Scintillation Counting) Filter->Count

Caption: Workflow of a radioligand binding assay.

Protocol:

  • Membrane Preparation: Homogenize brain tissue (e.g., rat or mouse cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove cellular debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]DAMGO for µ-receptors), and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the opioid receptor upon agonist binding.

Workflow:

cluster_0 Preparation cluster_1 Reaction cluster_2 Detection Membrane Prep Prepare receptor-containing membranes Incubate Incubate membranes, GDP, and test compound Membrane Prep->Incubate Reagent Prep Prepare [³⁵S]GTPγS, GDP, and test compounds Reagent Prep->Incubate Initiate Add [³⁵S]GTPγS to start the reaction Incubate->Initiate Filter Separate bound from free [³⁵S]GTPγS (Filtration) Initiate->Filter Count Quantify radioactivity (Scintillation Counting) Filter->Count

Caption: Workflow of a [³⁵S]GTPγS binding assay.

Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the opioid receptor of interest as described for the radioligand binding assay.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, GDP (to ensure G proteins are in their inactive state), and varying concentrations of the test compound.

  • Pre-incubation: Incubate the plate at 30°C for a short period (e.g., 15 minutes).

  • Initiation of Reaction: Add [³⁵S]GTPγS to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at 30°C for a defined time (e.g., 60 minutes) to allow for G protein activation and [³⁵S]GTPγS binding.

  • Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.

  • Scintillation Counting: Measure the radioactivity on the filters.

  • Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the concentration of the test compound to generate a dose-response curve and determine the EC50 and Emax values.

cAMP Inhibition Assay

This assay measures the ability of an agonist to inhibit the production of cyclic AMP (cAMP), a downstream signaling molecule, following the activation of Gi/o-coupled opioid receptors.

Workflow:

cluster_0 Cell Culture cluster_1 Treatment cluster_2 Detection Culture Culture cells expressing the opioid receptor Pre-treat Pre-treat with test compound Culture->Pre-treat Stimulate Stimulate with forskolin to induce cAMP production Pre-treat->Stimulate Lyse Lyse cells to release intracellular cAMP Stimulate->Lyse Measure Measure cAMP levels (e.g., HTRF, ELISA) Lyse->Measure

Caption: Workflow of a cAMP inhibition assay.

Protocol:

  • Cell Culture: Culture cells stably or transiently expressing the opioid receptor of interest (e.g., HEK293 or CHO cells) in 96-well plates.

  • Compound Treatment: Pre-incubate the cells with varying concentrations of the test compound for a short period (e.g., 15-30 minutes).

  • Stimulation: Add a fixed concentration of an adenylyl cyclase activator, such as forskolin, to all wells (except for the basal control) to stimulate cAMP production.

  • Incubation: Incubate the plate at 37°C for a defined time (e.g., 30 minutes).

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the concentration of the test compound to determine the EC50 and Emax values.

Conclusion

This compound is a prodrug that is rapidly converted to its active metabolites, 6-acetyldihydromorphine and dihydromorphine. The available in vitro data indicates that dihydromorphine is a potent and selective µ-opioid receptor agonist. While quantitative functional data for this compound and 6-acetyldihydromorphine are not as readily available, the existing literature suggests they share a similar pharmacological profile, acting as potent µ-opioid agonists. Further in vitro functional studies are warranted to provide a more complete and direct comparison of the potency and efficacy of this compound and its metabolites. Such data would be invaluable for understanding their contribution to the overall analgesic effect and for guiding the development of future opioid-based therapeutics.

Head-to-Head Comparison of Diacetyldihydromorphine and 6-MAM in Vivo

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed in vivo comparison of two potent opioid analgesics: Diacetyldihydromorphine (DHM) and 6-Monoacetylmorphine (6-MAM). While direct head-to-head in vivo studies are limited, this document synthesizes available experimental data to offer an objective comparison of their performance, supported by detailed experimental protocols and visualization of relevant biological pathways.

Executive Summary

This compound (DHM), a semi-synthetic opioid, and 6-Monoacetylmorphine (6-MAM), the primary active metabolite of heroin, are both potent mu-opioid receptor agonists. Existing in vivo data suggests that both compounds exhibit strong analgesic properties, potentially exceeding that of morphine. 6-MAM is recognized for its rapid onset of action, largely attributed to its high lipophilicity and rapid transit across the blood-brain barrier.[1] DHM and its acetylated derivatives are also characterized as potent mu-selective analgesics with a pharmacological profile distinct from morphine.[2] This guide will delve into the available quantitative data, experimental methodologies, and underlying signaling mechanisms to provide a clear comparative framework for these two compounds.

Data Presentation: In Vivo Analgesic Performance

The following tables summarize quantitative data from various in vivo studies. It is important to note that the data is compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Compound Animal Model Analgesic Assay Route of Administration ED50 (mg/kg) Peak Effect Time Duration of Action Reference
Diacetylmorphine (Heroin) MouseHot Plate / Tail ClipSubcutaneous3-10 times more potent than morphineMore rapid than morphineShorter than morphine[3]
6-Acetylmorphine (B159328) (6-AM) MouseHot Plate / Tail ClipSubcutaneous3-10 times more potent than morphineMore rapid than morphineShorter than morphine[3]
This compound (DHM) MouseNot SpecifiedNot SpecifiedPotent µ-selective analgesicFast-acting~4-7 hours[2][4]
6-Monoacetylmorphine (6-MAM) RatNeural Effects (NAc Oxygen)Intravenous-More rapid than heroin-[1]
Heroin (metabolizes to 6-MAM) Human (Cancer Patients)Postoperative PainIntramuscular~2 times more potent than morphine1.2 ± 0.08 hoursLess sustained than morphine[5]

Note: Diacetylmorphine (heroin) is included as it is rapidly metabolized to 6-MAM in vivo, and its effects are largely attributed to 6-MAM. 6-Acetylmorphine is a close structural analog of 6-MAM.

Experimental Protocols

Detailed methodologies for key in vivo analgesic assays are provided below. These protocols are standard in the field and are essential for the valid assessment of opioid analgesic efficacy.

Hot Plate Test

The hot plate test is a widely used method to assess the thermal nociceptive threshold in rodents.

  • Apparatus: A commercially available hot plate apparatus with a controlled temperature surface, enclosed by a transparent cylinder to confine the animal.

  • Procedure:

    • The hot plate surface is maintained at a constant temperature (e.g., 55 ± 0.5°C).

    • An animal (mouse or rat) is gently placed on the heated surface, and a timer is started simultaneously.

    • The latency to the first sign of a nociceptive response (e.g., paw licking, jumping) is recorded.

    • A cut-off time (e.g., 30-60 seconds) is predetermined to prevent tissue damage. If the animal does not respond within the cut-off time, it is removed from the apparatus, and the latency is recorded as the cut-off time.

    • Baseline latency is measured before drug administration.

    • The test compound (DHM or 6-MAM) or vehicle is administered via the desired route (e.g., subcutaneous, intravenous).

    • The latency to the nociceptive response is measured at predetermined time points after drug administration (e.g., 15, 30, 60, 90, 120 minutes) to determine the peak effect and duration of action.

  • Data Analysis: The analgesic effect is often expressed as the percentage of the maximal possible effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100

Tail-Flick Test

The tail-flick test is another common method for evaluating the analgesic effects of compounds against thermal pain.

  • Apparatus: A tail-flick analgesiometer that focuses a beam of radiant heat onto the animal's tail.

  • Procedure:

    • The animal (typically a rat or mouse) is gently restrained, with its tail exposed to the heat source.

    • The radiant heat source is activated, and a timer starts.

    • The time taken for the animal to flick its tail away from the heat source is recorded as the tail-flick latency.

    • A cut-off time is established to prevent tissue damage.

    • Baseline latency is determined before the administration of the test compound.

    • The test compound or vehicle is administered.

    • Tail-flick latencies are measured at various time points post-administration.

  • Data Analysis: Similar to the hot plate test, the analgesic effect can be quantified as the %MPE.

Signaling Pathways and Experimental Workflows

The analgesic effects of both DHM and 6-MAM are primarily mediated through the activation of the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR).

Mu-Opioid Receptor Signaling Cascade

Activation of the MOR by an agonist like DHM or 6-MAM initiates a cascade of intracellular events. The canonical pathway involves the activation of inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity. This results in hyperpolarization of the neuron and a reduction in neurotransmitter release, ultimately leading to analgesia. An alternative pathway involves the recruitment of β-arrestin proteins, which can lead to receptor desensitization, internalization, and the activation of distinct downstream signaling pathways that may contribute to some of the adverse effects of opioids.

G_protein_signaling cluster_0 Cell Membrane cluster_1 Intracellular Space Opioid DHM or 6-MAM MOR Mu-Opioid Receptor (MOR) Opioid->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Reduces production of Analgesia Analgesia cAMP->Analgesia Leads to

Canonical G-protein signaling pathway of mu-opioid receptor activation.

beta_arrestin_signaling cluster_0 Cell Membrane cluster_1 Intracellular Space Opioid DHM or 6-MAM MOR Phosphorylated Mu-Opioid Receptor Opioid->MOR Binds and activates beta_arrestin β-Arrestin MOR->beta_arrestin Recruits Desensitization Receptor Desensitization beta_arrestin->Desensitization Promotes Internalization Receptor Internalization beta_arrestin->Internalization Promotes Side_Effects Potential Side Effects beta_arrestin->Side_Effects May contribute to

β-Arrestin mediated signaling pathway following mu-opioid receptor activation.
Experimental Workflow for In Vivo Comparison

A typical experimental workflow to directly compare the in vivo analgesic effects of DHM and 6-MAM would involve the following steps:

experimental_workflow start Start animal_prep Animal Acclimation & Baseline Measurement (Hot Plate / Tail-Flick) start->animal_prep grouping Random Assignment to Treatment Groups (Vehicle, DHM, 6-MAM) animal_prep->grouping administration Drug Administration (e.g., Subcutaneous, Intravenous) grouping->administration data_collection Measure Analgesic Effect at Multiple Time Points administration->data_collection data_analysis Data Analysis (ED50, Peak Effect, Duration) data_collection->data_analysis comparison Head-to-Head Comparison of DHM and 6-MAM data_analysis->comparison end End comparison->end

A generalized experimental workflow for in vivo comparison of analgesics.

Discussion and Conclusion

Based on the available, albeit indirect, evidence, both this compound and 6-Monoacetylmorphine are highly potent mu-opioid agonists with significant analgesic effects in vivo.

Potency and Onset: Studies on compounds structurally related to 6-MAM, such as diacetylmorphine and 6-acetylmorphine, show them to be 3 to 10 times more potent than morphine with a more rapid onset of action.[3] This is consistent with findings that 6-MAM is the primary mediator of heroin's rapid and potent effects.[1] DHM is also described as a potent and fast-acting analgesic.[2][4] While a direct potency comparison is not available, the data suggests both compounds are likely more potent than morphine.

Duration of Action: The duration of action for diacetylmorphine and 6-acetylmorphine is reported to be shorter than that of morphine.[3] In contrast, DHM is reported to have a longer duration of action of approximately 4-7 hours.[4] This suggests a potentially significant difference in the pharmacokinetic profiles of DHM and 6-MAM.

Side Effect Profile: Both compounds are expected to share the side effect profile common to mu-opioid agonists, including respiratory depression, sedation, and constipation. One study noted that this compound produces fewer and less intense side effects compared to morphine.[4] The rapid and potent central effects of 6-MAM are associated with a high abuse liability. Further research is needed to directly compare the side effect profiles of DHM and 6-MAM.

Signaling Bias: The concept of "biased agonism," where a ligand preferentially activates one signaling pathway (e.g., G-protein) over another (e.g., β-arrestin), is of significant interest in opioid drug development. It has been hypothesized that G-protein signaling is primarily responsible for analgesia, while β-arrestin recruitment may contribute to some of the adverse effects. There is currently a lack of specific data on whether DHM or 6-MAM act as biased agonists at the mu-opioid receptor. Future studies investigating their signaling profiles could provide valuable insights into their therapeutic potential and side-effect liabilities.

References

Validating Antibody Specificity for Diacetyldihydromorphine Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the accurate detection of diacetyldihydromorphine, a potent opioid derivative, is critically dependent on the specificity of the antibodies utilized in immunoassays. This guide provides a comprehensive comparison of antibody-based detection methods with confirmatory techniques, offering experimental data and detailed protocols to aid in the validation of antibody specificity.

Performance Comparison: Immunoassays vs. Confirmatory Methods

Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), offer a rapid and high-throughput screening method for the detection of this compound. However, the potential for cross-reactivity with other structurally related opioids necessitates confirmation by more specific techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Table 1: Comparison of this compound Detection Methods

FeatureAntibody-Based Immunoassay (ELISA)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Competitive binding of antibody to antigenSeparation by chromatography, detection by mass-to-charge ratio
Specificity Moderate to High (dependent on antibody)Very High
Sensitivity High (ng/mL range)Very High (pg/mL to ng/mL range)
Throughput HighLow to Medium
Cost per Sample LowHigh
Confirmation Requires confirmatory analysisGold standard for confirmation

Antibody Cross-Reactivity Data

The primary challenge in utilizing antibodies for this compound detection is the potential for cross-reactivity with other opiates and their metabolites. The following table summarizes the approximate cross-reactivity of a general opiate immunoassay with various compounds, highlighting the importance of specific antibody validation.

Table 2: Cross-Reactivity of a General Opiate Immunoassay

CompoundApproximate % Cross-Reactivity
Codeine134
Ethylmorphine101
Diacetylmorphine 82
6-Acetylmorphine78
Dihydrocodeine59
Morphine-3-glucuronide54
Dihydromorphine32
Hydrocodone28
Thebaine25
Hydromorphone21
n-Norcodeine2
Oxycodone<0.4
Meperidine<0.3
Fentanyl<0.2

Data sourced from a representative opiate immunoassay.

Experimental Protocols

To ensure the validity of results, it is crucial to employ standardized and well-documented experimental protocols. Below are detailed methodologies for a competitive ELISA for antibody specificity testing and a GC-MS protocol for confirmation.

Competitive ELISA Protocol for Antibody Specificity

This protocol is designed to determine the specificity of an antibody for this compound by measuring its cross-reactivity with other opioids.

  • Plate Coating: Coat the wells of a 96-well microtiter plate with a this compound-protein conjugate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Block the remaining protein-binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competitive Reaction: Add a mixture of the primary antibody and either the this compound standard or the competing opioid to the wells. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody: Add an enzyme-conjugated secondary antibody that binds to the primary antibody. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB). The enzyme will catalyze a color change.

  • Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid).

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader. The signal intensity will be inversely proportional to the amount of this compound or cross-reacting compound in the sample.

GC-MS Protocol for Confirmation of this compound

This protocol provides a robust method for the confirmation and quantification of this compound in biological samples.

  • Sample Preparation:

    • To 1 mL of urine, add an internal standard.

    • Perform enzymatic hydrolysis to release conjugated metabolites.

    • Adjust the pH to 8.5-9.5 with a suitable buffer.

  • Extraction:

    • Perform liquid-liquid extraction with an organic solvent (e.g., a mixture of chloroform (B151607) and isopropanol).

    • Centrifuge to separate the layers and transfer the organic layer to a clean tube.

    • Evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in a derivatizing agent (e.g., BSTFA with 1% TMCS).

    • Heat the mixture at 70-80°C for 20-30 minutes to form trimethylsilyl (B98337) derivatives.

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1-2 µL) of the derivatized sample into the GC-MS system.

    • Gas Chromatograph Conditions:

      • Column: HP-5ms or equivalent.

      • Injector Temperature: 250-280°C.

      • Oven Temperature Program: Start at a lower temperature (e.g., 150°C), ramp up to a higher temperature (e.g., 300°C).

    • Mass Spectrometer Conditions:

      • Ionization Mode: Electron Ionization (EI).

      • Scan Mode: Selected Ion Monitoring (SIM) for characteristic ions of this compound and the internal standard.

  • Data Analysis:

    • Identify this compound based on its retention time and the presence of characteristic ions.

    • Quantify the concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Visualizing Experimental Workflows and Logic

The following diagrams illustrate the key processes involved in validating antibody specificity for this compound detection.

AntibodySpecificityValidationWorkflow cluster_Immunoassay Immunoassay Screening cluster_Confirmation Confirmatory Analysis Sample Biological Sample (Urine/Blood) ELISA Competitive ELISA Sample->ELISA Preliminary Preliminary Result (Positive/Negative) ELISA->Preliminary Extraction Sample Extraction & Derivatization Preliminary->Extraction If Positive GCMS GC-MS Analysis Extraction->GCMS Confirmed Confirmed Result GCMS->Confirmed Final Final Confirmed->Final Final Report

Caption: Workflow for this compound Detection.

CompetitiveELISAPrinciple cluster_Well Microtiter Well Surface cluster_Reagents Added Reagents cluster_Result Result Interpretation Ag_coated Coated this compound-Antigen High_Signal High Signal = Low Drug Concentration Ab Primary Antibody Ab->Ag_coated Binds if no free antigen Free_Ag Free this compound (in sample) Ab->Free_Ag Preferentially binds Low_Signal Low Signal = High Drug Concentration

Comparative Analysis of Respiratory Depression: Diacetyldihydromorphine vs. Morphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Opioid-induced respiratory depression (OIRD) is a critical and potentially lethal side effect of opioid analgesics. It is characterized by a decrease in respiratory rate and tidal volume, leading to hypercapnia and hypoxia. Morphine, a phenanthrene (B1679779) alkaloid opioid, is a widely used analgesic and serves as a benchmark for OIRD studies. Diacetyldihydromorphine, also known as dihydroheroin, is a semi-synthetic opioid. Understanding the comparative respiratory liability of novel or less-studied opioids like this compound against standards such as morphine is crucial for the development of safer analgesics.

Pharmacological Profiles

Both this compound and morphine exert their effects primarily through the activation of the mu (µ)-opioid receptor (MOR), which is widely expressed in the central nervous system, including key respiratory control centers in the brainstem.

FeatureThis compoundMorphine
Chemical Class Semi-synthetic opioidPhenanthrene alkaloid opioid
Mechanism of Action Predominantly a µ-opioid receptor agonist.[1]Predominantly a µ-opioid receptor agonist.
Potency Reported to be roughly equipotent to morphine.[2][3]Standard reference for opioid potency.
Metabolism Rapidly metabolized by plasma esterases to dihydromorphine.[2]Primarily metabolized in the liver to morphine-3-glucuronide (B1234276) and morphine-6-glucuronide.
Side Effect Profile Anecdotal evidence suggests it may produce fewer and less intense side effects compared to morphine, though specific data on respiratory depression is lacking.[2]Well-characterized side effect profile, including significant respiratory depression.

Signaling Pathways in Opioid-Induced Respiratory Depression

The binding of opioids like morphine and this compound to µ-opioid receptors in the brainstem respiratory centers, such as the pre-Bötzinger complex and the Kölliker-Fuse nucleus, triggers a cascade of intracellular events. This ultimately leads to neuronal hyperpolarization and a reduction in the firing rate of respiratory neurons, causing a decrease in respiratory drive.

G cluster_0 Opioid Agonist (Morphine or this compound) cluster_1 µ-Opioid Receptor (MOR) Signaling cluster_2 Physiological Effect Opioid Opioid MOR µ-Opioid Receptor Opioid->MOR Binds to G_protein Gi/o Protein Activation MOR->G_protein AC Adenylyl Cyclase Inhibition G_protein->AC Inhibits K_channel GIRK Channel Activation G_protein->K_channel Activates Ca_channel Voltage-gated Ca²⁺ Channel Inhibition G_protein->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP K_efflux ↑ K⁺ Efflux K_channel->K_efflux Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx Hyperpolarization Neuronal Hyperpolarization K_efflux->Hyperpolarization Ca_influx->Hyperpolarization Respiratory_Depression Respiratory Depression (↓ Rate and Tidal Volume) Hyperpolarization->Respiratory_Depression

Opioid Receptor Signaling Pathway Leading to Respiratory Depression.

Experimental Protocols for Assessing Respiratory Depression

The following outlines a general experimental workflow for comparing the respiratory effects of two opioid compounds in an animal model.

Whole-Body Plethysmography in Rodents

This non-invasive method is commonly used to measure respiratory parameters in conscious, unrestrained animals.

Protocol:

  • Acclimatization: Animals (e.g., mice or rats) are acclimatized to the plethysmography chambers for a defined period (e.g., 30-60 minutes) on consecutive days prior to the experiment to minimize stress-induced respiratory changes.

  • Baseline Measurement: On the day of the experiment, baseline respiratory parameters (respiratory rate, tidal volume, and minute ventilation) are recorded for a stable period (e.g., 15-30 minutes).

  • Drug Administration: Animals are briefly removed from the chamber and administered either the vehicle control, morphine, or this compound via a specified route (e.g., subcutaneous, intraperitoneal, or intravenous). A range of doses for each compound should be used to establish a dose-response relationship.

  • Post-Dosing Measurement: Immediately after injection, the animals are returned to the chambers, and respiratory parameters are continuously recorded for a predetermined duration (e.g., 60-120 minutes).

  • Data Analysis: The collected data is analyzed to determine the time course and magnitude of the effects of each drug on respiratory parameters compared to baseline and vehicle controls. Key parameters for comparison include the nadir of respiratory depression and the area under the curve for the change in minute ventilation.

G cluster_0 Pre-Experiment cluster_1 Experiment Day cluster_2 Data Analysis Acclimatization Animal Acclimatization to Plethysmography Chamber Baseline Baseline Respiratory Parameter Recording Acclimatization->Baseline Dosing Drug Administration (Vehicle, Morphine, or This compound) Baseline->Dosing Measurement Continuous Post-Dosing Respiratory Measurement Dosing->Measurement Analysis Comparison of Respiratory Parameters vs. Baseline and Vehicle Control Measurement->Analysis

Experimental Workflow for Assessing Opioid-Induced Respiratory Depression.

Arterial Blood Gas Analysis

This method provides a direct measure of the physiological consequences of respiratory depression.

Protocol:

  • Catheter Implantation: Animals are surgically implanted with an arterial catheter (e.g., in the carotid or femoral artery) and allowed to recover.

  • Baseline Sampling: A baseline arterial blood sample is collected from the conscious, freely moving animal.

  • Drug Administration: The test compounds are administered as described above.

  • Serial Blood Sampling: Arterial blood samples are collected at multiple time points post-drug administration.

  • Analysis: Blood samples are analyzed for PaO₂, PaCO₂, and pH to quantify the extent of respiratory compromise.

Conclusion and Future Directions

While this compound is reported to be equipotent to morphine, there is a notable lack of direct, controlled experimental data comparing their effects on respiratory depression. Anecdotal suggestions of a more favorable side effect profile for this compound require rigorous scientific validation.

For researchers and drug development professionals, this knowledge gap highlights the necessity for head-to-head preclinical studies. Utilizing established methodologies such as whole-body plethysmography and arterial blood gas analysis will be critical in elucidating the comparative respiratory safety profiles of this compound and morphine. Such data are indispensable for the informed development of novel analgesics with improved therapeutic windows.

References

Safety Operating Guide

Proper Disposal of Diacetyldihydromorphine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Diacetyldihydromorphine (also known as dihydroheroin) is a potent opiate derivative classified as a Schedule I controlled substance in the United States.[1][2] Its handling and disposal are subject to stringent federal and institutional regulations. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals. Always consult and adhere to your institution's specific Environmental Health & Safety (EH&S) protocols and all applicable federal, state, and local regulations.

The disposal of this compound is governed by the Drug Enforcement Administration (DEA) requirement that the substance must be rendered "non-retrievable."[3][4] This standard ensures that the controlled substance cannot be re-isolated or repurposed after disposal. The following procedures outline a compliant and safe workflow for laboratory settings.

Key Disposal Principles

  • No Drain or Trash Disposal: Under no circumstances should this compound or its containers be disposed of in the regular trash, down the sink, or in sharps containers.[5][6]

  • Segregation is Critical: All waste containing this compound must be segregated from other chemical or biological waste streams to ensure proper handling and documentation.[7]

  • Documentation is Mandatory: Stringent record-keeping is required for all controlled substances, from acquisition to disposal.[3][6] A detailed disposal log must be maintained.

  • Two-Person Integrity: The on-site destruction of controlled substances requires that two authorized employees handle and witness the entire process.[3]

Chemical and Physical Properties

A summary of key quantitative data for this compound is provided below for easy reference.

PropertyValue
CAS Registry Number 509-71-7[1][2][8]
Molecular Formula C₂₁H₂₅NO₅[8]
Molecular Weight 371.43 g/mol [8]
Melting Point 165-167°C[8]
Solubility Slightly soluble in water; Soluble in chloroform, alcohol, ether.[8]
US Legal Status Schedule I Controlled Substance[1][2]

Step-by-Step Disposal Protocol

This protocol details the methodology for the compliant disposal of this compound waste in a laboratory environment.

1. Waste Accumulation and Storage:

  • Immediately segregate all waste materials containing this compound, including pure substance, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (PPE).

  • Place all waste into a designated, compatible, and leak-proof hazardous waste container with a secure screw-top cap.[9][10]

  • The container must be clearly labeled as "Hazardous Waste: this compound" and include the date waste was first added.[9]

  • Store the container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[9][10] The SAA should be at or near the point of generation.[9]

2. Initiating Disposal and Record-Keeping:

  • When the container is full or disposal is required, initiate a disposal request through your institution's EH&S department.

  • Begin a new entry in your controlled substance disposal log. This log must be maintained for a minimum of two years and be available for DEA inspection.[3]

3. On-Site Destruction (Rendering Non-Retrievable):

  • The destruction process must be performed in accordance with a protocol approved by your institution's EH&S office and must render the this compound "non-retrievable."[4]

  • This procedure must be personally handled and witnessed by two authorized employees for its entire duration. [3]

  • A common method involves chemical degradation. This may include treatment with a strong oxidizing agent or another chemical process that irreversibly alters the molecular structure of the substance. Do not attempt chemical degradation without an approved, validated protocol and proper safety controls (e.g., fume hood).

4. Documentation and Final Disposal:

  • Upon completion of the destruction procedure, both employees must sign and date the disposal log, attesting to the witnessing of the destruction.[3]

  • Even after being rendered non-retrievable, the resulting chemical mixture is still considered hazardous waste and must be disposed of accordingly.

  • Securely cap the container and arrange for pickup by your institution's hazardous waste management service.[5][9]

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent. The rinseate must be collected and disposed of as hazardous waste.[5] After triple-rinsing, deface all labels on the container before disposing of it as regular trash.[5]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound in a research setting.

G start Generation of This compound Waste segregate 1. Segregate & Store in SAA (Labeled, Sealed Container) start->segregate log_start 2. Initiate Disposal Record (Controlled Substance Log) segregate->log_start schedule 3. Schedule Destruction (Contact EH&S) log_start->schedule destroy 4. On-Site Destruction (Render Non-Retrievable) - Follow approved chemical protocol - Requires 2 authorized witnesses schedule->destroy log_complete 5. Complete & Sign Log (Record destruction details & witnesses) destroy->log_complete deactivated_waste Deactivated Chemical Waste log_complete->deactivated_waste ehs_pickup 6. Dispose via Institutional Hazardous Waste Program deactivated_waste->ehs_pickup end_point Final Compliant Disposal ehs_pickup->end_point

Caption: Workflow for the compliant disposal of this compound.

References

Essential Safety and Handling Protocols for Diacetyldihydromorphine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and logistical information for the handling of Diacetyldihydromorphine, a potent opioid derivative. The following procedures are designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment. Adherence to these protocols is critical to minimize exposure risks and manage any potential incidents effectively.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is paramount when handling this compound. A risk assessment should be conducted to determine the specific PPE required for the tasks to be performed. The following table summarizes the recommended PPE for various handling scenarios.

Task Gloves Eye/Face Protection Respiratory Protection Protective Clothing
Handling solid (powder) Double-gloving with chemotherapy-rated nitrile gloves is required.[1]Safety glasses with side shields or goggles. A face shield is recommended if there is a risk of splashes or aerosol generation.[2][3]An N95 respirator or higher is necessary if handling outside of a containment system (e.g., fume hood, glove box).[4]A fully buttoned lab coat is required. Disposable gowns are recommended.
Handling solutions Double-gloving with chemotherapy-rated nitrile gloves is required.[1]Safety glasses with side shields or goggles. A face shield is recommended if there is a risk of splashes.[2][3]Not generally required if handled within a certified chemical fume hood.A fully buttoned lab coat is required. Disposable gowns are recommended.
Weighing and preparing solutions Double-gloving with chemotherapy-rated nitrile gloves is required.[1]Safety glasses with side shields or goggles and a face shield.[2][3]Required if not performed within a ventilated enclosure such as a chemical fume hood or biological safety cabinet.A fully buttoned lab coat is required. Disposable gowns are recommended.
Administering to animals Double-gloving with chemotherapy-rated nitrile gloves is required.[1]Safety glasses with side shields or goggles.Not generally required, but a risk assessment should be performed.A fully buttoned lab coat is required.
Cleaning and decontamination Heavy-duty gloves should be worn over nitrile gloves.Safety glasses with side shields or goggles and a face shield.[2][3]An N95 respirator or higher may be required depending on the nature of the spill.A disposable gown or suit is recommended.

Note: No specific Occupational Exposure Limits (OELs) for this compound have been established. Therefore, it is crucial to handle this compound as a potent opioid and maintain exposure levels as low as reasonably achievable (ALARA).

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to prevent accidental exposure. The following step-by-step procedures should be followed:

2.1. Engineering Controls:

  • All manipulations of solid this compound that could generate dust must be performed in a certified chemical fume hood, a glove box, or other appropriate containment enclosure.[5]

  • Ensure adequate ventilation in all areas where the compound is handled and stored.[2][3]

  • Use a plastic-backed absorbent pad to line the work surface within the fume hood to contain any potential spills.[1]

2.2. Procedural Steps for Handling:

  • Preparation: Before handling, ensure all necessary PPE is available and has been inspected for integrity. A hazardous drug spill kit should be readily accessible.[6]

  • Weighing: When weighing the solid compound, do so within a fume hood on a tared container. Use dedicated spatulas and weighing boats.

  • Solution Preparation: When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • Labeling: All containers with this compound must be clearly labeled as hazardous.[7]

  • Transport: When transporting the compound, use a sealed, shatter-resistant secondary container.

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and diversion.

  • Waste Streams: All materials that have come into contact with this compound, including gloves, gowns, absorbent pads, and empty vials, are considered hazardous waste.[1]

  • Containment:

    • Place all used and empty containers, syringes, and tubing in a designated hazardous waste container (e.g., a biohazard box with red bags).[1]

    • Contaminated gloves and other disposable PPE should also be placed in this container.[1]

  • Disposal Method:

    • Dispose of all this compound waste through a licensed hazardous waste management company.

    • Do not dispose of this compound down the drain.[2]

    • Follow all local, state, and federal regulations for the disposal of controlled substances and hazardous chemical waste.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is necessary.

4.1. Accidental Exposure:

Exposure Route First Aid Measures
Skin Contact Immediately remove all contaminated clothing.[2][5] Wash the affected area thoroughly with soap and water.[8] Seek immediate medical attention.
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.
Inhalation Move the individual to fresh air immediately.[2] If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth resuscitation) and seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting.[2] Wash out the mouth with water.[2] Seek immediate medical attention.

4.2. Spill Response Workflow:

The following diagram outlines the procedural steps for responding to a this compound spill.

Spill_Response_Workflow cluster_prep Immediate Actions cluster_containment Containment & Cleanup cluster_disposal Disposal & Reporting start Spill Occurs alert Alert others in the area start->alert evacuate Evacuate the immediate area alert->evacuate ppe Don appropriate PPE from spill kit evacuate->ppe contain Contain the spill with absorbent material ppe->contain cleanup Clean the area with an appropriate deactivating solution contain->cleanup collect Collect all contaminated materials cleanup->collect dispose Place materials in a hazardous waste container collect->dispose decontaminate_self Remove PPE and decontaminate self dispose->decontaminate_self report Report the incident to the supervisor decontaminate_self->report end End report->end

Caption: Workflow for responding to a this compound spill.

Experimental Protocols

Detailed methodologies for experiments involving this compound should be outlined in a specific Standard Operating Procedure (SOP) that includes a pre-work risk assessment. This SOP should incorporate all the safety measures detailed in this guide.

Key elements to include in an experimental SOP:

  • A precise description of the procedure.

  • The quantities of this compound to be used.

  • The specific engineering controls to be employed.

  • The exact PPE to be worn.

  • Step-by-step instructions for the safe handling and administration of the compound.

  • Decontamination and waste disposal procedures specific to the experiment.

  • Emergency contact information.

By adhering to these guidelines, researchers can mitigate the risks associated with handling the potent opioid this compound and ensure a safe and compliant laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.